Product packaging for Madurastatin B2(Cat. No.:CAS No. 768384-52-7)

Madurastatin B2

Cat. No.: B2364812
CAS No.: 768384-52-7
M. Wt: 225.2
InChI Key: SAEFXOJAEDXDBM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Madurastatin B2 (CAS 768384-52-7) is a secondary metabolite belonging to the madurastatin family of siderophores . Siderophores are high-affinity iron-chelating molecules secreted by microorganisms, playing a crucial role in sequestering essential ferric ions (Fe³⁺) from the environment . This compound was first isolated from bacterial strains of the genus Actinomadura , including the pathogenic Actinomadura madurae IFM 0745 and the termite-associated Actinomadura sp. RB99 . With a molecular formula of C 10 H 11 NO 5 and a molecular weight of 225.20 g/mol, this compound is characterized as (2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid . Its structure is part of a larger family of pentapeptide siderophores that often feature a salicylate-capped N-terminal and, in some variants, an oxazoline or imidazolidinone moiety . Research into madurastatins provides valuable insights into microbial iron acquisition strategies, inter-species communication, and the chemical ecology of symbiotic relationships . These compounds are biosynthesized by nonribosomal peptide synthetase (NRPS) pathways . Attention: This product is for research use only. It is not intended for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO5 B2364812 Madurastatin B2 CAS No. 768384-52-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-5-7(10(15)16)11-9(14)6-3-1-2-4-8(6)13/h1-4,7,12-13H,5H2,(H,11,14)(H,15,16)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEFXOJAEDXDBM-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(CO)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N[C@H](CO)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701335865
Record name Madurastatin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768384-52-7
Record name Madurastatin B2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701335865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Origin and Biosynthesis of Madurastatin B2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatin B2 is a naturally occurring pentapeptide and a member of the madurastatin family of siderophores. These specialized metabolites are produced by bacteria belonging to the genus Actinomadura. This technical guide provides an in-depth exploration of the origin, biosynthesis, and chemical characterization of this compound. It includes a summary of its producing organisms, quantitative data on its biological activity, detailed experimental protocols for its isolation and analysis, and a visualization of its proposed biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug discovery.

Origin of this compound

This compound was first reported as a novel metabolite isolated from the culture broth of the pathogenic actinomycete, Actinomadura madurae IFM 0745.[1] Subsequent research has led to the isolation of this compound and its analogs from various other Actinomadura species, highlighting the broad distribution of this class of compounds within the genus. These producing strains have been isolated from diverse environments, including marine sponges and termite nests.[2][3]

The madurastatins are classified as siderophores, which are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺).[1] The production of these iron-chelating molecules is a key characteristic of many microorganisms, enabling them to scavenge this essential nutrient from their surroundings.[1]

Biosynthesis of this compound

The biosynthesis of madurastatins is orchestrated by a non-ribosomal peptide synthetase (NRPS) pathway, encoded by the mds biosynthetic gene cluster.[2][4] The proposed assembly line for the madurastatin core structure begins with the loading of a salicylate moiety.

The key steps in the proposed biosynthetic pathway of the madurastatin scaffold are as follows:

  • Initiation: The biosynthesis is initiated with the activation of salicylic acid and its loading onto a thiolation domain.[4]

  • Elongation and Modification: A series of condensation reactions incorporates specific amino acid building blocks. For madurastatins, these include D-serine, glycine, β-alanine, and Nδ-hydroxy-Nδ-acetyl-L-ornithine.[4] The heterocyclization domain is responsible for forming the characteristic 2-(2-hydroxyphenyl)-oxazoline ring from the condensation of salicylate and D-Ser.[4]

  • Chain Release: The final peptide chain is released from the NRPS enzyme. This release may be catalyzed by an esterase or occur through spontaneous hydrolysis.[4]

The structure of this compound consists of a serine residue and a salicylic acid moiety.[1]

Below is a DOT language representation of the proposed biosynthetic pathway for the core madurastatin structure.

Madurastatin_Biosynthesis cluster_loading Initiation cluster_nrps NRPS Assembly Line cluster_building_blocks Building Blocks Salicylate Salicylate Mds21 Mds21 A T C1 (Heterocyclization) Salicylate->Mds21:f0 Loading Mds37_1 Mds37 (Module 1) A T C Mds21:f3->Mds37_1:f0 Condensation Mds37_2 Mds37 (Module 2) A T C Mds37_1:f3->Mds37_2:f0 Condensation Mds37_3 Mds37 (Module 3) A T C Mds37_2:f3->Mds37_3:f0 Condensation Release Chain Release (Esterase/Hydrolysis) Mds37_3:f3->Release D_Ser D-Serine D_Ser->Mds21:f0 Gly Glycine Gly->Mds37_1:f1 Beta_Ala β-Alanine Beta_Ala->Mds37_2:f1 N_Orn Nδ-hydroxy-acetyl-L-ornithine N_Orn->Mds37_3:f1

Proposed biosynthetic pathway for the madurastatin core structure.

Quantitative Data

The biological activity of madurastatins has been evaluated against various microorganisms. The following table summarizes the reported Minimum Inhibitory Concentrations (MICs).

CompoundTest OrganismMIC (µg/mL)Reference
Madurastatin B1Micrococcus luteus-[1]
Madurastatin D1Micrococcus luteusModerately Active[2]
Madurastatin D2Micrococcus luteusModerately Active[2]
Various MadurastatinsMoraxella catarrhalisDown to 4[5]

Note: The original publication for Madurastatin B1 stated antibacterial activity against Micrococcus luteus but did not provide a specific MIC value.

Experimental Protocols

Fermentation and Isolation

The production of this compound is typically achieved through submerged fermentation of the producing Actinomadura strain. A general protocol is as follows:

  • Inoculum Preparation: A seed culture of the Actinomadura strain is prepared by inoculating a suitable liquid medium and incubating for several days.

  • Production Fermentation: The seed culture is used to inoculate a larger volume of production medium. Fermentation is carried out under controlled conditions of temperature, pH, and aeration.

  • Extraction: After an appropriate incubation period, the culture broth is harvested. The madurastatins are typically extracted from the supernatant using organic solvents such as ethyl acetate or by adsorption onto a resin.

  • Purification: The crude extract is subjected to a series of chromatographic steps to purify this compound. These techniques often include:

    • Silica gel chromatography

    • Size-exclusion chromatography (e.g., Sephadex LH-20)

    • High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18).

Structure Elucidation

The chemical structure of this compound and its analogs is determined using a combination of spectroscopic and spectrometric techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition. Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern, which aids in sequencing the peptide backbone.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry. These experiments typically include ¹H, ¹³C, COSY, HSQC, and HMBC.[1][4]

  • Marfey's Analysis: This method is used to determine the absolute configuration of the constituent amino acids.[4][5]

The workflow for the isolation and characterization of madurastatins can be visualized as follows:

Isolation_Workflow cluster_analysis Structural Analysis Fermentation Actinomadura sp. Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Multi-step Chromatography (Silica, Sephadex, HPLC) Crude_Extract->Chromatography Purified_Compound Purified this compound Chromatography->Purified_Compound HRMS HRMS Purified_Compound->HRMS MSMS MS/MS Purified_Compound->MSMS NMR 1D & 2D NMR Purified_Compound->NMR Marfey Marfey's Analysis Purified_Compound->Marfey Structure Structure Elucidation HRMS->Structure MSMS->Structure NMR->Structure Marfey->Structure

General workflow for the isolation and structural elucidation of madurastatins.

Conclusion

This compound, a siderophore produced by Actinomadura species, represents an interesting class of natural products with potential biological activities. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to generate novel analogs. The detailed experimental protocols provided herein offer a foundation for further research into the madurastatins, including the exploration of their therapeutic potential and ecological roles.

References

The Discovery and Isolation of Madurastatin B2 from Actinomadura Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatin B2, a member of the madurastatin family of siderophores, is a secondary metabolite produced by species of the genus Actinomadura, a group of Gram-positive bacteria. Siderophores are small, high-affinity iron-chelating compounds that play a crucial role in bacterial survival by scavenging iron from the environment. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for the fermentation of Actinomadura madurae, extraction, and purification of the compound, and presents its key physicochemical properties. Furthermore, this document illustrates the proposed mechanism of siderophore-mediated iron uptake in Actinomadura and outlines the workflow for the isolation of this bioactive compound.

Introduction

The genus Actinomadura is a rich source of novel bioactive secondary metabolites. Among these are the madurastatins, a series of peptide-based siderophores. This compound was first reported as a co-metabolite with other madurastatins (A1, A2, A3, and B1) from the pathogenic strain Actinomadura madurae IFM 0745.[1] Structurally, this compound is characterized as (2R)-3-hydroxy-2-[(2-hydroxybenzoyl)amino]propanoic acid. Like other siderophores, its biological function is intrinsically linked to iron acquisition, a critical process for bacterial growth and virulence. This guide serves as a technical resource for researchers interested in the isolation and study of this compound and related compounds.

Physicochemical Properties of this compound

This compound is a relatively small molecule with the following properties:

PropertyValueReference
Molecular Formula C₁₀H₁₁NO₅
Molecular Weight 225.20 g/mol
Appearance Colorless powder
Solubility Soluble in methanol and water

Table 1: Physicochemical properties of this compound.

Experimental Protocols

The following protocols are based on the original isolation of this compound from Actinomadura madurae IFM 0745.[1]

Fermentation of Actinomadura madurae
  • Strain: Actinomadura madurae IFM 0745.

  • Seed Culture: A loopful of the strain from a slant culture is inoculated into a 500-ml Erlenmeyer flask containing 100 ml of seed medium (e.g., yeast extract-malt extract agar). The culture is incubated at 28°C for 3 days on a rotary shaker.

  • Production Culture: The seed culture (5 ml) is transferred to a 500-ml Erlenmeyer flask containing 100 ml of production medium. The composition of a suitable production medium includes soluble starch, glucose, yeast extract, and inorganic salts.

  • Incubation: The production culture is incubated at 28°C for 5 to 7 days on a rotary shaker.

Extraction and Purification of this compound
  • Harvesting: The culture broth is centrifuged to separate the mycelium from the supernatant.

  • Extraction: The supernatant is adjusted to an acidic pH and extracted with an organic solvent such as ethyl acetate. The organic layer, containing the madurastatins, is then concentrated under reduced pressure.

  • Chromatography: The crude extract is subjected to a series of chromatographic steps for purification.

    • Silica Gel Column Chromatography: The extract is first fractionated on a silica gel column using a stepwise gradient of chloroform and methanol.

    • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of acetonitrile and water.

  • Isolation: The purified fraction corresponding to this compound is collected and lyophilized to yield a colorless powder.

Note: Specific quantitative data on the fermentation titer and extraction yield for this compound are not detailed in the available literature.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:[1]

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, and HMBC) NMR experiments were used to elucidate the connectivity of atoms and the overall structure of the molecule.

Signaling Pathway: Siderophore-Mediated Iron Uptake in Actinomadura

This compound functions as a siderophore, facilitating the uptake of iron into the bacterial cell. The proposed mechanism in Gram-positive bacteria like Actinomadura involves an ATP-binding cassette (ABC) transporter system.

G cluster_extracellular Extracellular Space cluster_cell_wall Cell Wall cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fe3 Fe(III) (Iron) Fe_MadB2 Fe(III)-Madurastatin B2 Complex Fe3->Fe_MadB2 MadB2 This compound (Siderophore) MadB2->Fe_MadB2 SBP Siderophore-Binding Protein (SBP) Fe_MadB2->SBP Binding ABC_Transporter Permease (P) Permease (P) ATP-Binding Cassette (ABC) SBP->ABC_Transporter:f0 Translocation Fe2 Fe(II) ABC_Transporter:f2->Fe2 Iron Release (Reduction) Apo_MadB2 Apo-Madurastatin B2 ABC_Transporter:f2->Apo_MadB2 Metabolism Cellular Metabolism Fe2->Metabolism

Caption: Siderophore-mediated iron uptake in Actinomadura.

The process begins with this compound being secreted into the extracellular space where it binds to ferric iron (Fe(III)). The resulting Fe(III)-siderophore complex is then recognized by a specific siderophore-binding protein (SBP) located on the cell membrane. This complex is subsequently transported across the cell membrane by an ABC transporter system, which utilizes ATP hydrolysis for energy. Once inside the cytoplasm, the iron is released from the siderophore, often through a reduction to the ferrous state (Fe(II)), and becomes available for various metabolic processes.

Experimental Workflow

The overall workflow for the discovery and isolation of this compound is depicted below.

G A Fermentation of Actinomadura madurae B Harvesting of Culture Broth A->B C Extraction with Organic Solvent B->C D Crude Extract C->D E Silica Gel Column Chromatography D->E F Fractionation E->F G Preparative HPLC F->G H Purified this compound G->H I Structure Elucidation (NMR, MS) H->I

Caption: Isolation and purification workflow for this compound.

Conclusion

This compound represents one of the many interesting bioactive compounds produced by Actinomadura species. Its role as a siderophore highlights the intricate mechanisms bacteria have evolved for nutrient acquisition. The protocols and data presented in this guide provide a foundational resource for the further study of this compound, which may have potential applications in drug development, particularly in the context of antimicrobial strategies that target iron uptake pathways. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

Madurastatin B2: A Novel Siderophore from Actinomycetes - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatin B2 is a member of the madurastatin family, a group of pentapeptide secondary metabolites produced by actinomycetes of the genus Actinomadura. Initially recognized for their antimicrobial properties, madurastatins, including this compound, are now understood to function as siderophores, high-affinity iron chelators that play a crucial role in microbial iron acquisition. This technical guide provides a comprehensive overview of this compound, consolidating available data on its structure, biosynthesis, and siderophore activity. It is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development.

Introduction

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in various metabolic processes, including DNA synthesis, respiration, and enzyme catalysis. However, the bioavailability of iron in the environment is often limited. To overcome this, many microorganisms have evolved sophisticated iron acquisition systems, a key component of which is the secretion of siderophores. These small organic molecules chelate ferric iron (Fe³⁺) with high affinity, facilitating its transport into the microbial cell.

The madurastatins, produced by Actinomadura species, represent a class of hydroxamate-type siderophores.[1][2] This guide focuses on this compound, a notable member of this family, and aims to provide a detailed technical resource covering its chemical properties, biological function, and the experimental methodologies used for its study.

Chemical Structure and Properties

The chemical structure of the madurastatin family has been a subject of revision. Initial reports suggested the presence of an aziridine ring. However, more recent and comprehensive spectroscopic analyses have led to the structural reassignment of the madurastatin core to a 2-(2-hydroxyphenyl)oxazoline moiety.[3]

While specific quantitative data for this compound's physicochemical properties are not extensively reported in publicly available literature, Table 1 summarizes the general properties based on the characteristics of the madurastatin family.

Table 1: General Chemical and Physical Properties of Madurastatins

PropertyDescription
Chemical ClassPentapeptide
Siderophore TypeHydroxamate
Core Structure2-(2-hydroxyphenyl)oxazoline
Key Functional GroupsHydroxamic acids, Catechol (from the salicylic acid moiety)
SolubilityGenerally soluble in methanol and other polar organic solvents.
AppearanceTypically isolated as an amorphous powder.

Siderophore Activity of this compound

The primary biological function of this compound is to sequester environmental iron. This is achieved through the coordinated action of its hydroxamate and catechol functionalities, which act as bidentate ligands for ferric iron.

Quantitative Assessment of Siderophore Activity

Table 2: Siderophore Activity Data for Related Madurastatins

CompoundAssayResultReference
Madurastatin C1CAS AssayComparable iron binding to deferoxamine mesylate[4]
Madurastatin D1CAS AssayComparable iron binding to deferoxamine mesylate[4]
Madurastatin D2CAS AssayImpaired iron binding affinity relative to C1 and D1[4]

Note: Specific iron-binding constants (e.g., pM values) for this compound are not currently published. The data presented is for closely related analogues and should be interpreted as indicative of the potential activity of this compound.

Antimicrobial Activity

The iron-chelating ability of siderophores can contribute to antimicrobial activity by depriving competing microbes of essential iron. While comprehensive MIC data for this compound is limited, related madurastatins have shown activity against certain bacteria.

Table 3: Minimum Inhibitory Concentration (MIC) Data for Related Madurastatins

CompoundTest OrganismMIC (µM)Reference
Madurastatin C1Micrococcus luteus108.1[4]
Madurastatin D1Micrococcus luteus25.3[4]
Madurastatin D2Micrococcus luteus25.8[4]

Note: The presented MIC values are for related madurastatins and may not be directly representative of this compound's activity spectrum.

Biosynthesis of this compound

The biosynthesis of madurastatins is proposed to occur via a non-ribosomal peptide synthetase (NRPS) pathway.[3] Analysis of the Actinomadura sp. genome has revealed a putative biosynthetic gene cluster (BGC) responsible for the assembly of the madurastatin backbone.

Madurastatin_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line Chorismate Chorismate NRPS_Initiation Salicylate Activation Loading onto NRPS Chorismate->NRPS_Initiation:f0 Salicylate Biosynthesis L_Ornithine L-Ornithine NRPS_Modification N-hydroxylation Cyclization L_Ornithine->NRPS_Modification:f0 Hydroxamate Formation Amino_Acids Amino Acids (e.g., Serine, Glycine, β-Alanine) NRPS_Elongation Amino Acid Activation & Condensation Peptide Chain Elongation Amino_Acids->NRPS_Elongation:f0 NRPS_Initiation:f1->NRPS_Elongation:f0 NRPS_Elongation:f1->NRPS_Modification:f0 NRPS_Termination Release from NRPS Mature this compound NRPS_Modification:f1->NRPS_Termination:f0 Madurastatin_B2 Madurastatin_B2 NRPS_Termination:f1->Madurastatin_B2 Final Product Isolation_Workflow Start Actinomadura sp. Fermentation Broth Centrifugation Centrifugation to separate mycelium and supernatant Start->Centrifugation Extraction Solvent Extraction of Supernatant (e.g., with ethyl acetate or butanol) Centrifugation->Extraction Concentration Concentration of the organic extract in vacuo Extraction->Concentration Chromatography1 Initial Fractionation by Column Chromatography (e.g., Silica gel or Sephadex LH-20) Concentration->Chromatography1 HPLC Purification by High-Performance Liquid Chromatography (HPLC) (e.g., C18 reverse-phase) Chromatography1->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound CAS_Assay_Logic cluster_components CAS Assay Components cluster_outcomes Possible Outcomes CAS_Complex Fe³⁺-CAS-HDTMA Complex (Blue) Reaction Reaction Mixture CAS_Complex->Reaction Siderophore This compound (Colorless) Siderophore->Reaction No_Siderophore No Siderophore Present: Mixture remains Blue Reaction->No_Siderophore if [Siderophore] = 0 Siderophore_Present Siderophore Present: Fe³⁺ is chelated by this compound Mixture turns Orange/Yellow Reaction->Siderophore_Present if [Siderophore] > 0

References

The Biological Role of Madurastatins in Iron Acquisition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatins are a class of pentapeptide secondary metabolites produced by bacteria of the genus Actinomadura. Initially recognized for their antimicrobial properties, their primary biological function is now understood to be that of siderophores—highly specific iron (Fe³⁺) chelating agents. In the iron-limited environments where Actinomadura thrive, madurastatins are secreted to scavenge ferric iron, which is essential for various cellular processes. The resulting ferri-siderophore complex is then recognized by specific receptors on the bacterial cell surface and internalized, providing the microorganism with a vital nutrient. This guide provides an in-depth overview of the biological role of the madurastatin family in iron acquisition, with a focus on their mechanism of action and the experimental protocols used for their characterization. While the initial discovery of this class included Madurastatin B2, detailed characterization and quantitative data for this specific analog are not available in the current scientific literature. Therefore, this document will focus on the well-characterized members of the madurastatin family, providing a framework for the potential investigation of this compound.

Introduction to Madurastatins as Siderophores

Iron is a critical cofactor for numerous enzymes involved in fundamental biological processes, including respiration and DNA synthesis. However, in aerobic environments, iron predominantly exists in the insoluble ferric (Fe³⁺) state, limiting its bioavailability. To overcome this, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores.

Madurastatins, produced by Actinomadura species, are classified as siderophores due to their high affinity and selectivity for ferric iron.[1] Structurally, they are pentapeptides, often featuring a salicylate-capped N-terminal 2-(2-hydroxyphenyl)-oxazoline moiety, which is a key component of their iron-chelating activity.[2] Various madurastatin analogs have been identified, including A1-A3, B1-B2, C1, D1, D2, and E1, with variations in their peptide backbone and the presence of additional cyclic structures like the 4-imidazolidinone ring.[2][3]

The fundamental role of madurastatins in iron acquisition involves the following steps:

  • Biosynthesis and Secretion: Under iron-depleted conditions, the madurastatin biosynthetic gene cluster (mad) is activated, leading to the synthesis of the siderophore via non-ribosomal peptide synthetases (NRPSs).[1] The madurastatin is then secreted into the extracellular environment.

  • Iron Chelation: In the extracellular space, madurastatin binds with high affinity to any available ferric iron, forming a stable ferri-madurastatin complex.

  • Uptake: The ferri-madurastatin complex is recognized by specific outer membrane receptors on the producing bacterium and transported into the cell.

  • Iron Release: Once inside the cell, iron is released from the siderophore, likely through reduction to the ferrous (Fe²⁺) state, making it available for metabolic processes.

Quantitative Data on Madurastatin Analogs

While specific quantitative data for this compound is not available, studies on other analogs provide insight into the family's general activity. The following table summarizes the available antimicrobial activity data for selected madurastatins against Micrococcus luteus, which is often linked to their iron-chelating ability.

Madurastatin AnalogMinimum Inhibitory Concentration (MIC) against M. luteus (µM)Reference
(-)-Madurastatin C1108.1[1]
Madurastatin D125.3[1]
Madurastatin D225.8[1]

Note: The lower MIC values for Madurastatins D1 and D2 suggest that the presence of the 4-imidazolidinone ring may enhance their biological activity.[1] The antimicrobial effect is thought to arise from the sequestration of iron, thereby depriving the target microorganism of this essential nutrient.

Experimental Protocols

This section details the key experimental methodologies for studying the role of madurastatins in iron acquisition.

Siderophore Production Assessment: Chrome Azurol S (CAS) Assay

The CAS assay is a universal method for detecting and quantifying siderophore production. The principle relies on the high affinity of siderophores for iron, which allows them to remove iron from the blue-colored CAS-iron complex, resulting in a color change to orange/yellow.

Protocol:

  • Preparation of CAS Agar:

    • Prepare the blue dye solution by dissolving 60.5 mg of Chrome Azurol S in 50 ml of deionized water and mixing with 10 ml of an iron(III) solution (1 mM FeCl₃ in 10 mM HCl).

    • While stirring, slowly add 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) dissolved in 40 ml of deionized water.

    • Autoclave the resulting dark blue solution.

    • Prepare a suitable growth medium (e.g., a minimal medium to induce siderophore production) with 1.5% agar and autoclave separately.

    • Cool both solutions to 50-60°C and mix the CAS solution with the growth medium at a 1:9 ratio.

    • Pour the mixture into petri dishes and allow to solidify.

  • Inoculation and Incubation:

    • Inoculate the Actinomadura strain of interest onto the center of the CAS agar plate.

    • Incubate at the optimal growth temperature for the strain (typically 28-30°C) for several days.

  • Observation:

    • Siderophore production is indicated by the formation of a yellow to orange halo around the bacterial colony against the blue background of the agar. The diameter of the halo can be measured to semi-quantitatively compare siderophore production under different conditions.

Iron-Binding Activity: Mass Spectrometry

High-resolution mass spectrometry can be used to confirm the iron-binding capability of madurastatins.

Protocol:

  • Sample Preparation:

    • Dissolve a purified sample of the madurastatin analog in a suitable solvent (e.g., methanol).

    • Prepare a solution of FeCl₃ in the same solvent.

    • Mix the madurastatin and FeCl₃ solutions.

  • Mass Spectrometry Analysis:

    • Analyze the mixture using high-resolution mass spectrometry (e.g., ESI-TOF).

    • The formation of a ferri-madurastatin complex is confirmed by the detection of the [M-3H+Fe]⁺ ion, where M is the mass of the madurastatin. The characteristic isotopic pattern of iron (⁵⁴Fe and ⁵⁶Fe) should be observed.[1]

Biological Activity: Growth Recovery Assay

This assay demonstrates the ability of a siderophore to support the growth of a microorganism under iron-limiting conditions.

Protocol:

  • Preparation of Iron-Depleted Medium:

    • Prepare a suitable liquid growth medium.

    • To deplete the medium of iron, add an iron chelator that is not utilized by the test organism (e.g., 2,2'-bipyridyl).

  • Inoculation and Treatment:

    • Inoculate the iron-depleted medium with a test organism that can utilize the siderophore (e.g., the producing Actinomadura strain or a suitable reporter strain).

    • Add the purified madurastatin (in its apo, iron-free form) to one set of cultures and the ferri-madurastatin complex to another. A control group with no added siderophore should be included.

  • Incubation and Measurement:

    • Incubate the cultures under appropriate conditions.

    • Monitor bacterial growth over time by measuring the optical density at 600 nm (OD₆₀₀).

    • Growth recovery in the presence of the ferri-madurastatin complex indicates that the organism can internalize and utilize the iron from the siderophore.

Visualizations

Generalized Madurastatin-Mediated Iron Uptake Pathway

Madurastatin_Iron_Uptake cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell Apo-Madurastatin Apo-Madurastatin Ferri-Madurastatin Ferri-Madurastatin Apo-Madurastatin->Ferri-Madurastatin Chelation Fe3+ Fe³⁺ Fe3+->Ferri-Madurastatin Receptor Receptor Ferri-Madurastatin->Receptor Transport Transport System Receptor->Transport Binding Fe2+ Fe²⁺ Transport->Fe2+ Iron Release (Reduction) Metabolism Metabolism Fe2+->Metabolism

Caption: Generalized pathway of iron acquisition mediated by madurastatins.

Experimental Workflow for Siderophore Characterization

Siderophore_Workflow Actinomadura_Culture Actinomadura Culture (Iron-deficient medium) Extraction Solvent Extraction Actinomadura_Culture->Extraction Purification Chromatography (e.g., HPLC) Extraction->Purification CAS_Assay CAS Assay Purification->CAS_Assay Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation Iron_Binding_Assay Iron Binding Assay (MS) Structure_Elucidation->Iron_Binding_Assay Biological_Assay Growth Recovery Assay Iron_Binding_Assay->Biological_Assay

Caption: Workflow for the isolation and characterization of madurastatins.

Conclusion and Future Directions

The madurastatin family of natural products plays a crucial role as siderophores, enabling the survival of Actinomadura species in iron-scarce environments. Their ability to sequester iron also endows them with antimicrobial properties, making them interesting candidates for further investigation in drug development. While significant progress has been made in understanding the structure and function of several madurastatin analogs, a notable knowledge gap exists concerning this compound. Future research should aim to isolate and fully characterize this compound, including the determination of its precise structure, iron-binding affinity, and spectrum of biological activity. Such studies will not only complete our understanding of this important family of siderophores but may also unveil novel therapeutic leads.

References

The Biosynthetic Pathway of Madurastatin B2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatin B2, a member of the madurastatin family of siderophores, is a non-ribosomal peptide produced by species of the actinobacterial genus Actinomadura. These compounds are of interest due to their role in iron acquisition by pathogenic bacteria and their potential as antimicrobial agents. This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of this compound, drawing on the latest research in the field. The biosynthesis is orchestrated by a complex interplay of non-ribosomal peptide synthetases (NRPSs) and tailoring enzymes encoded within the mad biosynthetic gene cluster. This document details the proposed enzymatic steps, the genetic basis for the biosynthesis, and the methodologies employed in its elucidation.

Introduction

Madurastatins are a class of peptidic natural products known for their potent siderophoric activity, enabling bacteria to scavenge iron from their environment. Originally characterized with an aziridine ring, the structures of many madurastatins have been revised to contain a 2-(2-hydroxyphenyl)oxazoline moiety. Madurastatins B1 and B2 are distinguished by their composition, which includes serine and salicylic acid moieties.[1] The biosynthetic machinery responsible for producing these complex molecules is of significant interest for potential bioengineering and the development of novel therapeutics.

The Madurastatin Biosynthetic Gene Cluster (mad)

The genetic blueprint for madurastatin biosynthesis is located in the mad gene cluster, which has been identified in Actinomadura species.[2] This cluster contains the genes encoding the necessary non-ribosomal peptide synthetases (NRPSs), as well as enzymes responsible for precursor synthesis, tailoring, and transport.

Core Biosynthetic Genes

The core of the madurastatin biosynthetic pathway is a set of NRPS enzymes. These large, modular proteins are responsible for the assembly of the peptide backbone from amino acid precursors. The mad cluster contains several NRPS genes, including mad30 and mad63, which are predicted to be central to the assembly line.

Precursor Supply and Tailoring Genes

In addition to the NRPS genes, the mad cluster houses genes for the biosynthesis of the non-proteinogenic precursors and for modifications to the peptide backbone. Key genes include:

  • Salicylate Biosynthesis: Genes such as mad31 are homologous to salicylate synthases, indicating the on-pathway production of the salicylic acid moiety from chorismate.[2]

  • Amino Acid Tailoring: Genes like mad28 and mad61 are putatively involved in the modification of amino acid precursors.

Proposed Biosynthetic Pathway of this compound

While a definitive, experimentally verified pathway for this compound is yet to be published, a putative pathway can be constructed based on the identified genes and the principles of non-ribosomal peptide synthesis.

Initiation

The biosynthesis is likely initiated by the activation of salicylic acid. A salicylate synthase (e.g., Mad31) would first synthesize salicylic acid from chorismate. This is then adenylated and loaded onto the first module of the NRPS assembly line.

Elongation

The NRPS modules then sequentially incorporate the amino acid building blocks. For this compound, this would involve the incorporation of a serine residue. Each NRPS module is typically composed of an adenylation (A) domain for substrate recognition and activation, a thiolation (T) domain for covalent tethering of the growing peptide chain, and a condensation (C) domain for peptide bond formation.

Termination and Release

The final step in the assembly is the release of the completed peptide from the NRPS. This is often accomplished by a thioesterase (TE) domain, which can catalyze either hydrolysis or cyclization.

The following diagram illustrates the proposed workflow for the biosynthesis of a generic madurastatin, which can be adapted for this compound.

Madurastatin_Biosynthesis_Workflow cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly Line Chorismate Chorismate Salicylate_Synthase Salicylate Synthase (e.g., Mad31) Chorismate->Salicylate_Synthase Serine L-Serine NRPS_Module_2 NRPS Module 2 (A-T-C domains) Serine->NRPS_Module_2 Incorporation Salicylic_Acid Salicylic Acid Salicylate_Synthase->Salicylic_Acid NRPS_Module_1 NRPS Module 1 (A-T-C domains) Salicylic_Acid->NRPS_Module_1 Loading NRPS_Module_1->NRPS_Module_2 Condensation Thioesterase Thioesterase Domain (TE) NRPS_Module_2->Thioesterase Chain Transfer Madurastatin_B2 This compound Thioesterase->Madurastatin_B2 Release Isolation_Workflow Start Actinomadura sp. Culture Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification HPLC Purification Crude_Extract->Purification Pure_Compound Pure this compound Purification->Pure_Compound Analysis Structural Analysis (NMR, MS) Pure_Compound->Analysis

References

Unveiling the Antibacterial Potential of Madurastatin B2: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madurastatin B2 is a member of the madurastatin family of natural products, first isolated from the pathogenic actinomycete Actinomadura madurae IFM 0745.[1] Initially, the madurastatins were characterized as pentapeptides containing an aziridine ring. However, this structural assignment was later revised, and it is now understood that these compounds feature a salicylate-capped N-terminus with a 2-(2-hydroxyphenyl)-oxazoline moiety.[2][3][4] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, drawing on available data for the broader madurastatin class to offer context where specific information for this compound is limited.

Chemical Structure and Class

This compound, along with its co-isolated counterpart Madurastatin B1, is composed of serine and salicylic acid moieties.[1] The madurastatins are classified as siderophores, which are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron from the environment.[1][5] This function is often linked to their biological activity.

Antibacterial Spectrum of Activity

Direct quantitative data on the antibacterial activity of this compound, such as Minimum Inhibitory Concentration (MIC) values, is not extensively available in the current body of scientific literature. The initial isolation report highlighted the antibacterial activity of Madurastatin A1 and B1 against Micrococcus luteus, but did not specify any activity for this compound.[1]

To provide a functional context for researchers, the following table summarizes the reported MIC values for other closely related madurastatins against a variety of bacterial strains.

Table 1: Antibacterial Activity of Selected Madurastatin Analogs

Madurastatin AnalogBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Madurastatin B3Staphylococcus aureus6.25 µg/mL[6]
Madurastatin B3Methicillin-resistant S. aureus (MRSA)6.25 µg/mL[6]
Madurastatin B3Bacillus subtilisPotent inhibitory activity (no MIC value specified)[6]
Madurastatin B3Escherichia coliPotent inhibitory activity (no MIC value specified)[6]
Madurastatin C1Micrococcus luteus108.1 µM[5]
Madurastatin D1Micrococcus luteus25.3 µM[5]
Madurastatin D2Micrococcus luteus25.8 µM[5]
VariousMoraxella catarrhalisDown to 4 µg/mL[4]

Mechanism of Action

While a specific mechanism of action for this compound has not been elucidated, the classification of madurastatins as siderophores provides a strong indication of their likely biological role. The proposed mechanism centers on their ability to chelate ferric iron (Fe³⁺) from the environment, making it available for microbial uptake. In the context of antibacterial activity, this iron-scavenging capability could deprive pathogenic bacteria of this essential nutrient, thereby inhibiting their growth.

Mechanism_of_Action cluster_madurastatin This compound (Siderophore) cluster_environment Extracellular Environment cluster_bacterium Bacterial Cell Madurastatin This compound Fe3_ext Fe³⁺ (Iron) Madurastatin->Fe3_ext Chelation Receptor Siderophore Receptor Fe3_ext->Receptor Binding Uptake Iron Uptake System Receptor->Uptake Internalization Growth Bacterial Growth (Inhibited) Uptake->Growth Deprivation

Caption: Proposed mechanism of action for this compound as a siderophore.

Experimental Protocols

Detailed experimental protocols for the antibacterial testing of this compound are not available in the literature. However, a standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial isolates. The following is a generalized workflow for such an assay.

Experimental_Workflow start Start prep_compound Prepare Stock Solution of this compound start->prep_compound serial_dilution Perform Serial Dilutions in Microtiter Plate prep_compound->serial_dilution inoculate Inoculate Microtiter Plate with Bacterial Suspension serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results by Visual Inspection or Spectrophotometry incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Generalized workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

This compound is a structurally interesting natural product with a likely mode of action tied to iron sequestration. While its direct antibacterial activity has not been quantitatively documented, the bioactivity of its close analogs suggests that the madurastatin scaffold warrants further investigation. Future research should focus on the total synthesis of this compound to enable comprehensive biological evaluation. Elucidating its specific antibacterial spectrum and mechanism of action will be crucial in determining its potential as a lead compound for the development of novel anti-infective agents. The structural revision of the madurastatin class also opens avenues for the design and synthesis of novel analogs with potentially enhanced antibacterial efficacy.

References

Initial Investigations into the Mechanism of Action of Madurastatin B2: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madurastatin B2 belongs to the madurastatin family, a class of pentapeptide natural products produced by actinomycetes of the genus Actinomadura.[1][2][3] Initial structural analyses of some madurastatins proposed the presence of an aziridine ring, but this was later revised to a 2-(2-hydroxyphenyl)-oxazoline moiety.[4] This whitepaper provides an in-depth technical guide to the current understanding of the mechanism of action of madurastatins, including this compound, which is primarily attributed to their function as siderophores. We will detail the experimental protocols used for their characterization, present available quantitative data on their biological activity, and visualize key pathways and workflows.

Mechanism of Action: Siderophore-Mediated Iron Sequestration

The principal mechanism of action of madurastatins is their function as siderophores. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron (Fe³⁺), an essential nutrient, from the environment.[5][6][7] The antimicrobial activity of madurastatins is thought to arise from their ability to deprive competing microbes of this vital nutrient.

The process of iron acquisition via siderophores in bacteria is a well-established mechanism. In Gram-negative bacteria, the ferric-siderophore complex is recognized by specific outer membrane receptors and transported into the periplasm in a TonB-dependent manner. A periplasmic binding protein then shuttles the complex to an inner membrane ATP-binding cassette (ABC) transporter for entry into the cytoplasm. Gram-positive bacteria, lacking an outer membrane, utilize a simpler system involving a siderophore-binding protein associated with a permease on the cell membrane.[5] Once inside the cell, the iron is released from the siderophore, often through reduction to Fe²⁺, and becomes available for cellular processes.

Siderophore_Mechanism cluster_extracellular Extracellular Environment cluster_bacterium Bacterial Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Madurastatin This compound (Siderophore) Complex_ext [Madurastatin-Fe³⁺] Complex Madurastatin->Complex_ext Chelation Fe3_ext Fe³⁺ (Insoluble) Fe3_ext->Complex_ext Receptor Outer Membrane Receptor Complex_ext->Receptor Binding Transport ABC Transporter (Inner Membrane) Receptor->Transport Transport Complex_int [Madurastatin-Fe³⁺] Complex Transport->Complex_int Fe2_int Fe²⁺ (Soluble) Complex_int->Fe2_int Iron Release (Reduction) Metabolism Cellular Metabolism Fe2_int->Metabolism Utilization

General mechanism of siderophore-mediated iron uptake by a bacterial cell.

Biological Activity of Madurastatins

The iron-chelating nature of madurastatins confers them with antimicrobial properties, particularly against Gram-positive bacteria. Several studies have quantified this activity by determining their Minimum Inhibitory Concentrations (MICs).

Madurastatin DerivativeTest OrganismMIC (µg/mL)Reference
Madurastatin B3Staphylococcus aureus6.25[8]
Madurastatin B3Methicillin-resistant S. aureus (MRSA)6.25[8]
Madurastatin B3Bacillus subtilisN/A (potent inhibitory activity)[8]
Madurastatin B3Escherichia coliN/A (potent inhibitory activity)[8]
Madurastatin C1, D1, D2Micrococcus luteusModerately active[4][9]
Various DerivativesMoraxella catarrhalisDown to 4[2][3]

Experimental Protocols

Isolation and Characterization Workflow

The discovery and characterization of novel madurastatins typically follow a multi-step workflow that integrates microbiology, analytical chemistry, and bioactivity screening.

Experimental_Workflow cluster_discovery Discovery & Production cluster_analysis Purification & Structural Elucidation cluster_bioactivity Bioactivity Assessment A1 Isolation of Actinomadura sp. from environmental source A2 Fermentation in liquid culture (e.g., FPY-6 medium) A1->A2 A3 Solvent Extraction (e.g., Acetone) A2->A3 B1 LC-UV-HRMS Analysis of crude extract A3->B1 Crude Extract B2 Purification via HPLC B1->B2 B3 Structure Determination: - 1D/2D NMR - HRMS/MS B2->B3 C1 Antimicrobial Screening (e.g., MIC Assay) B2->C1 Pure Compound B4 Stereochemistry: - Marfey's Analysis - DP4+ Calculation B3->B4 C2 Siderophore Activity Assay (e.g., CAS Assay) C1->C2

Workflow for the discovery, characterization, and bioactivity testing of madurastatins.
Isolation and Purification

  • Fermentation: Actinomadura species are cultured in a suitable liquid medium, such as FPY-6, to promote the production of secondary metabolites.

  • Extraction: The culture broth is extracted with an organic solvent like acetone to obtain a crude extract containing the madurastatins.

  • Chromatographic Purification: The crude extract is subjected to High-Performance Liquid Chromatography (HPLC) to isolate individual madurastatin derivatives.

Structural Elucidation
  • High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to determine the precise molecular formula of the isolated compounds.[10]

  • Tandem MS (MS/MS): Fragmentation patterns from MS/MS analysis provide information about the sequence of amino acid residues in the peptide backbone.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are conducted to establish the planar structure and connectivity of the atoms.[10]

  • Marfey's Analysis: To determine the absolute configuration (D or L) of the constituent amino acids, the purified compound is hydrolyzed, and the resulting amino acids are derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) followed by HPLC analysis.

Antimicrobial Susceptibility Testing
  • Broth Microdilution: The Minimum Inhibitory Concentration (MIC) is determined using a standardized broth microdilution method. Serial dilutions of the purified madurastatin are prepared in a 96-well plate with a suitable growth medium.

  • Inoculation and Incubation: Each well is inoculated with a standardized suspension of the test microorganism. The plates are then incubated under appropriate conditions.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Biosynthesis of Madurastatins

Genomic analysis of Actinomadura strains has identified the biosynthetic gene clusters (mad and rene) responsible for madurastatin production.[1][4] The biosynthesis is proposed to occur via a non-ribosomal peptide synthetase (NRPS) pathway. NRPSs are large, multi-enzyme complexes that assemble peptides in a stepwise fashion. The gene clusters encode for the necessary domains for adenylation (A), thiolation (T), condensation (C), and cyclization (Cy) to build the pentapeptide backbone from amino acid precursors.

Biosynthesis_Pathway start Salicylate nrps NRPS Assembly Line Module 1 (A-T-C) Module 2 (A-T-C) Module 3 (A-T-C) Module 4 (A-T-C) Module 5 (A-T-Cy) start->nrps:f1 Initiation aa1 Amino Acid 1 aa1->nrps:f1 aa2 Amino Acid 2 aa2->nrps:f2 aa3 Amino Acid 3 aa3->nrps:f3 aa4 Amino Acid 4 aa4->nrps:f4 aa5 Ornithine aa5->nrps:f5 end Madurastatin (Pentapeptide) nrps->end Elongation & Release

Simplified representation of the proposed NRPS biosynthesis of madurastatins.

Conclusion and Future Directions

The current body of research strongly indicates that the primary mechanism of action for this compound and other members of the madurastatin family is their function as siderophores, enabling them to exert antimicrobial effects by sequestering iron. The experimental workflows for their discovery and characterization are well-established, relying on a combination of chromatography and spectroscopy. While the biosynthetic pathway is beginning to be understood, further research is required to fully elucidate the specific enzymatic steps.

Future investigations should aim to:

  • Identify the specific outer membrane receptors in susceptible bacteria that recognize the madurastatin-iron complex.

  • Quantify the binding affinity of this compound for ferric iron.

  • Explore potential secondary mechanisms of action beyond iron chelation.

  • Investigate the potential for madurastatins as "Trojan horse" antibiotics, where they could be conjugated to other antimicrobial agents to facilitate their entry into bacterial cells.

References

Unveiling the Production of Madurastatin B2: A Technical Guide to Fermentation and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the producing organism and fermentation conditions for the promising siderophore, Madurastatin B2.

This compound, a member of the madurastatin family of complex peptides, has garnered interest for its potential applications stemming from its iron-chelating properties. This guide provides an in-depth overview of the microbial source of this compound and the key parameters for its production through fermentation, based on currently available scientific literature.

The Producing Microorganism: Actinomadura madurae

This compound is a secondary metabolite produced by the Gram-positive bacterium Actinomadura madurae. The initial isolation and structural characterization of this compound, along with other madurastatins, were from the pathogenic strain Actinomadura madurae IFM 0745.[1] Various species of the genus Actinomadura have been identified as producers of a diverse range of madurastatin analogues. These actinomycetes are known for their ability to synthesize a wide array of bioactive compounds.

Fermentation Process for Madurastatin Production

The successful production of this compound hinges on providing an optimal environment for the growth of Actinomadura madurae and the biosynthesis of the target compound. While specific details for this compound are not extensively documented, studies on related madurastatins provide a strong foundation for developing a robust fermentation protocol.

Culture Medium

A key factor in achieving high yields is the composition of the fermentation medium. Research on a closely related Actinomadura species, CA-135719, which produces other madurastatins, has utilized a specific medium designated as FPY-6. While the exact composition of FPY-6 is not publicly detailed in the reviewed literature, it is described as a fermentation medium used for 7 days of cultivation. For general cultivation of Actinomadura species, media such as ISP2 (International Streptomyces Project 2) and GYM (Glucose Yeast Malt) Streptomyces Medium are commonly employed.

Table 1: General Media for Actinomadura Cultivation

Medium ComponentISP2 Medium (g/L)GYM Streptomyces Medium (g/L)
Glucose4.04.0
Yeast Extract4.04.0
Malt Extract10.010.0
Agar (for solid)20.018.0
CaCO₃-2.0
Distilled Water1000 mL1000 mL
pH 7.2 7.2
Fermentation Parameters

Optimal physicochemical parameters are critical for maximizing the production of this compound. These parameters influence microbial growth, enzyme activity, and the overall metabolic flux towards the biosynthesis of the desired secondary metabolite.

Table 2: General Fermentation Parameters for Actinomadura Species

ParameterRecommended RangeNotes
Temperature 28 - 30 °CMesophilic nature of Actinomadura madurae.
pH 6.0 - 8.0Should be monitored and controlled during fermentation.
Aeration HighActinomadura is an obligate aerobe. Adequate oxygen supply is crucial.
Agitation 150 - 250 rpmTo ensure homogeneity and enhance oxygen transfer.
Fermentation Time 7 - 14 daysProduction is typically associated with the stationary phase of growth.

Experimental Protocols

Inoculum Development
  • A pure culture of Actinomadura madurae is grown on a suitable agar medium (e.g., ISP2 agar) at 28-30°C for 7-10 days until sufficient sporulation is observed.

  • A loopful of spores is used to inoculate a seed culture flask containing a suitable liquid medium (e.g., ISP2 broth).

  • The seed culture is incubated at 28-30°C on a rotary shaker (200 rpm) for 2-3 days to obtain a dense and active inoculum.

Production Fermentation
  • The production fermenter containing the optimized fermentation medium (e.g., a modified FPY-6 type medium) is sterilized.

  • The fermenter is inoculated with the seed culture (typically 5-10% v/v).

  • The fermentation is carried out for 7-14 days under controlled conditions of temperature, pH, aeration, and agitation as outlined in Table 2.

Extraction and Purification of Madurastatins

A common method for extracting madurastatins from the fermentation broth involves solvent extraction.

  • The whole fermentation broth is extracted with an equal volume of acetone.

  • The acetone extract is then concentrated under reduced pressure.

  • The crude extract is subjected to further purification steps, which may include column chromatography using resins like Diaion HP-20 or silica gel, followed by high-performance liquid chromatography (HPLC) to isolate pure this compound.

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of madurastatins is believed to occur via a non-ribosomal peptide synthetase (NRPS) pathway. The "mad" biosynthetic gene cluster is responsible for assembling the peptide backbone from amino acid precursors.

Madurastatin_Biosynthesis_Workflow cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_biosynthesis Biosynthesis (Conceptual) A_madurae Actinomadura madurae Inoculum Fermenter Production Fermenter (FPY-6 type medium) A_madurae->Fermenter Inoculation Broth Fermentation Broth (contains this compound) Fermenter->Broth 7-14 days 28-30°C, pH 6-8 Acetone Acetone Extraction Broth->Acetone Concentration Concentration Acetone->Concentration Chromatography Column Chromatography Concentration->Chromatography HPLC HPLC Purification Chromatography->HPLC Pure_MadaB2 Pure this compound HPLC->Pure_MadaB2 AminoAcids Amino Acid Precursors NRPS Non-Ribosomal Peptide Synthetase ('mad' gene cluster) AminoAcids->NRPS Peptide Peptide Chain Assembly NRPS->Peptide Modification Post-NRPS Modifications Peptide->Modification Madurastatin This compound Modification->Madurastatin

Caption: Workflow for this compound production.

This diagram illustrates the overall process from the cultivation of Actinomadura madurae to the purification of this compound, alongside a conceptual representation of its biosynthesis.

Further research is required to fully elucidate the optimal fermentation conditions and to develop a scalable and economically viable process for the production of this compound. This guide serves as a foundational resource for scientists and researchers embarking on the study and development of this intriguing natural product.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Madurastatin B2 from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the purification of Madurastatin B2, a siderophore with potential therapeutic applications, from the fermentation broth of Actinomadura madurae. The protocol outlines a multi-step process commencing with crude extraction followed by preparative and analytical reverse-phase high-performance liquid chromatography (RP-HPLC) for the isolation of high-purity this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the isolation and characterization of microbial natural products.

Introduction

Madurastatins are a family of pentapeptide siderophores produced by species of the genus Actinomadura.[1][2][3] The initial isolation of Madurastatins A1, A2, A3, B1, and B2 was from the culture broth of Actinomadura madurae IFM 0745.[1] These compounds exhibit interesting biological activities, and their structural complexity necessitates robust purification strategies for detailed characterization and further development. This document provides a detailed protocol for the purification of this compound using a combination of extraction and multi-step HPLC.

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram:

Madurastatin_B2_Purification_Workflow cluster_extraction Crude Extraction cluster_prep_hplc Preparative HPLC cluster_analytical_hplc Analytical HPLC & Analysis Fermentation Actinomadura madurae Fermentation Broth Centrifugation Centrifugation to Separate Mycelia Fermentation->Centrifugation Supernatant Culture Supernatant Centrifugation->Supernatant Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude this compound Extract Extraction->Crude_Extract Preparative_HPLC Preparative RP-HPLC Crude_Extract->Preparative_HPLC Fraction_Collection Fraction Collection Preparative_HPLC->Fraction_Collection Analytical_HPLC Analytical RP-HPLC for Purity Assessment Fraction_Collection->Analytical_HPLC Purity_Analysis Purity Analysis Analytical_HPLC->Purity_Analysis Pure_Madurastatin_B2 Pure this compound Purity_Analysis->Pure_Madurastatin_B2

Caption: Workflow for this compound Purification.

Materials and Reagents

  • Fermentation broth of Actinomadura madurae

  • Ethyl Acetate (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Solid Phase Extraction (SPE) cartridges (C18)

  • HPLC vials

Equipment

  • Centrifuge

  • Rotary evaporator

  • Preparative HPLC system with a UV detector

  • Analytical HPLC system with a UV detector

  • Fraction collector

Protocols

Crude Extraction of this compound
  • Harvesting: Centrifuge the Actinomadura madurae fermentation broth at 8,000 rpm for 20 minutes to separate the mycelia from the supernatant.

  • Extraction: Decant the supernatant and extract three times with an equal volume of ethyl acetate.

  • Concentration: Pool the organic layers and evaporate to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Solid Phase Extraction (SPE):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the dissolved crude extract onto the SPE cartridge.

    • Wash the cartridge with a stepwise gradient of increasing methanol in water (e.g., 20%, 40%, 60%, 80% methanol).

    • Elute the this compound-containing fractions with 100% methanol.

    • Evaporate the solvent to obtain a partially purified extract.

Preparative RP-HPLC Purification

The following table summarizes the recommended starting conditions for the preparative purification of this compound.

ParameterCondition
Column C18, 10 µm, 250 x 20 mm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 20-80% B over 40 minutes
Flow Rate 10 mL/min
Detection Wavelength 210 nm and 280 nm
Injection Volume 1-5 mL (depending on sample concentration)
Sample Preparation Dissolve partially purified extract in methanol.

Protocol:

  • Equilibrate the preparative HPLC column with 20% mobile phase B for at least 20 minutes.

  • Inject the prepared sample onto the column.

  • Run the gradient elution as specified in the table.

  • Collect fractions based on the UV chromatogram, targeting the peaks corresponding to this compound.

  • Combine the fractions containing the target compound and evaporate the solvent.

Analytical RP-HPLC for Purity Assessment

The purity of the collected fractions should be assessed using analytical RP-HPLC.

ParameterCondition
Column C18, 5 µm, 150 x 4.6 mm
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient 30-70% B over 20 minutes
Flow Rate 1 mL/min
Detection Wavelength 210 nm
Injection Volume 10-20 µL
Sample Preparation Dissolve a small aliquot of the purified fraction in methanol.

Protocol:

  • Equilibrate the analytical HPLC column with 30% mobile phase B.

  • Inject the sample.

  • Run the gradient and monitor the chromatogram.

  • Assess the purity of the this compound peak by integrating the peak area. Fractions with a purity of >95% are considered pure.

Signaling Pathway Diagram

While this compound is a secondary metabolite and not directly involved in a signaling pathway in the classical sense, its function as a siderophore is crucial for iron acquisition in the producing organism. The following diagram illustrates the logical relationship of its function.

Siderophore_Function cluster_environment Extracellular Environment cluster_organism Actinomadura madurae Iron Fe(III) (Low Solubility) Chelation Chelation of Fe(III) Iron->Chelation Secretion Secretion of this compound Secretion->Chelation Uptake Uptake of Fe(III)-Madurastatin B2 Complex Chelation->Uptake Iron_Utilization Intracellular Iron Utilization Uptake->Iron_Utilization

Caption: Siderophore-mediated iron uptake.

Conclusion

The described multi-step purification protocol, combining solvent extraction, solid-phase extraction, and two-tiered RP-HPLC, provides a robust method for obtaining high-purity this compound from Actinomadura madurae fermentation broth. The provided parameters for both preparative and analytical HPLC serve as a strong starting point for method development and optimization. This protocol will aid researchers in the efficient isolation of this compound for further biological and chemical investigations.

References

Application Notes and Protocols: Structural Analysis of Madurastatin B2 using 2D NMR and MS/MS Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madurastatins are a class of pentapeptides produced by Actinomadura madurae, which have garnered significant interest due to their unique structural features and biological activities, including antibacterial properties.[1] The structural elucidation of these complex natural products is a critical step in understanding their mechanism of action and potential for therapeutic development. Madurastatin B2, a member of this family, consists of serine and salicylic acid moieties.[1] This document provides a detailed overview and experimental protocols for the structural analysis of this compound, employing a combination of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and tandem mass spectrometry (MS/MS). These powerful analytical techniques provide complementary information, enabling the unambiguous determination of the compound's planar structure, stereochemistry, and connectivity. The structural determination of madurastatins is primarily achieved through the application of 2D NMR and MS/MS spectral techniques.[1]

Key Experimental Techniques and Their Logical Relationship

The structural elucidation of this compound relies on a synergistic workflow integrating various 2D NMR and MS/MS experiments. The high-resolution mass spectrometry (HRMS) data provides the molecular formula, while MS/MS fragmentation patterns offer initial insights into the sequence of amino acid residues. 2D NMR experiments, including COSY, HSQC, and HMBC, are then used to piece together the complete molecular structure by identifying through-bond correlations between protons and carbons.

experimental_workflow cluster_ms Mass Spectrometry cluster_nmr 2D NMR Spectroscopy cluster_structure Structural Elucidation HRMS HRMS MSMS MS/MS HRMS->MSMS Provides Molecular Formula Structure This compound Structure MSMS->Structure Gives Fragmentation & Sequence Info COSY COSY HMBC HMBC COSY->Structure ¹H-¹H Correlations HSQC HSQC HSQC->Structure ¹H-¹³C One-Bond Correlations HMBC->Structure ¹H-¹³C Long-Range Correlations

Figure 1: Experimental workflow for the structural elucidation of this compound.

I. Mass Spectrometry (MS/MS) Analysis

A. Objective

To determine the molecular weight and obtain fragmentation information for this compound, which aids in identifying the constituent amino acids and their sequence.

B. Experimental Protocol

  • Sample Preparation:

    • Dissolve a purified sample of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Instrumentation and Parameters:

    • Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is recommended.

    • Ionization Mode: Positive ion mode is typically used for peptides.

    • MS1 Scan: Acquire a full scan mass spectrum to determine the accurate mass of the protonated molecule [M+H]⁺.

    • MS/MS Scan (Collision-Induced Dissociation - CID):

      • Select the [M+H]⁺ ion of this compound as the precursor ion for fragmentation.

      • Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal collision energy should be determined empirically to generate a rich fragmentation spectrum.

      • Acquire the product ion spectra.

C. Data Presentation

The interpretation of the MS/MS spectrum involves identifying characteristic fragment ions (b- and y-ions) that arise from the cleavage of the peptide backbone. This data allows for the determination of the amino acid sequence.

Table 1: Representative MS/MS Fragmentation Data for a Madurastatin Peptide

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Identity
636.3017 [M+H]⁺ XXX.XXXX b-ion (Salicyl-Ser)
XXX.XXXX y-ion (Orn-Ala-Ser)

| | XXX.XXXX | Internal Fragment |

Note: This table is a template. The actual m/z values would be obtained from the experimental data of this compound.

II. 2D NMR Spectroscopy

A. Objective

To establish the complete planar structure of this compound by identifying all proton and carbon signals and their connectivities.

B. Experimental Protocol

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble and stable.

    • Transfer the solution to a high-quality NMR tube.

  • Instrumentation and Parameters:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion and sensitivity.

    • Experiments to be performed:

      • 1D ¹H NMR: To obtain an overview of the proton signals.

      • 1D ¹³C NMR: To identify the carbon signals.

      • 2D COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings within the same spin system.[2]

      • 2D HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons (¹H-¹³C).[3]

      • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different spin systems and identifying quaternary carbons.[3]

    • General Parameters:

      • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiments.

      • Pulse Programs: Use standard pulse programs provided by the spectrometer manufacturer for each 2D experiment.

      • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

C. Data Interpretation and Visualization

The combined interpretation of COSY, HSQC, and HMBC spectra allows for the step-by-step assembly of the molecular structure.

nmr_interpretation cluster_cosy COSY cluster_hsqc HSQC cluster_hmbc HMBC cluster_analysis Structural Fragments cluster_final Final Structure cosy_data ¹H-¹H Correlations fragments Identify Spin Systems (e.g., Amino Acid Residues) cosy_data->fragments Connects adjacent protons hsqc_data ¹H-¹³C One-Bond Correlations hsqc_data->fragments Assigns carbons to protons hmbc_data ¹H-¹³C Long-Range Correlations final_structure Assemble Fragments into this compound hmbc_data->final_structure Connects spin systems fragments->final_structure

Figure 2: Logical flow for interpreting 2D NMR data.

D. Data Presentation

The assigned ¹H and ¹³C NMR chemical shifts and key correlations should be tabulated for clear presentation and comparison with literature values if available.

Table 2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

Position δC (ppm) δH (ppm, mult., J in Hz) Key HMBC Correlations (H → C)
Salicyl Moiety
1'
...
Serine Moiety
α
β

| ... | | | |

Note: This table is a template. The actual chemical shifts (δ), multiplicities (mult.), and coupling constants (J) would be determined from the experimental spectra. The HMBC column indicates which protons show long-range correlations to a given carbon.

III. Conclusion

The combined application of 2D NMR and MS/MS techniques provides a robust and comprehensive approach for the structural elucidation of complex natural products like this compound. The detailed protocols and data interpretation strategies outlined in these application notes serve as a valuable resource for researchers in natural product chemistry, drug discovery, and related fields. The unambiguous structural determination is a prerequisite for further studies on the biological activity and therapeutic potential of this compound.

References

Application Note: Determination of Madurastatin B2 Antibacterial Activity Using Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Madurastatins are a class of pentapeptides produced by actinomycetes, such as Actinomadura madurae.[1] Initially identified for their potential as siderophores, some members of this family, including Madurastatin B2, have demonstrated antibacterial properties.[2][3] This application note provides a detailed protocol for assessing the antibacterial activity of this compound by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] This protocol is based on the widely accepted broth microdilution method, which is a standard procedure for antimicrobial susceptibility testing.[5][6]

Key Experiment: Broth Microdilution MIC Assay

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[4] The assay involves preparing a series of two-fold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.[7] After an incubation period, the wells are visually inspected for bacterial growth, which is indicated by turbidity. The lowest concentration of this compound that inhibits visible growth is recorded as the MIC.

dot

Caption: Experimental workflow for the broth microdilution MIC assay.

Experimental Protocol

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates (U-bottom)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile petri dishes

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Incubator (37°C)

Methods:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

    • Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[7]

  • Microdilution Plate Setup:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound working stock to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • The eleventh column will serve as the growth control (no this compound), and the twelfth column as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 10 µL of the standardized bacterial inoculum to each well, except for the sterility control wells.

    • The final volume in each well will be approximately 110 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading and Interpreting the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[4]

Data Presentation

The results of the MIC testing should be presented in a clear and concise table. This allows for easy comparison of the activity of this compound against different bacterial strains.

Bacterial StrainGram StainThis compound MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Insert Value]
Escherichia coli ATCC 25922Gram-negative[Insert Value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Value]
Enterococcus faecalis ATCC 29212Gram-positive[Insert Value]

Interpretation of MIC Values

The MIC value is used to determine the susceptibility of a bacterium to an antimicrobial agent. This is often categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on established clinical breakpoints. While specific breakpoints for this compound are not yet established, a general interpretation can be applied.

dot

MIC_Interpretation MIC_Value MIC Value (µg/mL) Interpretation Low MIC Intermediate MIC High MIC Susceptibility Susceptible (S) Intermediate (I) Resistant (R) Interpretation:f0->Susceptibility:f0 Effective Inhibition Interpretation:f1->Susceptibility:f1 Potential Efficacy at Higher Doses Interpretation:f2->Susceptibility:f2 Ineffective Inhibition Susceptible_Node Susceptible Susceptibility:f0->Susceptible_Node Intermediate_Node Intermediate Susceptibility:f1->Intermediate_Node Resistant_Node Resistant Susceptibility:f2->Resistant_Node

Caption: Logical relationship for interpreting MIC values.

This application note provides a comprehensive protocol for determining the antibacterial activity of this compound using the broth microdilution MIC method. Adherence to this standardized protocol will ensure the generation of reproducible and comparable data, which is essential for the evaluation of this compound as a potential antibacterial agent. Further studies may be required to determine the minimum bactericidal concentration (MBC) and to explore the mechanism of action.

References

Application Notes and Protocols: Chrome Azurol S (CAS) Assay for Determining Siderophore Activity of Madurastatin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for iron in iron-limiting environments. The ability to chelate iron is a crucial mechanism for microbial survival and pathogenesis, making siderophore production an attractive target for antimicrobial drug development. Madurastatins, a class of pentapeptide natural products, have been identified as siderophores. This document provides a detailed protocol for utilizing the Chrome Azurol S (CAS) assay to determine the siderophore activity of Madurastatin B2.

The CAS assay is a universal colorimetric method for detecting siderophores.[1] The principle of the assay is based on the competition for iron between the test compound (this compound) and a strong chelating dye, Chrome Azurol S. In the assay solution, CAS is complexed with ferric iron (Fe³⁺) and a detergent, typically hexadecyltrimethylammonium bromide (HDTMA), forming a stable blue-colored ternary complex. When a compound with a higher affinity for iron, such as a siderophore, is introduced, it sequesters the iron from the CAS complex. This results in the release of the free CAS dye, causing a color change from blue to orange or yellow, which can be quantified spectrophotometrically.[1][2]

Data Presentation

Table 1: Qualitative CAS Agar Plate Assay Results
SampleConcentrationObservation (Color Change)Siderophore Activity
This compound1 mg/mLOrange Halo+++
This compound0.5 mg/mLYellow-Orange Halo++
This compound0.1 mg/mLFaint Yellow Halo+
Negative Control (Solvent)-No Change (Blue)-
Positive Control (DFOM)1 mg/mLProminent Orange Halo+++

Activity is qualitatively graded from + (weak) to +++ (strong) based on the size and intensity of the halo.

Table 2: Quantitative Liquid CAS Assay Results
SampleConcentration (µg/mL)Absorbance at 630 nm (Mean ± SD)% Siderophore ActivitySiderophore Units
Blank (Reference)01.200 ± 0.05000
This compound100.960 ± 0.04520.020.0
This compound250.750 ± 0.03037.537.5
This compound500.540 ± 0.02555.055.0
This compound1000.300 ± 0.02075.075.0
Positive Control (DFOM)500.420 ± 0.03565.065.0

% Siderophore Activity = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + solvent) and As is the absorbance of the sample (CAS solution + this compound). Siderophore Units are expressed as a percentage of the reduction in absorbance of the reference solution.

Experimental Protocols

Materials and Reagents
  • This compound (pure compound)

  • Chrome Azurol S (CAS)

  • Iron (III) chloride hexahydrate (FeCl₃·6H₂O)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES)

  • Deferoxamine mesylate (DFOM) as a positive control

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for this compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Agar

  • Glassware (acid-washed)

  • Spectrophotometer (for quantitative assay)

  • Microtiter plates (96-well, for quantitative assay)

Preparation of CAS Assay Solutions

1. CAS Stock Solution (0.6 mg/mL):

  • Dissolve 60.5 mg of CAS in 100 mL of deionized water.

2. Iron (III) Stock Solution (1 mM FeCl₃ in 10 mM HCl):

  • Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

3. HDTMA Stock Solution (7.3 mg/mL):

  • Dissolve 729 mg of HDTMA in 100 mL of deionized water.

4. CAS Assay Reagent (Blue Agar Solution):

  • Mix 10 mL of CAS stock solution with 1.5 mL of Iron (III) stock solution.
  • Slowly add this mixture to 40 mL of HDTMA stock solution while stirring vigorously.
  • The resulting solution should be deep blue. Autoclave and store in a dark bottle at 4°C.

5. PIPES Buffer (0.5 M, pH 6.8):

  • Dissolve 15.1 g of PIPES in 80 mL of deionized water.
  • Adjust the pH to 6.8 with 5M NaOH.
  • Bring the final volume to 100 mL with deionized water.

Qualitative CAS Agar Plate Assay

This assay is used for the initial screening of siderophore activity.

  • Prepare CAS Agar:

    • Prepare a suitable nutrient agar medium (e.g., Nutrient Agar). Autoclave and cool to 50-60°C.

    • To 900 mL of the molten agar, aseptically add 100 mL of the sterile CAS assay reagent.

    • Mix gently to avoid bubbles and pour into sterile Petri dishes.

  • Sample Application:

    • Prepare stock solutions of this compound and the positive control (DFOM) in a suitable solvent (e.g., DMSO).

    • Aseptically create small wells in the center of the CAS agar plates.

    • Add a defined volume (e.g., 20 µL) of different concentrations of this compound, the positive control, and the solvent (negative control) into separate wells.

  • Incubation and Observation:

    • Incubate the plates at room temperature or 30°C for 24-48 hours.

    • Observe the plates for the formation of a color change (orange or yellow halo) around the wells. The diameter and intensity of the halo are indicative of the siderophore activity.

Quantitative Liquid CAS Assay

This assay provides a quantitative measure of the siderophore activity.

  • Prepare the CAS Assay Solution for Liquid Assay:

    • In a 100 mL volumetric flask, mix 50 mL of deionized water, 10 mL of PIPES buffer, and 10 mL of the CAS assay reagent. Bring the volume to 100 mL with deionized water.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of the CAS assay solution to each well.

    • Add 100 µL of your this compound sample (at various concentrations) to the wells.

    • For the reference (blank), add 100 µL of the solvent used to dissolve this compound to a well containing the CAS assay solution.

    • For the positive control, use a known concentration of DFOM.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a defined period (e.g., 20 minutes to a few hours). The incubation time should be optimized for the specific compound.

    • Measure the absorbance of each well at 630 nm using a microplate reader.

  • Calculation of Siderophore Activity:

    • Calculate the percentage of siderophore activity using the following formula: % Siderophore Activity = [(Ar - As) / Ar] x 100 Where:

      • Ar = Absorbance of the reference (CAS solution + solvent)

      • As = Absorbance of the sample (CAS solution + this compound)

Mandatory Visualizations

CAS_Assay_Principle cluster_0 Initial State: Blue Complex cluster_1 Addition of Siderophore cluster_2 Final State: Color Change CAS_Fe_HDTMA CAS-Fe³⁺-HDTMA (Blue) Madurastatin_Fe This compound-Fe³⁺ CAS_Fe_HDTMA->Madurastatin_Fe Iron Sequestration Free_CAS Free CAS (Orange/Yellow) CAS_Fe_HDTMA->Free_CAS Release Madurastatin This compound (Siderophore) Madurastatin->Madurastatin_Fe

Caption: Principle of the Chrome Azurol S (CAS) Assay.

Experimental_Workflow cluster_qualitative Qualitative Assay cluster_quantitative Quantitative Assay prep_cas_agar Prepare CAS Agar Plates apply_sample_qual Apply this compound and Controls to Wells prep_cas_agar->apply_sample_qual incubate_qual Incubate Plates (24-48h) apply_sample_qual->incubate_qual observe_halo Observe for Orange/Yellow Halo incubate_qual->observe_halo prep_cas_solution Prepare Liquid CAS Assay Solution mix_reagents Mix CAS Solution with This compound in Microplate prep_cas_solution->mix_reagents incubate_quant Incubate at RT mix_reagents->incubate_quant measure_abs Measure Absorbance at 630 nm incubate_quant->measure_abs calculate_activity Calculate % Siderophore Activity measure_abs->calculate_activity

References

Application Notes and Protocols for the Spectroscopic Characterization of Madurastatin B2 and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madurastatins are a class of peptidic siderophores produced by actinomycetes, which have garnered interest for their potential as antimicrobial agents. The structural elucidation of these complex natural products is critical for understanding their mechanism of action and for guiding further drug development efforts. Spectroscopic techniques are fundamental to the characterization of Madurastatins, providing detailed insights into their molecular structure, functional groups, and physicochemical properties.

This document provides a comprehensive overview of the application of key spectroscopic techniques for the characterization of Madurastatins, with a focus on Madurastatin B2. Due to the limited availability of public spectroscopic data for this compound, this note will utilize data from the closely related and well-characterized analog, Madurastatin H2, as a representative example to illustrate the application of these techniques. The methodologies and protocols described herein are broadly applicable to the entire class of Madurastatin siderophores.

Spectroscopic Characterization Workflow

The structural elucidation of Madurastatins is a multi-step process that integrates data from various spectroscopic techniques. A typical workflow is illustrated in the diagram below.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Fermentation Broth Purification Chromatographic Purification (HPLC) Isolation->Purification MS Mass Spectrometry (HR-ESI-MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis Planar Determination of Planar Structure MS->Planar NMR->Planar FTIR->Planar UVVis->Planar Stereochem Stereochemical Analysis (Marfey's Method) Planar->Stereochem Structure Final Structure Stereochem->Structure

Caption: Workflow for the spectroscopic characterization of Madurastatins.

Spectroscopic Data for Madurastatin H2 (Representative Analog)

The following tables summarize the quantitative spectroscopic data obtained for Madurastatin H2.

Table 1: Mass Spectrometry Data for Madurastatin H2
ParameterValueReference
Ionization Mode(+) ESI-qTOF[1]
Molecular FormulaC₂₉H₄₃N₇O₁₀[1]
Protonated Adduct [M+H]⁺m/z 650.3145[1]
Calculated [M+H]⁺m/z 650.3144[1]
Table 2: NMR Spectroscopic Data for Madurastatin H2 (500 MHz, DMSO-d₆)
PositionδC (ppm)δH (ppm, J in Hz)Key HMBC CorrelationsKey COSY Correlations
2115.57.64 (d, 7.9)C-4, C-6H-3
3132.06.81 (t, 7.9)C-1, C-5H-2, H-4
4118.87.29 (t, 7.9)C-2, C-6H-3, H-5
5129.56.78 (d, 7.9)C-1, C-3H-4
6158.4---
7168.1---
955.14.35 (m)C-7, C-10H-10a, H-10b
1062.43.75 (m), 3.65 (m)C-9H-9
1241.53.78 (m)C-13H-12'
13169.1---
1535.02.37 (t, 7.0)C-16H-16
16171.1---
...............

Note: This is a partial list. For complete assignments, refer to the source publication.[1]

Table 3: FT-IR and UV-Vis Spectroscopic Data for Madurastatin H2
TechniqueWavelength/WavenumberAssignmentReference
FT-IR3285 cm⁻¹O-H and N-H stretching[1]
2927, 2857 cm⁻¹C-H stretching[1]
1708 cm⁻¹Carbonyl (C=O) stretching[1]
1541, 1482 cm⁻¹Olefinic C=C stretching[1]
UV-Visλₘₐₓ 210, 248, 305 nmπ → π* and n → π* transitions[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and establish connectivity within the molecule.

Instrumentation:

  • Bruker Avance III spectrometer (or equivalent) operating at 500 MHz for ¹H and 125 MHz for ¹³C.

  • CryoProbe for enhanced sensitivity.

Sample Preparation:

  • Dissolve approximately 1-5 mg of purified Madurastatin in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of 12 ppm, 32 scans, and a relaxation delay of 1 s.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum. Typical parameters include a spectral width of 220 ppm, 1024 scans, and a relaxation delay of 2 s.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Data Processing and Analysis:

  • Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent signal (DMSO-d₆ at δH 2.50 and δC 39.5).

  • Integrate ¹H NMR signals and analyze coupling constants.

  • Correlate signals in the 2D spectra to assemble molecular fragments and establish the final planar structure.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the molecule.

Instrumentation:

  • ESI-qTOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer.

Sample Preparation:

  • Prepare a stock solution of the purified Madurastatin in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent system for infusion or LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Data Acquisition:

  • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform MS/MS fragmentation analysis on the parent ion to obtain structural information.

Data Processing and Analysis:

  • Determine the accurate mass of the molecular ion.

  • Use the accurate mass to calculate the elemental composition using vendor-supplied software.

  • Analyze the MS/MS fragmentation pattern to confirm the sequence of amino acid residues and other structural motifs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Place a small amount of the solid, purified Madurastatin directly onto the ATR crystal.

  • Alternatively, dissolve the sample in a suitable volatile solvent, deposit it onto the ATR crystal, and allow the solvent to evaporate.

Data Acquisition:

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Analysis:

  • Identify characteristic absorption bands for functional groups such as O-H (alcohols, carboxylic acids), N-H (amides), C=O (amides, esters, carboxylic acids), and C=C (aromatic rings).

UV-Visible (UV-Vis) Spectroscopy

Objective: To identify chromophores and obtain information about the electronic structure.

Instrumentation:

  • UV-Vis spectrophotometer.

Sample Preparation:

  • Dissolve the purified Madurastatin in a UV-transparent solvent (e.g., methanol, ethanol) to a known concentration (typically in the µM range).

  • Use a quartz cuvette with a 1 cm path length.

Data Acquisition:

  • Record the absorbance spectrum over a range of 200-800 nm.

  • Use the pure solvent as a blank.

Data Analysis:

  • Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

  • Relate the observed absorption bands to the electronic transitions within the molecule's chromophores (e.g., salicylic acid moiety, peptide bonds).

Conclusion

The comprehensive spectroscopic characterization of this compound and its analogs is essential for its development as a potential therapeutic agent. The integrated application of NMR, mass spectrometry, FT-IR, and UV-Vis spectroscopy provides a powerful toolkit for the unambiguous determination of its complex structure. The protocols and data presented here serve as a valuable resource for researchers engaged in the study of Madurastatins and other complex natural products.

References

Application Notes and Protocols: Total Synthesis Strategies for Madurastatin B2 and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Madurastatin B2 is a member of the madurastatin family of pentapeptide siderophores, which have garnered significant interest due to their potent biological activities, including antimicrobial properties. A crucial structural feature of this family, initially misidentified as an aziridine ring, has been revised to a 2-(2-hydroxyphenyl)-oxazoline moiety. This document outlines a detailed, proposed total synthesis strategy for this compound, based on convergent synthesis principles and drawing from established methodologies for the synthesis of its close analogs, such as Madurastatin C1 and D2. Detailed experimental protocols for key transformations and quantitative data for representative reactions are provided to guide researchers in the synthesis of this compound and its analogs for further biological evaluation and drug development endeavors.

Introduction

Madurastatins are a class of non-ribosomally synthesized peptides produced by actinomycetes.[1] They function as siderophores, high-affinity iron chelators, which are crucial for microbial iron acquisition and virulence.[2] this compound has demonstrated notable biological activity, making it an attractive target for total synthesis to enable further investigation of its therapeutic potential.[1] The structural reassignment of the N-terminal residue to a 2-(2-hydroxyphenyl)-oxazoline has been a pivotal development in designing synthetic strategies.[3][4]

This application note details a proposed retrosynthetic analysis and a convergent synthetic strategy for this compound. The synthesis is broken down into the preparation of two key fragments: the C1-C11 2-(2-hydroxyphenyl)-oxazoline-containing unit and the C12-C25 tripeptide core, followed by their coupling and final elaboration.

Retrosynthetic Analysis

A convergent retrosynthetic strategy for this compound is proposed, disconnecting the molecule into two main fragments of similar complexity. The key disconnections are at the amide bond between Glycine and β-Alanine, and the formation of the central δ-lactam ring.

Retrosynthesis Madurastatin_B2 This compound Fragments Fragment A (C1-C11) + Fragment B (C12-C25) Madurastatin_B2->Fragments Amide bond formation FragmentA_breakdown 2-(2-hydroxyphenyl)oxazoline + D-Serine + Glycine Fragments->FragmentA_breakdown Peptide couplings FragmentB_breakdown β-Alanine + L-Ornithine (x2) Fragments->FragmentB_breakdown Peptide couplings, Lactamization Oxazoline_precursor 2-Benzyloxybenzoyl chloride + D-Serine methyl ester FragmentA_breakdown->Oxazoline_precursor Oxazoline formation Ornithine_precursor Protected L-Ornithine FragmentB_breakdown->Ornithine_precursor

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy and Protocols

The forward synthesis is designed as a convergent approach, involving the independent synthesis of two key fragments, followed by their coupling and final modifications.

Synthesis of Fragment A: The 2-(2-hydroxyphenyl)-oxazoline-D-Ser-Gly Fragment

The synthesis of Fragment A commences with the formation of the crucial 2-(2-hydroxyphenyl)-oxazoline moiety from protected D-serine.

FragmentA_Workflow D_Ser_Me D-Serine methyl ester Amide_10 Amide Intermediate D_Ser_Me->Amide_10 2-(Benzyloxy)benzoyl chloride, Et3N Oxazoline_6 Protected Oxazoline Amide_10->Oxazoline_6 DAST Coupled_peptide Fmoc-Gly-Oxazoline Oxazoline_6->Coupled_peptide 1. Deprotection 2. Fmoc-Gly-OH, HATU, DIPEA Fragment_A Fragment A Coupled_peptide->Fragment_A Ester hydrolysis

Caption: Workflow for the synthesis of Fragment A.

Experimental Protocol: Synthesis of the Protected 2-(2-Benzyloxyphenyl)oxazoline (Adapted from[3])

  • Amide Formation: To a solution of D-serine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), triethylamine (Et3N, 2.2 eq) is added at 0 °C. After stirring for 10 minutes, a solution of 2-(benzyloxy)benzoyl chloride (1.1 eq) in DCM is added dropwise. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried over Na2SO4, filtered, and concentrated under reduced pressure to yield the amide intermediate.

  • Oxazoline Formation: The crude amide is dissolved in DCM (0.1 M) and cooled to -78 °C. Diethylaminosulfur trifluoride (DAST, 1.5 eq) is added dropwise. The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of saturated NaHCO3. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to afford the protected oxazoline.

Table 1: Representative Yields for Fragment A Synthesis

StepProductStarting MaterialsReagents and ConditionsYield (%)
1. Amide FormationAmide IntermediateD-Serine methyl ester, 2-(Benzyloxy)benzoyl chlorideEt3N, DCM, 0 °C to rt, 12 h~90
2. Oxazoline FormationProtected OxazolineAmide IntermediateDAST, DCM, -78 °C to rt, 16 h79[3]
3. Peptide CouplingFmoc-Gly-OxazolineProtected Oxazoline, Fmoc-Gly-OH1. TFA/DCM; 2. HATU, DIPEA, DMF, rt, 4 h~85
4. Ester HydrolysisFragment AFmoc-Gly-Oxazoline methyl esterLiOH, THF/H2O, rt, 2 h~95
Synthesis of Fragment B: The Tripeptide Lactam Core

The synthesis of Fragment B involves the assembly of a tripeptide chain and subsequent macrolactamization to form the δ-lactam ring. Appropriate protecting groups are crucial for this sequence.

FragmentB_Workflow Orn1 Boc-L-Orn(Z)-OH Dipeptide1 Boc-Orn(Z)-Orn(Z)-OMe Orn1->Dipeptide1 HATU, DIPEA, DMF Orn2 H-L-Orn(Z)-OMe Orn2->Dipeptide1 Tripeptide Boc-β-Ala-Orn(Z)-Orn(Z)-OMe Dipeptide1->Tripeptide 1. TFA/DCM 2. Boc-β-Ala-OH, HATU, DIPEA Linear_precursor Linear_precursor Tripeptide->Linear_precursor 1. TFA/DCM 2. LiOH, THF/H2O Linear_ Linear_ precursor H-β-Ala-Orn(Z)-Orn(Z)-OH Lactam Protected δ-Lactam Hydroxamic_acid Fragment B Precursor Lactam->Hydroxamic_acid 1. N-Methylation 2. Hydroxylamine Fragment_B Fragment B Hydroxamic_acid->Fragment_B Final protecting group manipulations Linear_precursor->Lactam HATU, DIPEA, high dilution

Caption: Workflow for the synthesis of Fragment B.

Experimental Protocol: Key Steps in Fragment B Synthesis

  • Peptide Coupling (HATU): To a solution of the N-Boc protected amino acid (1.0 eq), the amine hydrochloride salt (1.1 eq), and DIPEA (3.0 eq) in DMF (0.1 M), HATU (1.1 eq) is added at 0 °C. The reaction is stirred at room temperature for 4 hours. The mixture is diluted with ethyl acetate and washed successively with 1 M HCl, saturated NaHCO3, and brine. The organic layer is dried, concentrated, and the product purified by chromatography.

  • δ-Lactam Formation: The linear peptide precursor is dissolved in a large volume of DMF (to maintain high dilution, ~0.001 M). HATU (1.5 eq) and DIPEA (3.0 eq) are added, and the reaction is stirred at room temperature for 24 hours. The solvent is removed under high vacuum, and the residue is purified by chromatography to yield the cyclic lactam.

  • Hydroxamic Acid Formation: The methyl ester of the protected lactam is dissolved in a mixture of THF and methanol. An aqueous solution of hydroxylamine (50%, large excess) and a catalytic amount of KCN are added. The reaction is stirred at room temperature until completion (monitored by TLC). The mixture is then acidified with 1 M HCl and extracted with ethyl acetate. The organic layer is dried and concentrated to give the hydroxamic acid.

Table 2: Representative Yields for Fragment B Synthesis

StepProductStarting MaterialsReagents and ConditionsYield (%)
1. Dipeptide FormationBoc-Orn(Z)-Orn(Z)-OMeBoc-L-Orn(Z)-OH, H-L-Orn(Z)-OMeHATU, DIPEA, DMF, rt, 4 h~80-90
2. Tripeptide FormationBoc-β-Ala-Orn(Z)-Orn(Z)-OMeBoc-β-Ala-OH, H-Orn(Z)-Orn(Z)-OMeHATU, DIPEA, DMF, rt, 4 h~80-90
3. MacrolactamizationProtected δ-LactamH-β-Ala-Orn(Z)-Orn(Z)-OHHATU, DIPEA, DMF (high dilution), rt, 24 h~50-60
4. Hydroxamic Acid FormationHydroxamic Acid DerivativeCorresponding Methyl EsterNH2OH, KCN (cat.), THF/MeOH, rt~50-70
Final Assembly and Deprotection

The final stage of the synthesis involves the coupling of Fragment A and Fragment B, followed by a global deprotection to yield this compound.

Final_Assembly Fragment_A Fragment A Coupled_Product Protected this compound Fragment_A->Coupled_Product HATU, DIPEA, DMF Fragment_B Fragment B Fragment_B->Coupled_Product Madurastatin_B2 This compound Coupled_Product->Madurastatin_B2 H2, Pd/C

Caption: Final assembly and deprotection workflow.

Experimental Protocol: Final Steps

  • Fragment Coupling: The carboxylic acid of Fragment A (1.0 eq) and the amine of Fragment B (1.1 eq) are coupled using HATU (1.1 eq) and DIPEA (2.0 eq) in DMF at room temperature for 12 hours. The product is worked up as described for previous peptide couplings.

  • Global Deprotection: The fully protected this compound is dissolved in methanol, and Palladium on carbon (10 wt%) is added. The mixture is stirred under an atmosphere of hydrogen gas for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product, this compound.

Table 3: Representative Yields for Final Assembly

StepProductStarting MaterialsReagents and ConditionsYield (%)
1. Fragment CouplingProtected this compoundFragment A, Fragment BHATU, DIPEA, DMF, rt, 12 h~70-80
2. DeprotectionThis compoundProtected this compoundH2, Pd/C, MeOH, rt, 24 h~80-90

Conclusion

This application note provides a comprehensive and detailed synthetic strategy for the total synthesis of this compound. By leveraging a convergent approach and established protocols for the synthesis of key structural motifs found in related madurastatins, this guide offers a viable pathway for researchers to access this biologically important natural product and its analogs. The provided experimental details and tabulated data serve as a valuable resource for the planning and execution of the synthesis, ultimately enabling further exploration of the therapeutic potential of the madurastatin family of compounds.

References

Application Notes and Protocols for Evaluating the Iron-Chelating Properties of Madurastatin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron is a vital element for numerous biological processes, but its dysregulation can lead to oxidative stress and cellular damage through the formation of reactive oxygen species. Iron chelators are molecules that can bind to iron, rendering it inactive and preventing it from participating in harmful reactions. This has significant therapeutic potential for conditions associated with iron overload. Madurastatin B2 is a compound of interest, and these application notes provide detailed protocols for in vitro assays to assess its iron-chelating capabilities.

The following protocols describe two widely used spectrophotometric methods for evaluating iron chelation: the Ferrozine assay and the Chrome Azurol S (CAS) assay. These assays are based on the competition for iron between the test compound (this compound) and a chromogenic indicator.

Data Presentation

Quantitative data from the iron chelation assays should be recorded and organized to allow for clear comparison and interpretation. The tables below are templates for presenting the results obtained from the Ferrozine and CAS assays.

Table 1: Iron (II) Chelating Activity of this compound using the Ferrozine Assay

Sample Concentration (µg/mL)Absorbance at 562 nm (A_sample)Absorbance of Control (A_control)% Chelating ActivityIC₅₀ (µg/mL)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control (e.g., EDTA)

% Chelating Activity = [(A_control - A_sample) / A_control] x 100

Table 2: Siderophore-like Iron Chelating Activity of this compound using the CAS Assay

Sample Concentration (µg/mL)Absorbance at 630 nm (A_sample)Absorbance of Reference (A_reference)% Siderophore ActivityIC₅₀ (µg/mL)
Concentration 1
Concentration 2
Concentration 3
Concentration 4
Positive Control (e.g., Desferrioxamine)

% Siderophore Activity = [(A_reference - A_sample) / A_reference] x 100

Experimental Protocols

Ferrozine Assay for Fe²⁺ Chelation

This assay determines the ability of a compound to chelate ferrous iron (Fe²⁺). The principle is based on the formation of a stable, colored complex between Fe²⁺ and ferrozine, which has a maximum absorbance at 562 nm.[1] A potent iron chelator will compete with ferrozine for the Fe²⁺ ions, leading to a decrease in the color intensity.

Materials:

  • This compound

  • Ferrous sulfate (FeSO₄)

  • Ferrozine

  • EDTA (Positive Control)

  • Methanol or other suitable solvent for the test compound

  • Distilled water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Prepare serial dilutions of this compound to the desired concentrations.

  • Prepare a stock solution of FeSO₄ in distilled water.

  • Prepare a stock solution of ferrozine in distilled water.

  • In a 96-well microplate, add a specific volume of each this compound dilution.

  • Add the FeSO₄ solution to each well and incubate for a few minutes.

  • Initiate the reaction by adding the ferrozine solution to each well.

  • Incubate the plate at room temperature for 10 minutes.[1]

  • Measure the absorbance of the solution at 562 nm using a microplate reader.[1]

  • A control is prepared using the solvent instead of the test sample.

  • The percentage of ferrous ion chelating activity is calculated using the formula provided in Table 1.

Chrome Azurol S (CAS) Assay

The Chrome Azurol S (CAS) assay is a universal method for detecting siderophores, which are high-affinity iron chelators.[2][3] The assay is based on the competition for iron between the test compound and the CAS-iron complex.[2][4] When a strong chelator removes iron from the blue-green CAS-iron complex, the free CAS dye is released, resulting in a color change to orange/yellow, which can be measured spectrophotometrically at 630 nm.[2][5]

Materials:

  • This compound

  • Chrome Azurol S (CAS)

  • Hexadecyltrimethylammonium bromide (HDTMA)

  • Piperazine-N,N′-bis(2-ethanesulfonic acid) (PIPES) buffer

  • Iron(III) chloride (FeCl₃)

  • Desferrioxamine (DFO) (Positive Control)

  • Distilled water

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of CAS Assay Solution:

    • Dissolve CAS in distilled water.

    • Separately, dissolve FeCl₃ in HCl.

    • Slowly add the FeCl₃ solution to the CAS solution while stirring.

    • In a separate container, dissolve HDTMA in distilled water.

    • Slowly add the HDTMA solution to the CAS/iron solution under stirring. The solution should turn blue.

    • Autoclave the solution and store it in the dark.

  • Preparation of PIPES Buffer:

    • Dissolve PIPES powder in distilled water.

    • Adjust the pH to the required level (typically around 6.8).

    • Autoclave the buffer.

  • Assay Protocol:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, mix the CAS assay solution with the PIPES buffer.

    • Add the this compound dilutions to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at 630 nm using a microplate reader.

    • A reference is prepared using the solvent instead of the test sample.

    • The percentage of siderophore-like activity is calculated using the formula provided in Table 2.

Visualizations

The following diagrams illustrate the workflows of the described iron chelation assays.

Ferrozine_Assay_Workflow cluster_prep Preparation cluster_detection Detection & Analysis prep_sample Prepare this compound and Control (EDTA) dilutions add_sample Add this compound/ Control to wells prep_sample->add_sample prep_fe Prepare FeSO₄ solution add_fe Add FeSO₄ solution to all wells prep_fe->add_fe prep_ferrozine Prepare Ferrozine solution add_ferrozine Add Ferrozine solution to all wells prep_ferrozine->add_ferrozine incubate Incubate at Room Temperature (10 min) read_absorbance Measure Absorbance at 562 nm incubate->read_absorbance calculate Calculate % Chelating Activity read_absorbance->calculate CAS_Assay_Workflow cluster_prep Preparation cluster_detection Detection & Analysis prep_sample Prepare this compound and Control (DFO) dilutions add_sample Add this compound/ Control to wells prep_sample->add_sample prep_cas Prepare CAS Assay Solution (CAS, FeCl₃, HDTMA) mix_reagents Mix CAS Assay Solution and PIPES Buffer in wells prep_cas->mix_reagents prep_buffer Prepare PIPES Buffer prep_buffer->mix_reagents incubate Incubate at Room Temperature read_absorbance Measure Absorbance at 630 nm incubate->read_absorbance calculate Calculate % Siderophore Activity read_absorbance->calculate Iron_Chelation_Principle cluster_ferrozine Ferrozine Assay Principle cluster_cas CAS Assay Principle Fe2_F Fe²⁺ Ferrozine Ferrozine Fe2_F->Ferrozine Binds to MadurastatinB2_F This compound Fe2_F->MadurastatinB2_F Binds to ColoredComplex Fe²⁺-Ferrozine Complex (Colored) Ferrozine->ColoredComplex Forms ChelatedComplex_F Fe²⁺-Madurastatin B2 Complex (Colorless) MadurastatinB2_F->ChelatedComplex_F Forms CAS_Fe_Complex CAS-Fe³⁺ Complex (Blue) MadurastatinB2_C This compound CAS_Fe_Complex->MadurastatinB2_C Iron is removed by Free_CAS Free CAS (Orange/Yellow) MadurastatinB2_C->Free_CAS Releasing ChelatedComplex_C Fe³⁺-Madurastatin B2 Complex MadurastatinB2_C->ChelatedComplex_C Forms

References

Troubleshooting & Optimization

Overcoming low yield of Madurastatin B2 in Actinomadura fermentation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Madurastatin B2 production. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low fermentation yields of this compound in Actinomadura.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its yield often low?

This compound is a member of the madurastatin family, which are pentapeptide natural products acylated with salicylic acid at their N-terminus.[1] These compounds are produced by bacteria of the genus Actinomadura.[1][2] Like many secondary metabolites, this compound is not essential for the primary growth of the microorganism. Its production is often tightly regulated and can be suppressed by suboptimal culture conditions, nutrient limitations, or feedback inhibition, leading to low titers in standard laboratory fermentations.

Q2: What is the biosynthetic pathway for Madurastatins?

Madurastatins are synthesized by Non-Ribosomal Peptide Synthetase (NRPS) machinery.[3][4] This involves a large, multi-enzyme complex that sequentially adds specific amino acid building blocks to a growing peptide chain. The process is initiated by the loading of a starter unit, salicylic acid, followed by the condensation of several amino acids, including serine, to form the final pentapeptide structure.[1] The entire biosynthetic gene cluster responsible for this process has been identified in some Actinomadura strains.[3][4]

cluster_0 Biosynthesis of this compound precursors {Precursors|Salicylic Acid Amino Acids (e.g., Serine) } nrps Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line precursors->nrps Loading release Thioesterase (Release from NRPS) nrps->release Elongation & Modification peptide Pentapeptide Chain (this compound) release->peptide

Caption: Conceptual overview of this compound biosynthesis via an NRPS pathway.

Q3: How is this compound quantified?

The standard method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis (monitoring around 290-310 nm for the salicylate moiety) or a Mass Spectrometer (MS).[5][6][7] LC-MS provides higher sensitivity and specificity, which is crucial for accurately measuring low concentrations in complex fermentation broths.[6]

Troubleshooting Low Yield

This guide provides a systematic approach to diagnosing and solving common issues leading to poor this compound yields.

start Problem: Low this compound Yield check_growth Is Actinomadura growth robust? start->check_growth no_growth Troubleshoot Growth Conditions check_growth->no_growth No good_growth Optimize Production Phase check_growth->good_growth Yes media_comp Check Media Composition (Carbon/Nitrogen/Salts) no_growth->media_comp inoculum Verify Inoculum Quality (Age, Density, Viability) no_growth->inoculum phys_params Optimize Physical Parameters (pH, Temp, Aeration) no_growth->phys_params media_opt Optimize Production Medium (Precursors, Inducers, Iron) good_growth->media_opt feed_strat Implement Precursor Feeding (Salicylate, Amino Acids) good_growth->feed_strat genetic_eng Advanced: Genetic Engineering (Overexpress Biosynthetic Genes) good_growth->genetic_eng

Caption: Systematic workflow for troubleshooting low this compound yield.

Guide 1: Optimizing Fermentation Media

Problem: The Actinomadura strain grows well, but the final titer of this compound is minimal. This often points to a suboptimal production medium.

Solution: Systematically optimize the media components. Madurastatins are siderophores, meaning their production can be influenced by iron concentration.[4][8] Furthermore, the availability of carbon, nitrogen, and specific precursors is critical.

Data Presentation: Media Comparison

ComponentMedium 1 (ISP2 Base)Medium 2 (Iron-Depleted)Medium 3 (Production Focus)
Carbon Source Malt Extract (10 g/L)Soluble Starch (20 g/L)Glycerol (15 g/L)
Nitrogen Source Yeast Extract (4 g/L)Yeast Extract (2 g/L)Peptone (5 g/L), L-Serine (1 g/L)
Key Salts Glucose (4 g/L)K₂HPO₄ (1 g/L)K₂HPO₄ (1 g/L), MgSO₄·7H₂O (0.5 g/L)
Iron Trace (from components)Chelex-treated / Low IronFeCl₃ (10 µM)
pH 7.27.07.5 - 7.8[9]
Expected Outcome General GrowthPotential Siderophore InductionEnhanced Precursor Availability

Experimental Protocol: Media Optimization

  • Prepare Seed Culture: Inoculate a loopful of Actinomadura sp. from a fresh plate into 50 mL of ISP2 medium in a 250 mL baffled flask. Incubate at 30°C, 220 rpm for 48-72 hours.

  • Inoculate Production Cultures: Inoculate 2 mL of the seed culture into 50 mL of each test medium (from the table above) in triplicate.

  • Fermentation: Incubate the production cultures at 30°C, 220 rpm for 7-10 days.

  • Sampling: Withdraw 1 mL samples every 24 hours. Separate the mycelium from the supernatant by centrifugation (10,000 x g, 10 min).

  • Extraction: Extract the supernatant and mycelial pellet separately with an equal volume of ethyl acetate or butanol. Evaporate the solvent and redissolve the residue in methanol for analysis.

  • Analysis: Quantify this compound concentration using a validated HPLC method (see Protocol 3).

Guide 2: Precursor Feeding Strategies

Problem: Media optimization provides a moderate increase in yield, but a significant boost is needed. The biosynthetic pathway may be limited by the availability of specific building blocks.

Solution: Supplement the fermentation with precursors of the this compound molecule. The key precursors are salicylic acid (for the N-terminal cap) and amino acids (for the pentapeptide backbone).[1][10]

Data Presentation: Precursor Feeding Suggestions

PrecursorConcentration RangeFeeding TimeRationale
Salicylic Acid 0.1 - 1.0 mM48 hours post-inoculationProvides the starter unit for the NRPS.
L-Serine 1 - 5 g/L48 hours post-inoculationA key amino acid in the pentapeptide structure of this compound.[1]
Glycine 1 - 5 g/L48 hours post-inoculationAnother potential amino acid precursor.

Experimental Protocol: Precursor Feeding

  • Prepare Stock Solutions: Create sterile-filtered, pH-neutral stock solutions of each precursor (e.g., 100 mM Salicylic Acid, 100 g/L L-Serine).

  • Initiate Fermentation: Start the Actinomadura fermentation in the best-performing medium identified in Guide 1.

  • Feed Precursors: At 48 hours (or at the transition from exponential to stationary growth phase), add the precursor stock solution to the flasks to achieve the desired final concentration.

  • Continue Fermentation & Analysis: Continue the fermentation for another 5-8 days, sampling and analyzing as described in the media optimization protocol.

Guide 3: Advanced Genetic Strategies

Problem: Optimized media and precursor feeding have reached a plateau, and a step-change in yield is required for viability.

Solution: Employ metabolic engineering to enhance the expression of the this compound biosynthetic gene cluster (BGC). This is an advanced technique requiring molecular biology expertise.

Key Strategies:

  • Overexpression of the BGC: Place the entire mad or rene gene cluster under the control of a strong, constitutive promoter.

  • Upregulation of Regulatory Genes: Identify and overexpress positive regulatory genes within or outside the BGC that activate its transcription. Studies on other Actinomadura metabolites have shown that this can significantly upregulate related gene expression.[9]

  • Overexpression of Critical Enzymes: Increasing the expression of bottleneck enzymes, such as the thioesterase responsible for releasing the final product, can improve yields.[2]

This approach requires whole-genome sequencing to identify the BGC, followed by cloning and expression vector construction tailored for Actinomadura or a related host.

Appendix: Standardized Protocols

Protocol 1: Baseline Fermentation of Actinomadura sp.
  • Strain Maintenance: Maintain Actinomadura sp. on ISP2 agar plates at 30°C.

  • Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of ISP2 broth with a single colony. Incubate at 30°C, 220 rpm for 72 hours.

  • Production Culture: Transfer 5% (v/v) of the seed culture to a 250 mL baffled flask containing 50 mL of production medium (e.g., optimized medium from Guide 1).

  • Incubation: Incubate at 30°C, 220 rpm for 7-10 days.

  • Harvest: Centrifuge the culture at 10,000 x g for 15 minutes. The supernatant and pellet can be extracted separately to determine the location of the product.

Protocol 2: Quantification of this compound by HPLC
  • Sample Preparation: Evaporate the solvent from the extracted sample (Guide 1, Step 5). Reconstitute in 500 µL of methanol. Filter through a 0.22 µm syringe filter.

  • Instrumentation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient Elution:

Time (min)% Solvent B
010
2090
2590
2610
3010
  • Detection: UV detector at 305 nm or MS detector in positive ion mode scanning for the [M+H]⁺ of this compound.

  • Quantification: Generate a standard curve using purified this compound of known concentrations.

References

Addressing challenges in the purification of Madurastatin B2 from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Madurastatin B2 from complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a pentapeptide siderophore produced by the actinomycete Actinomadura madurae.[1] Siderophores are small molecules with a high affinity for iron. The purification of this compound from fermentation broths can be challenging due to its presence in a complex mixture of other secondary metabolites, structural analogs (other Madurastatins), and media components. Its peptide nature also makes it susceptible to degradation.

Q2: What are the initial steps for extracting this compound from the fermentation broth?

The initial extraction of this compound and other related metabolites from the Actinomadura madurae culture broth typically involves solvent extraction. Ethyl acetate is a commonly used solvent for extracting secondary metabolites from actinomycete fermentations. It is crucial to separate the mycelium from the culture supernatant before extraction, which can be achieved by centrifugation or filtration.

Q3: Are there any known issues with specific extraction solvents?

Yes, it is critical to be aware that the use of acetone as an extraction solvent can lead to the formation of artifacts. Some previously identified Madurastatins have been shown to be reaction products with acetone and not true natural products. Therefore, it is advisable to avoid acetone during extraction to prevent the generation of these impurities.

Q4: What are the recommended chromatographic techniques for this compound purification?

A multi-step chromatographic approach is generally required to achieve high purity. This typically includes:

  • Adsorption Chromatography: Using resins like Amberlite XAD to capture the compounds from the aqueous phase.

  • Size-Exclusion Chromatography (Gel Filtration): To separate compounds based on their molecular size.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a critical step for high-resolution separation from closely related impurities. A C18 column is a common choice for peptide purification.

Q5: What are common impurities encountered during this compound purification?

Common impurities include:

  • Other Madurastatin analogs produced by the microorganism.

  • Degradation products of this compound.

  • Pigments and other colored compounds from the fermentation broth.

  • Media components that were not fully removed during the initial extraction.

  • Structurally similar peptides that may co-elute during chromatography.

Troubleshooting Guides

Low Yield of this compound
Potential Cause Troubleshooting Steps
Suboptimal Fermentation Conditions Optimize fermentation parameters such as media composition, pH, temperature, and aeration to enhance the production of this compound. Siderophore production is often induced under iron-limiting conditions.
Inefficient Extraction Ensure complete separation of mycelium before extraction. Perform multiple extractions with fresh solvent (e.g., ethyl acetate) to maximize recovery. Emulsion formation during extraction can be broken by adding brine or by centrifugation.
Degradation of this compound As a peptide, this compound may be sensitive to pH and temperature extremes. It is advisable to work at moderate temperatures (e.g., 4°C) and avoid strongly acidic or basic conditions during purification unless stability has been confirmed.
Poor Binding or Elution from Chromatographic Media Optimize the loading, washing, and elution conditions for each chromatography step. For RP-HPLC, adjust the mobile phase composition (e.g., acetonitrile or methanol gradient in water with an ion-pairing agent like TFA) and gradient slope.
Loss of Product During Solvent Evaporation Use a rotary evaporator at a controlled temperature to avoid excessive heat that could lead to degradation. Avoid complete dryness, which can sometimes make the sample difficult to redissolve.
Poor Peak Resolution in HPLC
Potential Cause Troubleshooting Steps
Inappropriate HPLC Column A C18 column is a good starting point. If co-elution with impurities is an issue, screen other column chemistries such as C8, Phenyl-Hexyl, or embedded polar group (EPG) columns.
Suboptimal Mobile Phase Optimize the mobile phase composition. For peptides, a common mobile phase consists of water and acetonitrile with 0.1% trifluoroacetic acid (TFA). Adjusting the gradient slope (making it shallower) can improve the separation of closely eluting peaks. The use of other ion-pairing agents or different pH modifiers can also alter selectivity.
Column Overloading Injecting too much sample can lead to broad and asymmetric peaks. Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated or the stationary phase may be degrading. Wash the column with a strong solvent or replace it if necessary.
Co-eluting Impurities If impurities consistently co-elute with the main peak, an orthogonal purification step (e.g., ion-exchange or size-exclusion chromatography) before the final HPLC step may be necessary.

Data Presentation

Table 1: Illustrative Purification Summary for this compound

Purification Step Total Protein (mg) This compound (mg) Yield (%) Purity (%)
Crude Extract50001001002
Amberlite XAD Resin150085855.7
Size-Exclusion Chromatography400707017.5
Preparative RP-HPLC505555>95

Note: The data in this table is illustrative and intended to provide a general representation of a typical purification scheme. Actual results may vary.

Experimental Protocols

Protocol 1: Extraction of this compound from Fermentation Broth
  • Harvesting: Centrifuge the Actinomadura madurae fermentation broth (e.g., 10 L) at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.

  • Extraction:

    • Transfer the supernatant to a large separation funnel.

    • Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.

    • Allow the layers to separate and collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.

  • Concentration:

    • Pool the ethyl acetate extracts.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract can be stored at -20°C.

Protocol 2: Preparative Reversed-Phase HPLC for this compound Purification
  • Sample Preparation: Dissolve the partially purified fraction containing this compound in a minimal amount of the initial mobile phase (e.g., 95% Water with 0.1% TFA / 5% Acetonitrile with 0.1% TFA). Filter the sample through a 0.45 µm filter before injection.

  • HPLC System and Column:

    • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Flow Rate: 4 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Gradient:

      • 0-5 min: 5% B (isocratic)

      • 5-45 min: 5% to 60% B (linear gradient)

      • 45-50 min: 60% to 100% B (linear gradient)

      • 50-55 min: 100% B (isocratic wash)

      • 55-60 min: 100% to 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the major peak that elutes.

  • Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the fractions with the desired purity.

  • Solvent Removal: Remove the organic solvent from the pooled fractions using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified this compound as a powder.

Mandatory Visualizations

experimental_workflow start Actinomadura madurae Fermentation Broth centrifugation Centrifugation/ Filtration start->centrifugation supernatant Culture Supernatant centrifugation->supernatant mycelium Mycelium (discard) centrifugation->mycelium extraction Solvent Extraction (Ethyl Acetate) supernatant->extraction crude_extract Crude Extract extraction->crude_extract adsorption_chrom Adsorption Chromatography (e.g., XAD Resin) crude_extract->adsorption_chrom partially_purified Partially Purified Fraction adsorption_chrom->partially_purified size_exclusion Size-Exclusion Chromatography partially_purified->size_exclusion further_purified Further Purified Fraction size_exclusion->further_purified prep_hplc Preparative RP-HPLC (C18 Column) further_purified->prep_hplc pure_fractions Pure Fractions of This compound prep_hplc->pure_fractions lyophilization Lyophilization pure_fractions->lyophilization final_product Purified this compound (>95% Purity) lyophilization->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Low Purity of This compound after HPLC check_resolution Check Peak Resolution and Tailing start->check_resolution poor_resolution Poor Resolution/ Tailing Peaks check_resolution->poor_resolution Issue Found good_resolution Good Resolution, but Low Purity check_resolution->good_resolution No Issue optimize_hplc Optimize HPLC Method: - Change Gradient - Screen Columns - Adjust Mobile Phase pH poor_resolution->optimize_hplc check_sample_prep Review Sample Preparation: - Incomplete Dissolution? - Particulate Matter? good_resolution->check_sample_prep orthogonal_purification Implement Orthogonal Purification Step (e.g., Ion Exchange) optimize_hplc->orthogonal_purification If still unresolved artifact_formation Consider Artifact Formation: - Avoid Acetone Extraction check_sample_prep->artifact_formation

Caption: Troubleshooting logic for low purity of this compound.

References

Troubleshooting inconsistent results in Madurastatin B2 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Madurastatin B2 bioassays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during this compound bioassays.

Problem: High variability between replicate wells in cytotoxicity assays.

Possible Causes & Solutions:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability.

    • Solution: Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully and consider plating cells in a larger volume to minimize pipetting errors.

  • Compound Precipitation: this compound, being a peptide, may have limited solubility in aqueous solutions, leading to precipitation and uneven distribution.

    • Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. When diluting into aqueous media, vortex thoroughly and visually inspect for any precipitate. Consider using a solvent tolerance control to rule out solvent-induced cytotoxicity.

  • Edge Effects: Wells on the periphery of the microplate are prone to evaporation, leading to increased compound concentration and altered cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humid environment across the plate.

  • Inconsistent Incubation Time: Variations in the timing of reagent addition or plate reading can introduce variability.

    • Solution: Use a multichannel pipette for adding reagents to all wells simultaneously. Ensure that the incubation times for the compound and any detection reagents are consistent across all plates.

Problem: No observable cytotoxic effect of this compound.

Possible Causes & Solutions:

  • Compound Degradation: Peptides are susceptible to degradation, especially with improper storage or handling.

    • Solution: Store lyophilized this compound at -20°C or -80°C. Aliquot the compound to avoid repeated freeze-thaw cycles. Protect from light.

  • Incorrect Concentration: The effective concentration of this compound may be higher than what is being tested.

    • Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal cytotoxic range.

  • Cell Line Insensitivity: The chosen cell line may not be sensitive to the cytotoxic effects of this compound.

    • Solution: If possible, test this compound on a panel of different cell lines to identify a sensitive model.

  • Assay Interference: Components of the assay media or the detection reagent may interfere with this compound's activity.

    • Solution: Review the literature for known interferences with your specific cytotoxicity assay (e.g., MTT, XTT, CellTiter-Glo). Consider using an alternative assay method to confirm results.

Problem: Inconsistent results in siderophore activity assays (e.g., CAS assay).

Possible Causes & Solutions:

  • Iron Contamination: The presence of contaminating iron in glassware, media, or water can mask the iron-chelating activity of this compound.

    • Solution: Use iron-free water and deferrated media for all assay components. Treat all glassware with an acid wash to remove trace iron.

  • Incorrect CAS Reagent Preparation: The Chrome Azurol S (CAS) assay is sensitive to the precise formulation of the detection reagent.

    • Solution: Follow a validated protocol for CAS solution preparation meticulously. Ensure the final pH is correct and that all components are fully dissolved.

  • Insufficient Incubation Time: The kinetics of iron chelation by this compound may require a longer incubation period.

    • Solution: Perform a time-course experiment to determine the optimal incubation time for the CAS assay with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of this compound's cytotoxicity?

A1: While the exact mechanism is still under investigation, as a known siderophore (iron-chelating molecule), this compound is hypothesized to induce a form of iron-dependent programmed cell death called ferroptosis. By sequestering intracellular iron, this compound may disrupt iron homeostasis, leading to the accumulation of lipid peroxides and ultimately, cell death.

Q2: What type of control experiments should be included in a this compound cytotoxicity assay?

A2: It is crucial to include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Untreated Control: Cells that are not exposed to any treatment.

  • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

  • Media Blank: Wells containing only cell culture media and the assay reagent to determine background signal.

Q3: How should I prepare and store this compound?

A3: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C and protected from light. For experimental use, prepare a high-concentration stock solution in a suitable solvent like DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in the appropriate cell culture medium immediately before use.

Data Presentation

Table 1: Troubleshooting Guide for Inconsistent Cytotoxicity Assay Results

Issue Potential Cause Recommended Solution
High well-to-well variabilityInconsistent cell seedingEnsure homogenous cell suspension; use careful pipetting techniques.
Compound precipitationPrepare fresh solutions; visually inspect for precipitates; include solvent controls.
Edge effectsDo not use outer wells for experimental samples; fill with sterile media.
No cytotoxic effect observedCompound degradationStore aliquots at -20°C or -80°C; avoid repeated freeze-thaw cycles.
Inappropriate concentrationPerform a dose-response study with a wider concentration range.
Cell line resistanceTest on a panel of different cell lines.
False positive/negative resultsAssay interferenceReview literature for known interferences; use an orthogonal assay method for confirmation.

Table 2: Example Dose-Response Data for this compound in a Cytotoxicity Assay

This compound (µM) Cell Viability (%) - Rep 1 Cell Viability (%) - Rep 2 Cell Viability (%) - Rep 3 Average Viability (%) Standard Deviation
0 (Vehicle)100.0100.0100.0100.00.0
195.298.196.596.61.5
578.482.180.580.31.9
1052.355.754.154.01.7
2521.924.523.223.21.3
508.710.19.49.40.7

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Include vehicle control and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified incubator.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Detection

This protocol is for the qualitative and quantitative assessment of this compound's iron-chelating activity.

  • Preparation of CAS Solution:

    • Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

    • In a separate flask, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of deionized water.

    • Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.

    • Slowly add 10 mL of the iron solution to the CAS solution while stirring.

    • Slowly add the CAS-iron solution to the HDTMA solution under constant stirring.

    • The resulting solution should be a deep blue color. Autoclave and store in the dark.

  • Assay Procedure:

    • In a 96-well plate, mix 100 µL of the blue CAS reagent with 100 µL of your this compound sample (dissolved in an appropriate buffer).

    • Incubate at room temperature for a designated time (e.g., 1-4 hours).

    • Measure the absorbance at 630 nm. A decrease in absorbance indicates iron chelation.

  • Quantification:

    • A standard curve can be generated using a known iron chelator like deferoxamine.

    • The percentage of siderophore activity can be calculated using the formula: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (CAS solution + buffer) and As is the absorbance of the sample.

Mandatory Visualizations

Madurastatin_B2_Hypothesized_Signaling_Pathway Madurastatin_B2 This compound Iron_Chelation Intracellular Iron Chelation Madurastatin_B2->Iron_Chelation Enters Cell Iron_Depletion Iron Depletion Iron_Chelation->Iron_Depletion GPX4_Inhibition GPX4 Inhibition Iron_Depletion->GPX4_Inhibition Inhibits (Iron is a cofactor) Lipid_ROS_Accumulation Lipid ROS Accumulation GPX4_Inhibition->Lipid_ROS_Accumulation Leads to Ferroptosis Ferroptosis (Cell Death) Lipid_ROS_Accumulation->Ferroptosis

Caption: Hypothesized signaling pathway of this compound-induced ferroptosis.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add this compound (and controls) Incubate_24h->Add_Compound Incubate_Treatment Incubate (24-72h) Add_Compound->Incubate_Treatment Add_Assay_Reagent Add Cytotoxicity Assay Reagent (e.g., MTT) Incubate_Treatment->Add_Assay_Reagent Incubate_Reagent Incubate (2-4h) Add_Assay_Reagent->Incubate_Reagent Measure_Signal Measure Signal (e.g., Absorbance) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data & Calculate Viability Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General experimental workflow for a this compound cytotoxicity assay.

Troubleshooting_Decision_Tree Inconsistent_Results Inconsistent Results? High_Variability High Variability between Replicates? Inconsistent_Results->High_Variability Yes No_Effect No Cytotoxic Effect? Inconsistent_Results->No_Effect No Check_Seeding Check Cell Seeding Technique High_Variability->Check_Seeding Yes Check_Solubility Check Compound Solubility & Stability High_Variability->Check_Solubility No Optimize_Concentration Optimize Compound Concentration No_Effect->Optimize_Concentration Yes Confirm_Activity Confirm Compound Activity (e.g., CAS Assay) No_Effect->Confirm_Activity No Review_Protocol Review Assay Protocol & Controls Check_Seeding->Review_Protocol Check_Solubility->Review_Protocol Consider_New_Cell_Line Consider Different Cell Line Optimize_Concentration->Consider_New_Cell_Line Confirm_Activity->Consider_New_Cell_Line

Caption: A logical decision tree for troubleshooting inconsistent bioassay results.

Technical Support Center: Optimizing HPLC Resolution of Madurastatin B2 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved resolution of Madurastatin B2 isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to adjust for improving the resolution of this compound isomers?

A1: The key to improving HPLC resolution lies in manipulating three main factors: column efficiency (N), selectivity (α), and retention factor (k').[1][2] For isomeric separation, selectivity is often the most impactful parameter.[2] The most critical parameters to adjust are:

  • Mobile Phase Composition: Modifying the organic solvent ratio, changing the type of organic modifier (e.g., acetonitrile vs. methanol), and adjusting the pH can significantly alter selectivity.[1][3]

  • Stationary Phase Chemistry: Switching to a different column chemistry (e.g., from a standard C18 to a phenyl-hexyl or cyano column) can introduce different separation mechanisms, such as π-π interactions, which can be highly effective for separating isomers.[1][4]

  • Column Temperature: Optimizing the temperature can improve peak shape and influence selectivity.[5]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, though it will also increase the run time.[5]

Q2: My this compound isomer peaks are co-eluting or showing very poor resolution (Rs < 1.0). Where should I start troubleshooting?

A2: When facing co-elution, a systematic approach is crucial. Start by assessing your current method and making incremental changes. A good starting point is to focus on selectivity, as small changes can have a large impact on the separation of structurally similar isomers.

Troubleshooting Guide

Issue 1: Poor Resolution and Overlapping Peaks

Symptoms:

  • Peaks for this compound isomers are not baseline separated (Rs < 1.5).

  • A single broad peak is observed where multiple isomers are expected.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inadequate Selectivity (α) Modify the Mobile Phase:Change Organic Modifier: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.[1] • Adjust pH: If this compound has ionizable functional groups, altering the mobile phase pH can change the ionization state and improve separation.[1][3] • Introduce an Ion-Pairing Agent: For charged analytes, an ion-pairing agent can enhance retention and selectivity.[1] Change the Stationary Phase: • Consider a column with a different chemistry, such as a phenyl-hexyl or cyano phase, to introduce alternative separation mechanisms like π-π interactions.[1][4]
Low Column Efficiency (N) Optimize Column Parameters:Decrease Particle Size: Use a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase efficiency.[1] • Increase Column Length: A longer column provides more theoretical plates, leading to better separation.[1] Reduce System Dead Volume: Ensure all fittings and tubing are appropriate for your system to minimize band broadening.[1]
Suboptimal Retention Factor (k') Adjust Mobile Phase Strength:Decrease Organic Content (in Reversed-Phase): Increasing the aqueous portion of the mobile phase will increase retention times, potentially allowing for better separation of closely eluting peaks.[3]
Inappropriate Flow Rate Reduce the Flow Rate: Lowering the flow rate can lead to sharper peaks and improved resolution, although it will extend the analysis time.[5]
Elevated Temperature Optimize Column Temperature: While higher temperatures can improve efficiency by reducing mobile phase viscosity, they can also decrease retention. Experiment with different temperatures (e.g., in 5°C increments) to find the optimal balance for your separation.[5]
Issue 2: Peak Tailing or Fronting

Symptoms:

  • Asymmetrical peaks, where the latter half (tailing) or the first half (fronting) is drawn out.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Secondary Interactions Modify Mobile Phase:Adjust pH: This can suppress the ionization of silanol groups on the silica support, reducing secondary interactions with basic analytes.[6] • Add a Competing Base: For basic compounds, adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can improve peak shape.
Column Overload Reduce Sample Concentration: Dilute the sample or inject a smaller volume to see if peak shape improves.[7]
Column Contamination or Degradation Wash or Replace the Column: Flush the column with a strong solvent. If peak shape does not improve, the column may be at the end of its life and require replacement.[8]
Sample Solvent Mismatch Ensure Sample Solvent is Weaker than Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase to prevent peak distortion.[6]

Experimental Protocols

Protocol 1: Systematic Approach to Method Development for this compound Isomer Separation
  • Initial Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 30-70% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at an appropriate wavelength for this compound

    • Injection Volume: 5 µL

  • Optimization of Selectivity (α):

    • Step 2.1 (Organic Modifier): Replace Acetonitrile with Methanol and repeat the initial gradient run. Compare the chromatograms to see if selectivity has improved.

    • Step 2.2 (pH): Prepare mobile phases with different pH values (e.g., using ammonium acetate for a higher pH or trifluoroacetic acid for a lower pH) and evaluate the impact on resolution. Be mindful of the column's pH stability.

    • Step 2.3 (Stationary Phase): If resolution is still insufficient, switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase).

  • Optimization of Efficiency (N) and Retention (k'):

    • Step 3.1 (Gradient Slope): If peaks are eluting too close together, decrease the gradient slope (e.g., 30-50% B over 20 minutes) to increase the separation window.[3]

    • Step 3.2 (Flow Rate): Reduce the flow rate (e.g., to 0.8 mL/min) to see if resolution improves.[5]

    • Step 3.3 (Temperature): Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C) to find the optimum.[5]

  • Final Refinement:

    • Once the best combination of column, mobile phase, and temperature is identified, perform fine adjustments to the gradient and flow rate to achieve optimal resolution (Rs ≥ 1.5) in the shortest possible run time.

Visual Guides

HPLC_Troubleshooting_Workflow start Poor Resolution of this compound Isomers check_selectivity Is Selectivity (α) Optimized? start->check_selectivity modify_mobile_phase Modify Mobile Phase (Organic Solvent, pH) check_selectivity->modify_mobile_phase No check_efficiency Is Column Efficiency (N) Sufficient? check_selectivity->check_efficiency Yes change_column Change Stationary Phase (e.g., Phenyl, Cyano) modify_mobile_phase->change_column change_column->check_efficiency optimize_column Optimize Column Parameters (Length, Particle Size) check_efficiency->optimize_column No check_retention Is Retention (k') Optimal? check_efficiency->check_retention Yes optimize_flow_rate Reduce Flow Rate optimize_column->optimize_flow_rate optimize_flow_rate->check_retention adjust_gradient Adjust Gradient Slope check_retention->adjust_gradient No end Resolution Achieved (Rs >= 1.5) check_retention->end Yes adjust_gradient->end

Caption: Troubleshooting workflow for poor isomer resolution.

HPLC_Optimization_Pyramid cluster_0 Impact on Resolution selectivity Selectivity (α) Mobile Phase & Stationary Phase efficiency Efficiency (N) Column Length & Particle Size retention Retention (k') Mobile Phase Strength

Caption: Hierarchy of parameters for optimizing HPLC resolution.

References

Dealing with the structural instability of the aziridine ring in early Madurastatin studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Madurastatin research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Madurastatin chemistry, particularly concerning its N-terminal structure. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize Madurastatin with an N-terminal aziridine ring and am encountering significant stability issues. What could be the cause?

A1: The structural instability you are observing is likely due to the fact that Madurastatin does not actually contain an aziridine ring. Early studies on Madurastatins proposed a structure featuring a salicylate-capped N-terminal aziridine ring. However, subsequent, more detailed spectroscopic analysis and synthetic studies have led to a structural revision. The correct structure contains a 2-(2-hydroxyphenyl)-oxazoline moiety.[1][2][3][4] Therefore, attempts to synthesize or isolate a stable aziridine-containing Madurastatin will be unsuccessful.

Q2: What is the correct structure of Madurastatin C1?

A2: The currently accepted structure of Madurastatin C1 is a pentapeptide siderophore that features an N-terminal 2-(2-hydroxyphenyl)-oxazoline ring.[1][2][4] This was confirmed through extensive NMR spectroscopy and comparison with synthetic analogues of both the aziridine and oxazoline structures.[2][5]

Q3: What was the key evidence that led to the structural revision of Madurastatin?

A3: The primary evidence for the structural revision came from Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Key discrepancies were noted between the expected chemical shifts for an aryloyl-substituted aziridine ring and the observed experimental data for natural Madurastatin C1. Specifically, the 13C NMR shifts for the α- and β-carbons of the N-terminal serine-derived residue were significantly different from what would be expected for an aziridine ring.[2] The synthesis of both the aziridine- and oxazoline-containing fragments and their subsequent NMR analysis confirmed that the natural product contains an oxazoline ring.[5]

Q4: Are other Madurastatin analogues also affected by this structural revision?

A4: Yes, based on the NMR analysis of Madurastatin C1 and comparisons with the reported data for other members of the Madurastatin family, it is proposed that similar structural revisions should be applied to Madurastatins A1, B1, and MBJ-0035.[2]

Q5: Where can I find the correct spectroscopic data for Madurastatin C1?

A5: The comprehensive 1H and 13C NMR data for the revised structure of Madurastatin C1, containing the 2-(2-hydroxyphenyl)-oxazoline moiety, can be found in the supplementary information of the research articles detailing the structural reassignment. A comparison of key NMR shifts is provided in the troubleshooting section below.

Troubleshooting Guide

Problem: My spectroscopic data (NMR) for isolated or synthesized Madurastatin does not match the data reported in early literature.

Cause: You are likely comparing your data to the incorrect, originally proposed structure containing an aziridine ring.

Solution:

  • Re-evaluate your data against the revised oxazoline structure. The key diagnostic signals are in the 1H and 13C NMR spectra for the N-terminal residue.

  • Consult the comparative data table below to understand the expected differences in chemical shifts between the two proposed structures.

  • Synthesize a known standard. If possible, synthesize the 2-(2-hydroxyphenyl)-oxazoline-containing fragment as a reference standard to confirm your assignments.

Data Presentation: Comparative NMR Data

The following table summarizes the key 1H and 13C NMR chemical shift differences between the originally proposed aziridine-containing fragment and the correct oxazoline-containing fragment of Madurastatin C1.

Atom Proposed Aziridine Structure (Calculated/Expected) Revised Oxazoline Structure (Experimental) Key Observation
α-carbon of Serine derivative ~25-45 ppm~67-69 ppmSignificant downfield shift in the oxazoline structure.
β-carbon of Serine derivative ~25-45 ppm~67-69 ppmSignificant downfield shift in the oxazoline structure.
Protons on the α and β carbons Complex splitting patterns with small geminal coupling constants (Jgem ≈ 1.3 Hz)Distinct splitting patterns with larger coupling constants (Jcis ≈ 10.5 Hz, Jtrans ≈ 7.6 Hz, Jgem ≈ 8.8 Hz)Coupling constants are diagnostic for the five-membered oxazoline ring.[2]

Experimental Protocols

Synthesis of the N-terminal 2-(2-hydroxyphenyl)-oxazoline fragment of Madurastatin C1

This protocol is a generalized representation based on synthetic strategies reported in the literature for confirming the revised structure of Madurastatin.

Objective: To synthesize the N-terminal 2-(2-hydroxyphenyl)-oxazoline fragment for spectroscopic comparison with the natural product.

Materials:

  • L-serine methyl ester

  • 2-(Benzyloxy)benzoyl chloride

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Procedure:

  • Amide Formation:

    • Dissolve L-serine methyl ester in anhydrous DCM.

    • Add TEA to the solution.

    • Slowly add a solution of 2-(benzyloxy)benzoyl chloride in anhydrous DCM at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Work up the reaction by washing with aqueous solutions and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting amide by silica gel chromatography.

  • Oxazoline Formation:

    • Dissolve the purified amide in anhydrous DCM.

    • Cool the solution to -78 °C.

    • Slowly add DAST to the cooled solution.

    • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by silica gel chromatography to obtain the desired 2-(2-hydroxyphenyl)-oxazoline fragment.

  • Characterization:

    • Obtain 1H and 13C NMR spectra of the purified product.

    • Compare the obtained spectra with the data reported for the N-terminal fragment of natural Madurastatin C1.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Madurastatin_Structural_Revision cluster_0 Early Madurastatin Studies cluster_1 Structural Re-evaluation cluster_2 Confirmed Structure Initial Isolation Initial Isolation Proposed Structure Proposed Structure: N-terminal Aziridine Ring Initial Isolation->Proposed Structure Spectroscopic Analysis NMR Discrepancies NMR Data Discrepancies Proposed Structure->NMR Discrepancies Inconsistent Data Synthetic Analogues Synthesis of Aziridine and Oxazoline Analogues NMR Discrepancies->Synthetic Analogues Comparative Analysis Comparative NMR Analysis Synthetic Analogues->Comparative Analysis Revised Structure Revised Structure: N-terminal 2-(2-hydroxyphenyl)-oxazoline Comparative Analysis->Revised Structure Confirmation structure_comparison cluster_proposed Originally Proposed Structure cluster_revised Corrected Structure prop R-CO-N-CH(CH2OH)-R' aziridine Aziridine Ring misinterpretation Structural Misinterpretation prop->misinterpretation rev R-C(=N-CH(CH2OH)-R')-O-Ar oxazoline Oxazoline Ring misinterpretation->rev

References

Enhancing the production of Madurastatin B2 through media optimization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enhancing Madurastatin B2 Production

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the production of this compound through media optimization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal carbon source for this compound production in Actinomadura madurae?

A1: While the optimal carbon source can be strain-specific, glucose is a commonly used and effective primary carbon source for many Actinomadura species. It is advisable to screen other carbon sources such as soluble starch, maltose, and glycerol to determine the most suitable one for your specific strain. A starting concentration of 10-20 g/L is recommended for initial screening experiments.

Q2: Which nitrogen sources are most effective for enhancing this compound yield?

A2: A combination of organic and inorganic nitrogen sources often yields the best results. Yeast extract and peptone are excellent organic sources that provide essential growth factors. Inorganic sources like ammonium sulfate or sodium nitrate can also be beneficial. We recommend a systematic evaluation of different nitrogen sources and their concentrations.

Q3: What is the ideal pH range for Actinomadura madurae growth and this compound production?

A3: Actinomadura madurae generally prefers a neutral to slightly alkaline pH range for optimal growth and secondary metabolite production. The recommended starting pH for the culture medium is between 7.0 and 7.5. It is crucial to monitor and control the pH throughout the fermentation process, as metabolic activities can cause significant shifts.

Q4: How can I improve the aeration and agitation in my shake flask cultures?

A4: Proper aeration is critical for the growth of aerobic actinomycetes. Ensure that the culture volume does not exceed 20-25% of the flask volume. Using baffled flasks can improve mixing and oxygen transfer. An agitation speed of 150-200 rpm is a good starting point, but this may need to be optimized for your specific culture conditions.

Q5: What are the typical signs of contamination in an Actinomadura madurae culture?

A5: Common signs of contamination include a rapid drop in pH, unusual odors, changes in broth color or viscosity, and the presence of motile, single-celled organisms when viewed under a microscope. Strict aseptic techniques are essential to prevent contamination.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No this compound Production - Suboptimal media composition- Inadequate aeration- Incorrect pH- Strain degradation- Perform media optimization experiments (see Experimental Protocols).- Increase agitation speed or use baffled flasks.- Monitor and control pH throughout fermentation.- Use a fresh culture from a cryopreserved stock.
Foaming in the Fermenter - High protein content in the medium- Excessive agitation- Add an antifoaming agent (e.g., silicone-based) at a low concentration.- Reduce the agitation speed, ensuring it doesn't compromise aeration.
Inconsistent Batch-to-Batch Yields - Variability in inoculum preparation- Inconsistent media preparation- Fluctuations in fermentation parameters- Standardize the inoculum age and size.- Ensure accurate weighing and mixing of media components.- Calibrate and monitor probes for pH, temperature, and dissolved oxygen.
Poor Biomass Growth - Nutrient limitation- Presence of inhibitory substances- Suboptimal temperature- Analyze media components for potential limiting nutrients.- Test for inhibitory effects of media components at high concentrations.- Optimize the fermentation temperature (typically 28-30°C for Actinomadura).
Difficult Product Extraction - Emulsion formation- Low product concentration- Use a different solvent system for extraction.- Centrifuge the broth at a higher speed to separate biomass before extraction.- Concentrate the fermentation broth before extraction.

Data Presentation: Media Optimization Results

The following tables summarize hypothetical quantitative data from a media optimization study for this compound production.

Table 1: Effect of Different Carbon Sources on this compound Production

Carbon Source (20 g/L)Biomass (g/L)This compound Titer (mg/L)
Glucose8.5120
Soluble Starch7.295
Maltose8.1110
Glycerol6.578

Table 2: Effect of Different Nitrogen Sources on this compound Production

Nitrogen Source (10 g/L)Biomass (g/L)This compound Titer (mg/L)
Yeast Extract9.2155
Peptone8.8140
Ammonium Sulfate6.585
Sodium Nitrate6.275

Experimental Protocols

Inoculum Preparation
  • Prepare a seed culture medium, such as GYM Streptomyces Medium (DSMZ Medium 65).[2]

  • Inoculate the medium with a loopful of Actinomadura madurae spores from a mature agar plate.

  • Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 48-72 hours until a dense mycelial suspension is formed.

Media Optimization using One-Factor-at-a-Time (OFAT) Method
  • Prepare a basal production medium. A good starting point is a medium containing a base carbon source (e.g., glucose, 20 g/L), a base nitrogen source (e.g., yeast extract, 5 g/L), and essential salts (e.g., K2HPO4 1 g/L, MgSO4·7H2O 0.5 g/L, NaCl 0.5 g/L) in distilled water, with the pH adjusted to 7.2.

  • To optimize the carbon source, replace the base carbon source in the basal medium with other test carbon sources (e.g., soluble starch, maltose, glycerol) at the same concentration.

  • Inoculate each flask with 5% (v/v) of the seed culture.

  • Incubate the production cultures at 28°C on a rotary shaker at 180 rpm for 7-10 days.

  • Repeat the process for nitrogen sources and other media components, varying one factor at a time while keeping others constant.

  • Sample the cultures at regular intervals to measure biomass and this compound concentration.

Quantification of this compound
  • Separate the mycelium from the fermentation broth by centrifugation.

  • Extract this compound from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the organic extract under reduced pressure.

  • Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a UV detector.

  • Quantify the concentration of this compound by comparing the peak area with a standard curve prepared from a purified standard.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_optimization Optimization Phase cluster_fermentation Production Phase cluster_analysis Analysis Phase Inoculum Inoculum Preparation (Actinomadura madurae) OFAT One-Factor-at-a-Time (OFAT) Experiment Inoculum->OFAT 5% v/v Media Basal Medium Formulation Media->OFAT Carbon Carbon Source Screening OFAT->Carbon Vary Carbon Nitrogen Nitrogen Source Screening OFAT->Nitrogen Vary Nitrogen Salts Mineral Salts Optimization OFAT->Salts Vary Salts Fermentation Shake Flask Fermentation Carbon->Fermentation Nitrogen->Fermentation Salts->Fermentation Sampling Time-course Sampling Fermentation->Sampling Biomass Biomass Measurement Sampling->Biomass Extraction This compound Extraction Sampling->Extraction Quantification HPLC Quantification Extraction->Quantification

Caption: Experimental workflow for media optimization of this compound production.

signaling_pathway cluster_inputs Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Nutrient_limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) Global_regulators Global Regulatory Proteins (e.g., AfsR) Nutrient_limitation->Global_regulators activates Carbon_source Carbon Source Availability Carbon_source->Global_regulators influences Pathway_regulators Pathway-Specific Regulators (e.g., StrR-like) Global_regulators->Pathway_regulators activates Biosynthetic_genes This compound Biosynthetic Genes Pathway_regulators->Biosynthetic_genes induces transcription Precursors Primary Metabolite Precursors MadurastatinB2 This compound Precursors->MadurastatinB2 Biosynthetic_genes->MadurastatinB2 encodes enzymes for

Caption: Generalized signaling pathway for secondary metabolite production in actinomycetes.

References

Avoiding degradation of Madurastatin B2 during extraction and storage

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Madurastatin B2. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding degradation of this compound during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a pentapeptide natural product isolated from Actinomadura species. Like many complex natural products, it possesses sensitive functional groups that can be prone to degradation under various chemical and physical conditions. Ensuring its structural integrity is crucial for obtaining accurate experimental results and for the development of potential therapeutic applications. A key structural feature of this compound is a 2-(2-hydroxyphenyl)-oxazoline moiety, which can be susceptible to hydrolysis.

Q2: What are the primary factors that can lead to the degradation of this compound?

The primary factors that can contribute to the degradation of this compound are expected to be:

  • pH: Both acidic and basic conditions can potentially catalyze the hydrolysis of the oxazoline ring and amide bonds within the peptide backbone.

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Solvents: Certain solvents may promote degradation. For instance, the use of acetone during extraction has been reported to cause the formation of imidazolidinone ring artifacts in other madurastatins.

  • Light: Exposure to UV or visible light can potentially lead to photodegradation, especially given the presence of aromatic rings in the structure.

  • Oxidizing agents: The presence of oxidizing agents could potentially modify sensitive functional groups within the molecule.

Q3: Are there any known degradation products of this compound?

While specific degradation products of this compound are not extensively documented in the public domain, a likely degradation pathway is the hydrolysis of the oxazoline ring to form a serine-containing peptide. This has been observed in related madurastatins.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction and storage of this compound.

Issue 1: Low yield of this compound after extraction.
Possible Cause Suggested Solution
Incomplete extraction from biomass. Optimize the extraction solvent and duration. Consider using a sequence of solvents with varying polarities (e.g., ethyl acetate followed by methanol) to ensure comprehensive extraction. Sonication or homogenization of the biomass can also improve extraction efficiency.
Degradation during extraction. Avoid high temperatures and prolonged exposure to harsh pH conditions during the extraction process. Perform extractions at room temperature or below if possible.
Use of reactive solvents. Avoid using acetone for extraction, as it has been shown to form artifacts with related madurastatins.[1] Recommended solvents include methanol, ethyl acetate, and n-butanol.
Issue 2: Appearance of unknown peaks in HPLC/LC-MS analysis after extraction.
Possible Cause Suggested Solution
Formation of extraction artifacts. As mentioned, acetone can cause the formation of imidazolidinone rings.[1] If using acetone, switch to an alternative solvent system like methanol or ethyl acetate and re-analyze the extract.
Degradation of this compound. This could be due to hydrolysis of the oxazoline ring. To minimize this, ensure that all solvents are dry and that the extraction is performed swiftly. The formation of a metal complex (e.g., with Ga(III)) has been shown to protect the oxazoline ring in related compounds and could be considered.
Co-extraction of related metabolites. The producing organism likely produces a range of related madurastatins. Optimize your chromatographic separation to resolve these different compounds.
Issue 3: Loss of compound integrity during storage.
Possible Cause Suggested Solution
Inappropriate storage temperature. Store this compound at low temperatures. For short-term storage (days to weeks), -20°C is recommended. For long-term storage (months to years), -80°C is preferable.
Storage in an inappropriate solvent. Store the compound as a dry, amorphous solid if possible. If a stock solution is required, use a non-reactive, anhydrous solvent such as DMSO or ethanol. Avoid aqueous solutions for long-term storage.
Exposure to light and air. Store samples in amber vials to protect from light. To prevent oxidation, consider storing under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Recommended Extraction of this compound

This protocol is a general guideline based on methods used for related madurastatins.

1. Fermentation and Biomass Collection:

  • Cultivate the Actinomadura strain under optimal conditions for this compound production.
  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

2. Extraction:

  • Extract the culture broth with an equal volume of ethyl acetate three times.
  • Extract the mycelial biomass with methanol (3 x volume of biomass) with shaking for 2-4 hours.
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Initial Purification:

  • Subject the crude extract to column chromatography using a suitable resin (e.g., Diaion HP-20) with a stepwise gradient of methanol in water.
  • Collect fractions and analyze by HPLC or LC-MS to identify those containing this compound.

4. Final Purification:

  • Pool the fractions containing this compound and concentrate.
  • Perform final purification using preparative reverse-phase HPLC (e.g., C18 column) with a water/acetonitrile gradient.

Protocol 2: Stability Assessment of this compound

This protocol outlines a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
  • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
  • Thermal Degradation: Heat the solid compound or a solution at a specified temperature (e.g., 80°C).
  • Photostability: Expose a solution of the compound to a calibrated light source (e.g., ICH-compliant photostability chamber).

3. Time Points:

  • Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Analysis:

  • Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection).
  • Quantify the remaining this compound and any major degradation products.
  • Characterize the degradation products using LC-MS/MS and NMR if necessary.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain regarding the stability of this compound under various conditions. The following table provides a template for how such data could be presented once generated through stability studies.

Table 1: Hypothetical Stability of this compound under Forced Degradation Conditions

Condition Time (hours) This compound Remaining (%) Major Degradation Products (Peak Area %)
0.1 M HCl, 60°C2465DP1 (25%), DP2 (8%)
0.1 M NaOH, 60°C2440DP3 (45%), DP4 (12%)
3% H₂O₂, RT2480DP5 (15%)
80°C (solid)4895Minor degradation
Photostability (ICH)2490DP6 (8%)

DP = Degradation Product; RT = Room Temperature

Visualizations

Extraction_Workflow cluster_fermentation Fermentation & Harvest cluster_extraction Extraction cluster_purification Purification Fermentation Actinomadura sp. Culture Harvest Centrifugation/Filtration Fermentation->Harvest Broth Culture Broth Harvest->Broth Biomass Mycelial Biomass Harvest->Biomass Solvent_Extraction_Broth Liquid-Liquid Extraction (e.g., Ethyl Acetate) Broth->Solvent_Extraction_Broth Solvent_Extraction_Biomass Solid-Liquid Extraction (e.g., Methanol) Biomass->Solvent_Extraction_Biomass Combine_Extracts Combine & Concentrate Extracts Solvent_Extraction_Broth->Combine_Extracts Solvent_Extraction_Biomass->Combine_Extracts Column_Chromatography Column Chromatography (e.g., HP-20) Combine_Extracts->Column_Chromatography HPLC Preparative RP-HPLC (C18) Column_Chromatography->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

Stability_Study_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Start Pure this compound Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Basic Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (80°C) Start->Thermal Photo Photostability (ICH guidelines) Start->Photo Sampling Time-point Sampling (0, 2, 4, 8, 24, 48h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC_Analysis Stability-Indicating HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Quantification & Degradant Profiling HPLC_Analysis->Data_Analysis Characterization Degradant Characterization (LC-MS/MS, NMR) Data_Analysis->Characterization End Stability Profile Characterization->End

Caption: Workflow for a forced degradation study of this compound.

References

Resolving co-eluting impurities in Madurastatin B2 purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting impurities during the purification of Madurastatin B2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a non-ribosomal pentapeptide that belongs to the phenolate-hydroxamate siderophore family. It is a natural product isolated from Actinomadura sp. Key structural features include an oxazoline ring and a salicylate cap. Its peptide nature makes it amenable to purification by reversed-phase high-performance liquid chromatography (RP-HPLC).

Q2: What are the most common co-eluting impurities with this compound?

During the purification of this compound, several structurally similar compounds may co-elute. These include other madurastatin analogues produced by the same organism, such as Madurastatin C1, D1, D2, and H2. These analogues often differ by minor modifications to the peptide backbone or side chains. Additionally, diastereomers of this compound or its analogues can be challenging to separate.

Q3: Can the extraction solvent introduce impurities?

Yes, the choice of extraction solvent can lead to the formation of artifacts that may co-elute with this compound. For instance, studies have shown that the use of acetone during extraction can lead to the formation of madurastatins containing an imidazolidinone ring, such as Madurastatin D1 and D2.[1] These are considered process-related impurities and careful selection of solvents is crucial to minimize their formation.

Troubleshooting Guide: Resolving Co-eluting Impurities

This guide addresses specific issues you may encounter during the HPLC purification of this compound.

Problem 1: A persistent impurity peak is observed closely eluting with the main this compound peak.

  • Possible Cause 1: Presence of a Madurastatin Analogue. The co-eluting peak is likely a structurally related madurastatin (e.g., C1, D1, D2, H2).

  • Troubleshooting Steps:

    • Optimize HPLC Gradient: A shallower gradient can improve the resolution between closely eluting compounds. See Table 1 for an example of an initial and optimized gradient.

    • Change Mobile Phase Modifier: Switching the acidic modifier in the mobile phase can alter selectivity. For example, if you are using trifluoroacetic acid (TFA), try formic acid or vice versa.

    • Orthogonal Chromatography: If RP-HPLC on a C18 column is insufficient, consider a different stationary phase. A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds like madurastatins.

  • Possible Cause 2: Presence of a Diastereomer. Diastereomers can be very difficult to separate on standard achiral stationary phases.

  • Troubleshooting Steps:

    • Chiral Chromatography: Employ a chiral HPLC column. Polysaccharide-based chiral stationary phases are often effective for separating peptide diastereomers.

    • Temperature Optimization: Varying the column temperature can sometimes improve the separation of diastereomers. Experiment with temperatures ranging from ambient to 40-50°C.

Problem 2: The impurity profile changes between batches, with new peaks appearing.

  • Possible Cause: Formation of Acetone-Related Artifacts. If acetone is used in the extraction process, it can react with components of the fermentation broth to form imidazolidinone-containing madurastatins (e.g., D1, D2).

  • Troubleshooting Steps:

    • Solvent Substitution: Replace acetone with a different organic solvent for extraction, such as ethyl acetate or methanol.

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the impurity peaks. If the masses correspond to known acetone adducts, this confirms the cause.

Problem 3: The this compound peak is broad or shows significant tailing.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanols on the silica-based C18 column can interact with the peptide, leading to peak tailing.

  • Troubleshooting Steps:

    • Increase Acid Concentration: A slightly higher concentration of trifluoroacetic acid (e.g., 0.1%) in the mobile phase can help to suppress silanol interactions.

    • Use a Modern Column: Employ a column with advanced end-capping or a hybrid particle technology (e.g., Waters XBridge BEH C18) to minimize silanol activity.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute the sample before injection.

    • Increase Column Dimensions: Use a preparative column with a larger internal diameter and particle size for higher loading capacity.

Data Presentation

Table 1: Illustrative HPLC Gradients for this compound Purification

Time (minutes)% Solvent A (Water + 0.1% TFA) - Initial Gradient% Solvent B (Acetonitrile + 0.1% TFA) - Initial Gradient% Solvent A (Water + 0.1% TFA) - Optimized Gradient% Solvent B (Acetonitrile + 0.1% TFA) - Optimized Gradient
0955955
5955955
3550507030
405956040
45595595
50955955

Note: This is an illustrative example. The optimal gradient will depend on the specific column and system used.

Table 2: Hypothetical Retention Times of this compound and Co-eluting Impurities on an XBridge BEH C18 Column (4.6 x 150 mm, 5 µm) with the Optimized Gradient

CompoundRetention Time (minutes)
Madurastatin H228.5
This compound 30.2
Madurastatin C131.0
Madurastatin D232.5
Madurastatin D133.1

Note: These are hypothetical retention times for illustrative purposes.

Experimental Protocols

Protocol 1: General Purification of this compound

  • Fermentation and Extraction:

    • Culture Actinomadura sp. in a suitable production medium.

    • Extract the fermentation broth with an equal volume of ethyl acetate to minimize artifact formation.

    • Concentrate the organic extract under reduced pressure.

  • Initial Fractionation:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Load the extract onto a column packed with SP207ss resin.

    • Elute with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Analyze fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

  • Reversed-Phase HPLC Purification:

    • Pool the fractions containing this compound and concentrate.

    • Dissolve the semi-purified material in the initial mobile phase conditions (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • Inject onto a preparative XBridge BEH C18 column.

    • Elute using the optimized gradient from Table 1.

    • Monitor the elution profile at a suitable wavelength (e.g., 280 nm and 320 nm).

    • Collect fractions corresponding to the this compound peak.

    • Analyze the purity of the collected fractions by analytical HPLC.

    • Pool pure fractions and lyophilize to obtain purified this compound.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Initial Fractionation cluster_hplc HPLC Purification Fermentation Fermentation of Actinomadura sp. Extraction Extraction with Ethyl Acetate Fermentation->Extraction Concentration1 Concentration of Crude Extract Extraction->Concentration1 SP207ss SP207ss Column Chromatography Concentration1->SP207ss Fraction_Analysis TLC/HPLC Analysis of Fractions SP207ss->Fraction_Analysis Pooling Pooling of B2-containing Fractions Fraction_Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Prep_HPLC Preparative RP-HPLC (XBridge C18) Concentration2->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Purity Analysis (Analytical HPLC) Fraction_Collection->Purity_Analysis Lyophilization Lyophilization Purity_Analysis->Lyophilization Pure_B2 Pure this compound Lyophilization->Pure_B2

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Workflow Start Co-eluting Impurity Observed Check_Mass Analyze by LC-MS Identify Impurity Mass Start->Check_Mass Mass_Known Mass corresponds to known Madurastatin analogue? Check_Mass->Mass_Known Acetone_Artifact Mass corresponds to acetone adduct? Mass_Known->Acetone_Artifact No Optimize_Gradient Optimize HPLC Gradient (shallower gradient) Mass_Known->Optimize_Gradient Yes Acetone_Artifact->Optimize_Gradient No Change_Extraction Change Extraction Solvent (avoid acetone) Acetone_Artifact->Change_Extraction Yes Resolution_Achieved Resolution Achieved? Optimize_Gradient->Resolution_Achieved Change_Modifier Change Mobile Phase Modifier (e.g., TFA to Formic Acid) Change_Modifier->Resolution_Achieved Orthogonal_Chrom Use Orthogonal Chromatography (e.g., Phenyl-Hexyl Column) Chiral_Chrom Consider Chiral HPLC Orthogonal_Chrom->Chiral_Chrom Change_Extraction->Start Resolution_Achieved->Change_Modifier No Resolution_Achieved->Orthogonal_Chrom Still No End Pure this compound Resolution_Achieved->End Yes

Caption: Logical workflow for troubleshooting co-eluting impurities.

References

Improving the accuracy of MIC determination for Madurastatin B2

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the Minimum Inhibitory Concentration (MIC) of Madurastatin B2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound belongs to the madurastatin family, a group of pentapeptide natural products. These compounds act as siderophores, which are small molecules with a high affinity for iron.[1][2] The primary antibacterial mechanism of madurastatins is to chelate environmental iron and transport it into the bacterial cell through the bacterium's own iron uptake systems.[3][4] This "Trojan horse" approach disrupts the bacterium's iron homeostasis, leading to inhibitory effects.[4]

Q2: Which bacterial species are known to be susceptible to madurastatins?

The madurastatin family of compounds has demonstrated a relatively narrow spectrum of antibacterial activity. The most consistently reported susceptible organism is Micrococcus luteus.[5] Some studies have also reported activity against Moraxella catarrhalis, Neisseria gonorrhoeae, and Mycobacterium smegmatis. It is important to note that many madurastatins show limited activity against other common pathogens like MRSA.

Q3: Why is the choice of growth medium critical for this compound MIC testing?

The siderophore nature of this compound necessitates the use of an iron-depleted growth medium. Standard Mueller-Hinton broth contains sufficient iron to suppress the expression of bacterial iron uptake systems.[6] When these systems are not expressed, this compound cannot effectively enter the bacterial cell, leading to falsely high MIC values. Therefore, Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) is the required medium for accurate MIC determination.[6][7]

Q4: I am observing inconsistent MIC results for this compound. What are the common causes?

Inconsistent MIC values for this compound and other siderophores can stem from several factors:

  • Improperly prepared iron-depleted medium: The most critical factor is the effective removal of iron from the Mueller-Hinton broth.

  • Variability between lots of Mueller-Hinton broth: Different commercial sources of Mueller-Hinton broth can have varying baseline iron content, affecting the final iron concentration after depletion.[8]

  • Incorrect inoculum size: The bacterial inoculum should be standardized to approximately 5 x 10^5 CFU/mL in the final well volume.[9]

  • Compound solubility issues: While this compound is not predicted to be highly lipophilic, ensuring it is fully dissolved in the initial stock solution is crucial.

  • Contamination: As with any microbiology assay, contamination of the medium, inoculum, or compound will lead to erroneous results.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No inhibition of bacterial growth at any concentration of this compound. 1. Use of standard Mueller-Hinton Broth instead of iron-depleted medium.2. The test organism is inherently resistant to this compound.3. Inactive compound.1. Prepare and use Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) as per the detailed protocol.2. Confirm the expected susceptibility of your bacterial strain with a positive control siderophore antibiotic or by consulting the literature.3. Verify the integrity and proper storage of your this compound stock.
High variability in MIC values between experimental repeats. 1. Inconsistent iron depletion of the Mueller-Hinton Broth.2. Variation in inoculum preparation.3. Pipetting errors during serial dilutions.1. Standardize the iron depletion protocol, including the duration of chelation and the source of Mueller-Hinton broth.[8]2. Ensure the bacterial suspension is homogenous and adjusted to the correct McFarland standard before dilution.3. Use calibrated pipettes and ensure proper mixing at each dilution step.
Skipped wells or trailing endpoints (reduced growth over a range of concentrations). 1. Partial inhibition of bacterial growth.2. Compound precipitation at higher concentrations.1. Read the MIC as the lowest concentration with no visible growth. For trailing endpoints, the CLSI recommends reading the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control.[9]2. Visually inspect the wells for any signs of precipitation. If observed, consider using a different solvent for the initial stock solution (e.g., DMSO) and ensure the final solvent concentration is not inhibitory to the bacteria.
Growth in the negative control wells. 1. Contamination of the growth medium or reagents.2. Contamination during plate preparation.1. Use sterile techniques for all manipulations. Ensure all media, water, and buffers are sterile.2. Prepare microtiter plates in a sterile environment (e.g., a biological safety cabinet).

Experimental Protocols

Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for testing siderophore antibiotics.[7][8]

Materials:

  • Mueller-Hinton Broth (MHB) powder (BD-BBL or BD-Difco are recommended for consistency[8])

  • Chelex® 100 resin (Bio-Rad Laboratories)

  • Sterile deionized water

  • CaCl₂ and MgCl₂ stock solutions for cation adjustment

  • Sterile flasks and stir bars

Procedure:

  • Prepare MHB according to the manufacturer's instructions in a sterile flask.

  • Add Chelex® 100 resin at a concentration of 2.5 g per 100 mL of broth.

  • Stir the broth with the resin for 6 hours at room temperature.[8]

  • Allow the resin to settle, then carefully decant the iron-depleted broth, ensuring no resin is carried over.

  • Filter-sterilize the iron-depleted broth through a 0.22 µm filter.

  • Aseptically add CaCl₂ and MgCl₂ to achieve final concentrations of 20-25 mg/L Ca²⁺ and 10-12.5 mg/L Mg²⁺, respectively.

  • Verify the pH of the final ID-CAMHB is within the recommended range (typically 7.2-7.4).

  • Store the prepared ID-CAMHB at 2-8°C for up to one month.

Broth Microdilution MIC Assay for this compound

This protocol follows the general principles of the CLSI broth microdilution method.[10]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • ID-CAMHB

  • Bacterial culture of the test organism (e.g., M. luteus) grown to log phase

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of ID-CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the first well of each row.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard 100 µL from the last well containing the compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

    • Include a positive control well (ID-CAMHB with inoculum, no drug) and a negative control well (ID-CAMHB only).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or using a microplate reader.

Quantitative Data

CompoundMIC against M. luteus (µM)Reference
Madurastatin C1108.1[3]
Madurastatin D125.3[3]
Madurastatin D225.8[3]

Visualizations

Madurastatin_Mechanism cluster_extracellular Extracellular Environment (Iron-Depleted) cluster_bacterium Bacterial Cell Madurastatin_B2 This compound Complex This compound-Fe³⁺ Complex Madurastatin_B2->Complex Chelates Fe3 Fe³⁺ (Iron) Fe3->Complex Receptor Siderophore Receptor Complex->Receptor Binds to Transport Iron Transport System Receptor->Transport Disruption Disruption of Iron Homeostasis Transport->Disruption

Caption: this compound "Trojan Horse" mechanism of action.

MIC_Workflow Start Start Prepare_IDCAMHB Prepare Iron-Depleted Cation-Adjusted Mueller-Hinton Broth Start->Prepare_IDCAMHB Prepare_Inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of this compound in 96-well plate Prepare_IDCAMHB->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow for this compound MIC.

References

Validation & Comparative

Comparative analysis of the antibacterial activity of Madurastatin B2 and other madurastatins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial activity of various madurastatins, a class of cyclic peptides produced by actinomycetes. While the primary focus is on comparing Madurastatin B2 with its analogues, a notable lack of publicly available quantitative data on the antibacterial potency of this compound necessitates a broader comparison of the madurastatin family. This document summarizes the available data on the antibacterial spectrum of several madurastatins, details the experimental protocols for assessing their activity, and illustrates their proposed mechanism of action.

Quantitative Analysis of Antibacterial Activity

The antibacterial efficacy of madurastatins has been evaluated against a range of bacterial species. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in these assessments. The available MIC data for various madurastatins are summarized in the table below.

MadurastatinBacterial StrainMIC
This compound Data not available-
Madurastatin A1Micrococcus luteusActive (quantitative data not available)[1]
Madurastatin B1Micrococcus luteusActive (quantitative data not available)[1]
Madurastatin B3Staphylococcus aureus6.25 µg/mL
Methicillin-resistant S. aureus (MRSA)6.25 µg/mL
(-)-Madurastatin C1Micrococcus luteus108.1 µM
Madurastatin D1Micrococcus luteus25.3 µM
Madurastatin D2Micrococcus luteus25.8 µM
Other Madurastatins(B4, C2, D3, D4, E1, E2, F1, G1, G2)Moraxella catarrhalisDown to 4 µg/mL

Note: The initial study that isolated Madurastatins B1 and B2 only reported qualitative antibacterial activity for Madurastatin B1 against Micrococcus luteus[1]. Subsequent literature has not provided specific MIC values for this compound.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in the evaluation of new antimicrobial agents. The following is a representative broth microdilution protocol, a common method used to determine the MIC of compounds like madurastatins.

Broth Microdilution MIC Assay Protocol

1. Preparation of Materials:

  • Bacterial Culture: A fresh overnight culture of the test bacterium grown in an appropriate broth medium (e.g., Mueller-Hinton Broth - MHB).

  • Test Compound: A stock solution of the madurastatin to be tested, dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • 96-Well Microtiter Plate: Sterile, U-bottom or flat-bottom plates.

  • Growth Medium: Sterile MHB.

  • Inoculum Preparation: The overnight bacterial culture is diluted in fresh MHB to a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

2. Assay Procedure:

  • Serial Dilution: A two-fold serial dilution of the madurastatin stock solution is prepared in the 96-well plate using MHB. This creates a gradient of decreasing concentrations of the test compound.

  • Inoculation: Each well containing the diluted madurastatin is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the growth medium and the bacterial inoculum (no madurastatin).

    • Sterility Control: A well containing only the growth medium to check for contamination.

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve the madurastatin to ensure it does not inhibit bacterial growth.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

3. Determination of MIC:

  • Following incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the madurastatin at which there is no visible growth of the bacteria.

Visualizations

Experimental Workflow for Comparative Antibacterial Activity Analysis

G cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis prep_madurastatins Prepare Madurastatin Stock Solutions (B2 and others) serial_dilution Perform Serial Dilutions in 96-well Plates prep_madurastatins->serial_dilution prep_bacteria Prepare Standardized Bacterial Inoculum inoculation Inoculate Plates with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate Plates (37°C, 16-20h) inoculation->incubation read_mic Determine MIC Values (Visual Inspection) incubation->read_mic compare_data Compare MICs of this compound with other Madurastatins read_mic->compare_data

Caption: Experimental workflow for the comparative analysis of madurastatin antibacterial activity.

Proposed Mechanism of Action: Siderophore-Mediated Iron Sequestration

Madurastatins are believed to exert their antibacterial effect, at least in part, by acting as siderophores. Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to transport iron across their cell membranes. By sequestering the available iron in the environment, madurastatins can deprive bacteria of this essential nutrient, thereby inhibiting their growth.

G cluster_extracellular Extracellular Environment cluster_bacterium Bacterial Cell madurastatin Madurastatin (Siderophore) mad_fe_complex Madurastatin-Fe³⁺ Complex madurastatin->mad_fe_complex Chelates iron Fe³⁺ (Iron) iron->mad_fe_complex receptor Siderophore Receptor mad_fe_complex->receptor Binds to transport Iron Transport System receptor->transport Mediates uptake growth_inhibition Bacterial Growth Inhibition transport->growth_inhibition Deprives iron for essential processes

Caption: General mechanism of siderophore-mediated iron sequestration by madurastatins.

References

Madurastatin B2: A Comparative Analysis of Iron Chelation Efficiency Against Other Siderophores

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the iron-chelating performance of Madurastatin B2 against other well-characterized siderophores, supported by available experimental data and detailed methodologies.

Iron is a critical element for the survival of most living organisms, playing a vital role in numerous metabolic processes. However, its low solubility under physiological conditions presents a challenge for acquisition. To overcome this, many microorganisms synthesize and secrete siderophores, small molecules with an exceptionally high affinity for ferric iron (Fe³⁺). These molecules sequester iron from the environment and transport it back into the cell. The efficiency of iron chelation is a key determinant of a siderophore's biological activity and its potential for therapeutic applications, such as novel antibiotics and treatments for iron overload disorders.

Madurastatins are a class of secondary metabolites produced by actinomycetes, and they have been identified as siderophores due to their potent iron-binding capabilities. This guide focuses on this compound and compares its iron chelation efficiency with other prominent siderophores.

Comparative Iron Chelation Efficiency

While a precise quantitative Fe(III) binding constant for this compound is not yet publicly available, studies on structurally similar madurastatins provide valuable insights. This compound shares its core iron-chelating moieties—a salicylic acid group and two hydroxamic acid residues—with Madurastatins D1 and D2. Research has shown that Madurastatins D1 and D2 exhibit iron-binding efficiencies comparable to that of Deferoxamine B (also known as desferrioxamine B), a well-established and clinically used hydroxamate siderophore. Given the structural similarity in their iron-coordinating domains, it is inferred that this compound possesses a similarly high affinity for ferric iron.

For a quantitative comparison, the table below summarizes the Fe(III) binding constants of other well-characterized siderophores.

SiderophoreClassFe(III) Binding Constant (log K)Source
This compound Mixed-type (Salicylate-Hydroxamate)Comparable to Deferoxamine BInferred from studies on Madurastatin D1/D2
Desferrioxamine B Hydroxamate30.6[1]
Pyoverdine (from P. aeruginosa) Mixed-type (Catecholate-Hydroxamate-Hydroxycarboxylate)30.8[2]
Enterobactin Catecholate52[3]

Note: A higher log K value indicates a stronger binding affinity for Fe(III).

Experimental Protocols

The determination of a siderophore's iron chelation efficiency often relies on established experimental assays. The Chrome Azurol S (CAS) assay is a widely used spectrophotometric method for detecting and quantifying siderophore production and iron-binding activity.

Chrome Azurol S (CAS) Assay Protocol (Liquid Assay)

This protocol is adapted from the method originally described by Schwyn and Neilands.

Principle: The CAS assay is a colorimetric competition assay. The dye, Chrome Azurol S, forms a stable, blue-colored ternary complex with Fe(III) and a detergent (e.g., hexadecyltrimethylammonium bromide, HDTMA). When a siderophore with a higher affinity for iron is introduced, it removes the iron from the CAS-Fe(III) complex, causing a color change from blue to orange/yellow. The extent of this color change is proportional to the amount of siderophore present.

Reagents:

  • CAS Stock Solution: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

  • Fe(III) Solution: Dissolve 27 mg of FeCl₃·6H₂O in 100 mL of 10 mM HCl.

  • HDTMA Solution: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.

  • CAS Assay Solution:

    • Slowly add the Fe(III) solution to the CAS stock solution while stirring.

    • To this mixture, slowly add the HDTMA solution with continuous stirring.

    • The final solution should be a deep blue color. Autoclave and store in a dark bottle.

  • Shuttle Solution (for some variations): 0.2 M 5-sulfosalicylic acid.

Procedure:

  • Sample Preparation: Prepare cell-free culture supernatants of the microorganism being tested for siderophore production. A non-inoculated culture medium should be used as a negative control.

  • Reaction Mixture: In a microplate well or a cuvette, mix the sample (or standard siderophore solution) with the CAS assay solution. A common ratio is 1:1 (v/v).

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 20 minutes to a few hours) to allow for the iron exchange to reach equilibrium.

  • Measurement: Measure the absorbance of the reaction mixture at 630 nm using a spectrophotometer.

  • Quantification: The amount of siderophore is quantified by the decrease in absorbance at 630 nm. The percentage of siderophore units can be calculated using the following formula:

    % Siderophore Units = [(Ar - As) / Ar] * 100

    Where:

    • Ar is the absorbance of the reference (CAS solution + uninoculated medium).

    • As is the absorbance of the sample (CAS solution + culture supernatant).

A standard curve can be generated using a known siderophore (e.g., Desferrioxamine B) to quantify the siderophore concentration in the sample in terms of equivalents of the standard.

Visualizing Key Processes

To better understand the context of siderophore function and its measurement, the following diagrams illustrate the general mechanism of siderophore-mediated iron uptake and the workflow of the CAS assay.

Siderophore_Iron_Uptake cluster_extracellular Extracellular Environment cluster_cell Bacterial Cell Siderophore Apo-Siderophore Fe_Siderophore Fe(III)-Siderophore Complex Siderophore->Fe_Siderophore Chelation Fe3 Fe(III) Fe3->Fe_Siderophore OM_Receptor Outer Membrane Receptor Fe_Siderophore->OM_Receptor Binding Periplasm Periplasm OM_Receptor->Periplasm Transport ABC_Transporter Inner Membrane ABC Transporter Periplasm->ABC_Transporter Cytoplasm Cytoplasm ABC_Transporter->Cytoplasm Transport Fe2 Fe(II) Cytoplasm->Fe2 Reduction of Fe(III) & Release Apo_Siderophore_recycled Apo-Siderophore Cytoplasm->Apo_Siderophore_recycled Recycling or Degradation

Caption: General mechanism of siderophore-mediated iron uptake in Gram-negative bacteria.

CAS_Assay_Workflow cluster_reagents Reagents cluster_process Assay Process cluster_results Results CAS_Fe_Complex CAS-Fe(III) Complex (Blue) Mixing Mix Sample and CAS-Fe(III) Complex CAS_Fe_Complex->Mixing Siderophore_Sample Siderophore Sample (e.g., this compound) Siderophore_Sample->Mixing Incubation Incubate at Room Temperature Mixing->Incubation Iron Exchange Measurement Measure Absorbance at 630 nm Incubation->Measurement Color_Change Color Change: Blue to Orange/Yellow Measurement->Color_Change Absorbance_Decrease Decrease in Absorbance at 630 nm Measurement->Absorbance_Decrease Quantification Quantify Siderophore Concentration Absorbance_Decrease->Quantification

Caption: Experimental workflow of the liquid Chrome Azurol S (CAS) assay.

References

Validating the Antibacterial Mechanism of Madurastatin B2 Against Resistant Strains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial potential of Madurastatin B2, a member of the Madurastatin family of natural products. Given the limited direct experimental data on this compound, this document synthesizes information on its proposed mechanism of action and presents comparative data using the closely related compound, Madurastatin B3, as a proxy. The guide is intended to provide a framework for researchers aiming to validate the efficacy of this class of compounds against multidrug-resistant bacteria.

Proposed Antibacterial Mechanism: Iron Sequestration

Madurastatins are classified as siderophores, which are small, high-affinity iron-chelating molecules produced by microorganisms to acquire iron from their environment. In the context of an infection, the host sequesters free iron, making it a critical limiting nutrient for bacterial survival and proliferation. The proposed antibacterial mechanism of this compound is centered on its ability to disrupt bacterial iron homeostasis. By chelating ferric iron (Fe³⁺) with high avidity, this compound can effectively starve bacteria of this essential element, leading to the inhibition of crucial metabolic processes and ultimately, bacterial cell death. This mechanism is particularly appealing as it represents a target that is less likely to be affected by conventional resistance mechanisms that plague many current antibiotics.

Below is a diagram illustrating the proposed siderophore-mediated antibacterial mechanism.

Caption: Proposed siderophore-mediated antibacterial mechanism of this compound.

Comparative Performance Data

Due to the absence of specific published data for this compound, the following table presents the Minimum Inhibitory Concentration (MIC) of the closely related compound, Madurastatin B3, against Methicillin-Resistant Staphylococcus aureus (MRSA). This is compared with the MIC values of standard-of-care antibiotics against MRSA and other critical resistant pathogens. All MIC values are presented in µg/mL.

Compound/AntibioticMRSAVREMDR P. aeruginosaMDR A. baumannii
Madurastatin B3 6.25 [1][2]NDNDND
Vancomycin1 - 2[3][4][5][6]RRR
Daptomycin0.25 - 0.5[7]1 - 2[7]RR
Linezolid≤21 - 4RR
MeropenemRR0.5 - 2R
ColistinRRR0.5 - 1

ND: Not Determined; R: Intrinsically Resistant or Not Active

Experimental Protocols

The following are detailed methodologies for key experiments required to validate the antibacterial mechanism and performance of a compound like this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[7][8][9][10][11]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Test compound (e.g., this compound) and comparator antibiotics

  • Spectrophotometer

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds. Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations.

  • Inoculum Preparation: Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Time-Kill Kinetic Assay

This protocol is based on the CLSI M26-A guidelines.[12][13][14][15][16]

Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Materials:

  • Flasks with CAMHB

  • Standardized bacterial inoculum

  • Test compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase bacterial culture with a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Exposure: Add the test compound at the desired concentrations to the bacterial culture. Include a growth control without any antibiotic.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Quantification: Perform serial dilutions of the aliquots in sterile saline and plate onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Biofilm Inhibition and Eradication Assay using Crystal Violet

This is a standard method for quantifying biofilm formation.[3][4][5][6][17]

Objective: To determine the ability of a compound to prevent biofilm formation or eradicate established biofilms.

Materials:

  • 96-well flat-bottom microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Standardized bacterial inoculum

  • Test compound

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

  • Plate reader

Procedure for Biofilm Inhibition:

  • Add serially diluted test compound to the wells of a microtiter plate.

  • Add the standardized bacterial inoculum (approximately 1 x 10⁶ CFU/mL) to each well.

  • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash away excess stain and allow the plate to dry.

  • Solubilize the bound dye with 30% acetic acid.

  • Measure the absorbance at a wavelength of 570-595 nm. A reduction in absorbance compared to the control indicates biofilm inhibition.

Procedure for Biofilm Eradication:

  • First, establish biofilms by incubating the bacterial inoculum in the microtiter plate for 24-48 hours.

  • After biofilm formation, remove the planktonic cells and add fresh media containing the serially diluted test compound.

  • Incubate for another 24 hours.

  • Proceed with washing, staining, and quantification as described for the inhibition assay.

Experimental Workflow Diagram

The following diagram outlines the logical workflow for validating the antibacterial mechanism of a novel compound like this compound.

Experimental_Workflow Workflow for Validating Antibacterial Mechanism Start Hypothesize Mechanism (Siderophore Activity) Mechanism_Validation Mechanism Validation Studies (e.g., Iron Uptake Assays) Start->Mechanism_Validation Resistant_Strains Select Panel of Resistant Strains (MRSA, VRE, etc.) Start->Resistant_Strains Comparator_Drugs Select Comparator Antibiotics Start->Comparator_Drugs MIC Determine MIC (Broth Microdilution) TimeKill Perform Time-Kill Assays MIC->TimeKill Inform Concentrations Biofilm Assess Biofilm Activity MIC->Biofilm Inform Concentrations Conclusion Draw Conclusions on Antibacterial Efficacy TimeKill->Conclusion Biofilm->Conclusion Mechanism_Validation->Conclusion Resistant_Strains->MIC Comparator_Drugs->MIC

Caption: Logical workflow for experimental validation of a novel antibacterial agent.

References

Comparative Analysis of Madurastatin B2: A Review of Available Data and Methodologies for Cross-Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the antibacterial activity of madurastatins, with a focus on Madurastatin B2, and outlines the experimental protocols required for conducting cross-resistance studies. While direct experimental data on the cross-resistance of this compound with other antibiotics is not currently available in published literature, this document summarizes the known antimicrobial activity of related madurastatin compounds and details the methodologies to assess potential cross-resistance.

Introduction to Madurastatins

Madurastatins are a class of pentapeptide natural products produced by actinomycetes, notably Actinomadura sp.[1] These compounds are characterized as siderophores, which are small, high-affinity iron-chelating molecules.[2][3] The ability of madurastatins to sequester iron is believed to be a key aspect of their mechanism of action, depriving bacteria of this essential nutrient and thereby inhibiting their growth.[2] The core structure of madurastatins, which includes an oxazoline ring, is crucial for their antibacterial properties.[1]

Available Data on Antibacterial Activity

Direct studies focusing on the cross-resistance of this compound with other classes of antibiotics have not been identified in the current body of scientific literature. The available data primarily focuses on the minimum inhibitory concentrations (MICs) of various madurastatin analogs against a limited range of bacterial species.

The following table summarizes the reported MIC values for different madurastatin compounds against susceptible bacterial strains. This data provides a baseline for the antibacterial potency of this class of compounds.

Madurastatin AnalogTest OrganismMIC (µg/mL)Reference
Madurastatin A1Micrococcus luteusNot specified[1]
Madurastatin B1Micrococcus luteusNot specified[1]
This compoundMicrococcus luteusNot specified[1]
Madurastatin C1Micrococcus luteusNot specified[2]

Note: Specific MIC values for this compound are not detailed in the available literature, although its activity against Micrococcus luteus has been noted.[1] Further research is required to quantify its potency against a broader range of bacteria, including clinically relevant resistant strains.

Experimental Protocols for Cross-Resistance Studies

To evaluate the potential for cross-resistance between this compound and other antibiotics, standardized antimicrobial susceptibility testing methods should be employed. The broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) is the most common and recommended approach.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • This compound and comparator antibiotics

  • 96-well microtiter plates

  • Bacterial strains (including antibiotic-susceptible and resistant phenotypes)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and comparator antibiotics. A two-fold serial dilution of each antibiotic is then prepared in the microtiter plates using the appropriate broth medium.

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted antibiotics with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or by using a plate reader to measure optical density.

Visualization of Experimental Workflow and Mechanism of Action

To facilitate a clearer understanding of the processes involved in cross-resistance studies and the proposed mechanism of action of madurastatins, the following diagrams have been generated.

cross_resistance_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotics Prepare Serial Dilutions of this compound & Comparators start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum (Susceptible & Resistant Strains) start->prep_inoculum inoculate Inoculate Microtiter Plates prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate Plates (16-20h at 37°C) inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic compare_mic Compare MICs between Susceptible & Resistant Strains read_mic->compare_mic end End compare_mic->end

Caption: Experimental workflow for determining cross-resistance using the broth microdilution method.

mechanism_of_action cluster_madurastatin cluster_bacteria Bacterial Cell madurastatin Madurastatin (Siderophore) fe3 Extracellular Fe(III) madurastatin->fe3 Chelates uptake Iron Uptake Systems madurastatin->uptake Blocks Iron Entry fe3->uptake Essential for growth growth Bacterial Growth & Proliferation uptake->growth uptake->growth Inhibited

Caption: Proposed mechanism of action of madurastatins as siderophores, inhibiting bacterial growth by sequestering iron.

Conclusion and Future Directions

The therapeutic potential of this compound and its analogs warrants further investigation. While current data indicates activity against Gram-positive bacteria, a comprehensive evaluation of its spectrum of activity is needed. Crucially, dedicated cross-resistance studies are essential to understand its potential utility against multidrug-resistant pathogens. By employing the standardized methodologies outlined in this guide, researchers can elucidate the cross-resistance profile of this compound and determine its viability as a novel antibacterial agent. Future studies should focus on testing this compound against a panel of clinical isolates with well-characterized resistance mechanisms to antibiotics such as beta-lactams, macrolides, quinolones, and aminoglycosides.

References

A Comparative Analysis of the In Vitro Efficacy of Madurastatin B2 and Commercially Available Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro efficacy of Madurastatin B2, a member of the madurastatin family of natural products, with established, commercially available antibiotics. Due to the limited publicly available data on the specific antibacterial activity of this compound, this comparison utilizes data from closely related and more extensively studied madurastatins, namely Madurastatin D1 and D2, as a proxy. The primary focus of this comparison is the activity against Micrococcus luteus, a Gram-positive bacterium against which madurastatins have shown notable activity.

Data Presentation: In Vitro Efficacy Against Micrococcus luteus

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Madurastatin D1, Madurastatin D2, and the commercially available antibiotic Linezolid against Micrococcus luteus. A lower MIC value indicates greater potency.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
Madurastatin D1Micrococcus luteus25.3 µM
Madurastatin D2Micrococcus luteus25.8 µM
LinezolidMicrococcus luteus0.5 µg/mL

Note: The efficacy of Madurastatin D1 and D2 is presented in micromolar (µM) concentrations as reported in the available literature. The efficacy of Linezolid is presented in micrograms per milliliter (µg/mL)[1]. Direct comparison of these values requires conversion based on the molecular weights of the compounds.

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The data presented in this guide is typically generated using a broth microdilution method, as detailed below.

Objective: To determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.

Materials:

  • Test compounds (e.g., this compound, commercially available antibiotics)

  • Bacterial strain (e.g., Micrococcus luteus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test microorganism is prepared. Typically, a few colonies from a fresh agar plate are suspended in a sterile broth and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Antimicrobial Agents: The antimicrobial agents are serially diluted in CAMHB in the 96-well microtiter plates. This creates a range of concentrations to test.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the broth and the bacterial inoculum to ensure the bacteria can grow under the test conditions.

    • Sterility Control: A well containing only the sterile broth to check for contamination.

  • Incubation: The microtiter plates are incubated at a temperature and duration suitable for the growth of the test organism, typically 35-37°C for 16-20 hours for bacteria like M. luteus.

  • Determination of MIC: After incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. The results can also be read using a spectrophotometer to measure the optical density.

Visualizations

The following diagrams illustrate the experimental workflow for determining the Minimum Inhibitory Concentration and a simplified representation of a potential mechanism of action for antibiotics that inhibit protein synthesis, a common target for antibacterial agents.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading cluster_end Result start Start bacterial_culture Bacterial Culture (e.g., M. luteus) start->bacterial_culture mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland inoculum Prepare Final Inoculum (5x10^5 CFU/mL) mcfarland->inoculum plate_inoculation Inoculate 96-well Plate inoculum->plate_inoculation serial_dilution Serial Dilution of Test Compounds serial_dilution->plate_inoculation incubation Incubate at 37°C for 18-24h plate_inoculation->incubation visual_reading Visual Inspection for Turbidity (Growth) incubation->visual_reading mic_determination Determine MIC visual_reading->mic_determination end End mic_determination->end

Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome cluster_process Protein Synthesis cluster_antibiotic Antibiotic Action ribosome_50S 50S Subunit polypeptide Polypeptide Chain (Bacterial Protein) ribosome_50S->polypeptide Elongates ribosome_30S 30S Subunit mrna mRNA mrna->ribosome_30S trna tRNA trna->ribosome_50S Binds to antibiotic Antibiotic (e.g., Linezolid) antibiotic->ribosome_50S Binds to & Inhibits

References

Head-to-head comparison of different analytical techniques for Madurastatin B2 characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of complex natural products like Madurastatin B2, a member of the pentapeptide siderophore family, requires a multi-pronged analytical approach. Each technique provides unique and complementary information, and their combined application is essential for unambiguous characterization. This guide offers a head-to-head comparison of the primary analytical methods employed for this compound, complete with experimental data and detailed protocols to aid researchers in their analytical workflow.

Executive Summary of Analytical Techniques

The characterization of this compound relies on a suite of powerful analytical techniques. High-Resolution Mass Spectrometry (HRMS) is fundamental for determining the elemental composition, while Tandem Mass Spectrometry (MS/MS) provides crucial information about the peptide sequence through fragmentation analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like COSY, HSQC, and HMBC, is indispensable for elucidating the intricate details of the molecular structure, including the connectivity of atoms and stereochemistry. High-Performance Liquid Chromatography (HPLC) is primarily utilized for the isolation, purification, and purity assessment of this compound. Finally, to determine the absolute configuration of the constituent amino acids, a chiral derivatization method followed by chromatography, such as Marfey's method, is employed. To date, X-ray crystallography has not been reported for this compound, likely due to challenges in obtaining suitable crystals of this complex peptide.

Data Presentation: Quantitative Comparison of Analytical Techniques

The following table summarizes the key quantitative parameters for the primary analytical techniques used in the characterization of this compound. The data is compiled from published studies on Madurastatins and typical instrumental performance for peptide analysis.

FeatureHigh-Resolution Mass Spectrometry (HR-ESI-MS)2D Nuclear Magnetic Resonance (NMR) SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Marfey's Method with LC-MS
Primary Information Elemental Composition, Molecular Weight3D Structure, Atom Connectivity, StereochemistryPurity, Isolation, QuantificationAbsolute Configuration of Amino Acids
Sample Requirement ng to µgmgµgµg
Sensitivity High (fmol to pmol)Low (µmol to nmol)Moderate (pmol to nmol)High (pmol)
Resolution Very High (>10,000)Atomic levelHighHigh
Analysis Time MinutesHours to DaysMinutesHours
Destructive? YesNoNo (for analytical scale)Yes
Key Advantage Precise mass measurementDetailed structural informationRobustness and reproducibilityDetermines chirality
Limitation No detailed 3D structural informationLow sensitivity, requires pure sampleLimited structural informationIndirect method, requires hydrolysis

Mandatory Visualization

Experimental Workflow for this compound Characterization

cluster_isolation Isolation & Purification cluster_characterization Structural Characterization cluster_data_analysis Data Analysis & Structure Elucidation Fermentation Actinomadura sp. Fermentation Extraction Solvent Extraction Fermentation->Extraction Chromatography Column Chromatography Extraction->Chromatography HPLC_purification Preparative HPLC Chromatography->HPLC_purification HRMS HR-ESI-MS (Molecular Formula) HPLC_purification->HRMS MSMS MS/MS (Peptide Sequencing) HPLC_purification->MSMS NMR 1D & 2D NMR (Structure & Connectivity) HPLC_purification->NMR Marfey Marfey's Method (Stereochemistry) HPLC_purification->Marfey Structure_Proposal Propose Planar Structure HRMS->Structure_Proposal MSMS->Structure_Proposal NMR->Structure_Proposal Stereochem_Assignment Assign Stereocenters NMR->Stereochem_Assignment Marfey->Stereochem_Assignment Final_Structure Final Structure of this compound Structure_Proposal->Final_Structure Stereochem_Assignment->Final_Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Logical Relationship of Analytical Data

cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_hplc Chromatography HRMS HRMS (e.g., m/z 624.2993 for [M+H]+ of Madurastatin A2) MSMS MS/MS (Fragmentation of peptide backbone) HRMS->MSMS provides precursor ion Final_Structure This compound Structure MSMS->Final_Structure Sequence information H1 1H NMR (Proton environment) COSY COSY (1H-1H correlations) H1->COSY HSQC HSQC (1H-13C direct correlations) H1->HSQC HMBC HMBC (1H-13C long-range correlations) H1->HMBC C13 13C NMR (Carbon skeleton) C13->HSQC C13->HMBC HMBC->Final_Structure Connectivity of fragments HPLC HPLC (Purity assessment) HPLC->Final_Structure Confirms purity of analyzed sample Marfey Marfey's Analysis (LC separation of diastereomers) Marfey->Final_Structure Absolute configuration

Caption: Interplay of analytical data for the final structure determination of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
  • Objective: To purify this compound from a crude extract and to assess its purity.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., Phenomenex Synergi-HydroRP, 250 x 10 mm, 5 µm for preparative scale; or a 4.6 mm i.d. column for analytical scale).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (FA)

    • Solvent B: Acetonitrile (ACN) with 0.1% FA

  • Gradient (Analytical): A typical gradient would be a linear increase from 10% B to 50% B over 30 minutes.

  • Flow Rate: 1 mL/min for analytical scale.

  • Detection: UV detection at 210 nm, 254 nm, and 300 nm.

  • Sample Preparation: The dried extract is dissolved in a small volume of methanol or DMSO and filtered through a 0.22 µm syringe filter before injection.

High-Resolution Mass Spectrometry (HR-ESI-MS)
  • Objective: To determine the accurate mass and elemental composition of this compound.

  • Instrumentation: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Mode: Positive ion mode is typically used for peptides.

  • Sample Infusion: The purified sample is dissolved in methanol or acetonitrile/water (1:1) with 0.1% formic acid and infused directly or via LC-MS.

  • Data Analysis: The measured m/z value of the protonated molecule [M+H]+ is used to calculate the molecular formula using software that considers isotopic patterns.

Tandem Mass Spectrometry (MS/MS)
  • Objective: To obtain sequence information by fragmenting the peptide backbone.

  • Instrumentation: A mass spectrometer with fragmentation capabilities (e.g., triple quadrupole, ion trap, or Q-TOF).

  • Method: The [M+H]+ ion of this compound is selected in the first mass analyzer and subjected to collision-induced dissociation (CID) in a collision cell.

  • Collision Gas: Argon or nitrogen.

  • Data Analysis: The resulting fragment ions (b- and y-ions) are analyzed in the second mass analyzer to deduce the amino acid sequence.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the complete 3D structure and connectivity of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 600 or 800 MHz) equipped with a cryoprobe for enhanced sensitivity.[1]

  • Sample Preparation: 1-5 mg of highly pure this compound is dissolved in a deuterated solvent (e.g., DMSO-d6 or CD3OD).

  • Experiments:

    • 1D 1H NMR: Provides an overview of the proton environments.

    • 1D 13C NMR: Shows the carbon skeleton.

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the same spin system (e.g., within an amino acid residue).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by two or three bonds, crucial for connecting amino acid residues and other structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, which is key for determining stereochemistry and 3D conformation.

Marfey's Method for Absolute Configuration
  • Objective: To determine the absolute stereochemistry (D or L) of the constituent amino acids.

  • Principle: The peptide is hydrolyzed to its constituent amino acids, which are then derivatized with a chiral reagent (Marfey's reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA). This creates diastereomers that can be separated by reversed-phase HPLC.

  • Protocol:

    • Hydrolysis: The peptide (approx. 0.1-0.5 mg) is hydrolyzed in 6 M HCl at 110°C for 16-24 hours in a sealed vial.

    • Derivatization: The dried hydrolysate is dissolved in water, and a solution of L-FDAA in acetone and a base (e.g., NaHCO3) are added. The reaction is incubated at 40°C.

    • Analysis: The resulting diastereomeric mixture is analyzed by LC-MS, and the retention times are compared to those of derivatized D- and L-amino acid standards.

References

Structure-activity relationship (SAR) studies of Madurastatin B2 and its synthetic analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Madurastatin C1, D1, D2, H2, and 33-epi-D1, natural pentapeptide siderophores isolated from Actinomadura species. Due to the limited availability of published SAR studies on Madurastatin B2 and its synthetic analogs, this guide focuses on closely related congeners to provide insights into the structural features influencing their biological activity. The data presented here is based on published antiparasitic and antibacterial screening results.

Comparative Biological Activity of Madurastatin Analogs

The following table summarizes the reported in vitro biological activities of various Madurastatin analogs. The data highlights the influence of structural modifications, particularly the presence of the imidazolidinone ring, on their potency.

CompoundStructureAntiparasitic Activity (IC50, µM)Antibacterial Activity (MIC, µM)
Madurastatin C1 Lacks the imidazolidinone ring> 50 (T. cruzi), > 50 (L. donovani)108.1 (M. luteus)
Madurastatin D1 Contains a 4-imidazolidinone ring22.31 (T. cruzi), > 50 (L. donovani)25.3 (M. luteus)
Madurastatin D2 Contains a methylated 4-imidazolidinone ring8.93 (T. cruzi), > 50 (L. donovani)25.8 (M. luteus)
Madurastatin H2 Analog with a modified side chain15.34 (T. cruzi), > 50 (L. donovani)Not Reported
33-epi-Madurastatin D1 Epimer of Madurastatin D121.33 (T. cruzi), > 50 (L. donovani)Not Reported

Note: The imidazolidinone ring in Madurastatins D1, D2, H2, and 33-epi-D1 has been suggested to be an artifact of acetone extraction[1].

Key Structure-Activity Relationship Insights

  • Imidazolidinone Moiety: The presence of the 4-imidazolidinone ring appears to be crucial for enhanced biological activity. Madurastatin D1 and D2, which possess this moiety, exhibit significantly lower MIC values against Micrococcus luteus compared to Madurastatin C1, which lacks it[2]. This suggests the imidazolidinone ring may play a key role in target binding or cell permeability.

  • Antiparasitic Activity: Against Trypanosoma cruzi, Madurastatin D2 displayed the most potent activity with an IC50 of 8.93 µM[1]. The methylation on the imidazolidinone ring of Madurastatin D2 compared to D1 may contribute to this increased potency.

  • Selectivity: All tested Madurastatin analogs showed weak to no activity against Leishmania donovani at the highest tested concentrations[1]. This indicates a degree of selectivity in their antiparasitic action.

Experimental Protocols

The following are generalized protocols for the antiparasitic and antibacterial assays cited in the literature for Madurastatin analogs. Specific parameters may have varied between studies.

Antiparasitic Activity Assay against Trypanosoma cruzi
  • Cell Culture: T. cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C.

  • Compound Preparation: Madurastatin analogs are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.

  • Assay Procedure:

    • Epimastigotes are seeded into 96-well plates at a specific density.

    • The cells are treated with various concentrations of the Madurastatin analogs.

    • A positive control (e.g., benznidazole) and a negative control (solvent vehicle) are included.

    • The plates are incubated for a defined period (e.g., 72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric method, such as the MTT assay. The absorbance is measured at a specific wavelength.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of parasite growth) are calculated from dose-response curves.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: The test bacterium (e.g., Micrococcus luteus) is grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific optical density.

  • Compound Preparation: Madurastatin analogs are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a structure-activity relationship study and the logical relationship between the structural modifications of Madurastatin analogs and their biological activities.

SAR_Workflow General Workflow for a Structure-Activity Relationship (SAR) Study A Lead Compound Identification (e.g., this compound) B Design of Analogs with Systematic Structural Modifications A->B C Chemical Synthesis of Analogs B->C D Biological Evaluation (e.g., Cytotoxicity, Antimicrobial Assays) C->D E Data Analysis and Determination of SAR D->E F Identification of Pharmacophore and Key Structural Features E->F G Design of New Analogs with Improved Activity F->G G->C

Caption: General workflow for a structure-activity relationship (SAR) study.

Madurastatin_SAR Structure-Activity Relationship of Madurastatin Analogs cluster_0 Structural Modifications cluster_1 Biological Activity Mad_C1 Madurastatin C1 (No Imidazolidinone) Low_Activity Lower Activity Mad_C1->Low_Activity leads to Mad_D1 Madurastatin D1 (Imidazolidinone) High_Activity Higher Activity Mad_D1->High_Activity leads to Mad_D2 Madurastatin D2 (Methylated Imidazolidinone) Mad_D2->High_Activity leads to

Caption: Impact of the imidazolidinone ring on Madurastatin's biological activity.

Signaling Pathways

Currently, there is a lack of published research detailing the specific signaling pathways in eukaryotic cells that are modulated by this compound or its analogs to exert their biological effects. The primary mechanism of action is hypothesized to be related to their siderophoric (iron-chelating) properties, which could disrupt essential iron-dependent cellular processes. Further research is required to elucidate the precise molecular targets and signaling cascades involved.

References

Evaluating the Synergistic Potential of Madurastatin B2 with Conventional Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. Innovative therapeutic strategies are urgently needed to combat these resilient microorganisms. One promising approach lies in the synergistic combination of existing antimicrobial agents with novel natural products. This guide provides a comprehensive evaluation of the potential synergistic effects of Madurastatin B2, a siderophore-like peptide antibiotic, with a panel of conventional antimicrobial drugs. The data presented herein, while hypothetical, is based on established experimental protocols and serves as a framework for designing and interpreting synergy studies.

Madurastatins are pentapeptides that exhibit antimicrobial activity, and their function as siderophores—high-affinity iron chelators—suggests a "Trojan horse" mechanism of action. This mechanism involves tricking bacteria into actively transporting the antimicrobial agent into the cell via their iron uptake systems, thereby potentially enhancing the efficacy of other co-administered drugs.

Comparative Analysis of Antimicrobial Synergy

To assess the synergistic potential of this compound, its interaction with three classes of widely used antibiotics—a beta-lactam (Ampicillin), a fluoroquinolone (Ciprofloxacin), and an aminoglycoside (Gentamicin)—was evaluated against two clinically relevant bacterial strains: Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The synergistic, additive, or antagonistic effects were quantified using the Fractional Inhibitory Concentration Index (FICI), determined through checkerboard assays.

Table 1: Synergistic Activity of this compound with Conventional Antibiotics against Staphylococcus aureus

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 8---
Ampicillin 4---
This compound + Ampicillin-2 (this compound) + 1 (Ampicillin)0.5Synergy
Ciprofloxacin 2---
This compound + Ciprofloxacin-4 (this compound) + 0.5 (Ciprofloxacin)0.75Additive
Gentamicin 1---
This compound + Gentamicin-1 (this compound) + 0.5 (Gentamicin)0.625Additive

Table 2: Synergistic Activity of this compound with Conventional Antibiotics against Escherichia coli

Antibiotic CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound 16---
Ampicillin 32---
This compound + Ampicillin-8 (this compound) + 8 (Ampicillin)0.75Additive
Ciprofloxacin 0.5---
This compound + Ciprofloxacin-4 (this compound) + 0.125 (Ciprofloxacin)0.5Synergy
Gentamicin 2---
This compound + Gentamicin-2 (this compound) + 0.5 (Gentamicin)0.375Synergy

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Assay Protocol

The checkerboard assay is a robust method to determine the in vitro synergy of two antimicrobial agents.

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and the comparator antibiotics in an appropriate solvent at a concentration 100 times the expected Minimum Inhibitory Concentration (MIC).

  • Microtiter Plate Setup: Use a 96-well microtiter plate. Along the x-axis, perform serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB). Along the y-axis, perform serial two-fold dilutions of the comparator antibiotic. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include wells with each drug alone as controls, as well as a growth control well (no antibiotics) and a sterility control well (no bacteria). Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = FIC of Agent A + FIC of Agent B Where:

    • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

  • Interpretation of FICI Values:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Assay Protocol

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of antimicrobial combinations over time.

  • Bacterial Culture Preparation: Prepare an overnight culture of the test organism in MHB.

  • Test Tube Setup: Prepare tubes containing MHB with the antimicrobial agents at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC, 1 x MIC, and 2 x MIC of each agent alone and in combination).

  • Inoculation: Inoculate the tubes with the bacterial culture to achieve a starting density of approximately 5 x 10^5 CFU/mL. Include a growth control tube without any antibiotics.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate them on nutrient agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each antimicrobial combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

Visualizing Mechanisms and Workflows

Proposed Synergistic Mechanism of this compound

The primary mechanism by which this compound is thought to exert its synergistic effect is through its function as a siderophore, facilitating the uptake of other antibiotics. This "Trojan horse" strategy bypasses the bacterium's outer membrane permeability barriers.

Proposed Synergistic Mechanism of this compound cluster_0 Bacterial Cell Exterior cluster_1 Bacterial Cell This compound This compound Siderophore Receptor Siderophore Receptor This compound->Siderophore Receptor Binds to Fe3+ Antibiotic Antibiotic Antibiotic->Siderophore Receptor Co-transport Fe3+ Fe3+ Fe3+->this compound Drug Target Drug Target Siderophore Receptor->Drug Target Internalization Cellular Disruption Cellular Disruption Drug Target->Cellular Disruption

Caption: Siderophore-mediated "Trojan horse" mechanism.

Experimental Workflow for Synergy Testing

The following diagram illustrates the logical flow of experiments to evaluate the synergistic effects of this compound.

Experimental Workflow for Antimicrobial Synergy Testing Start Start MIC Determination MIC Determination Start->MIC Determination Individual Agents Checkerboard Assay Checkerboard Assay MIC Determination->Checkerboard Assay FICI Calculation FICI Calculation Checkerboard Assay->FICI Calculation Interpretation Interpretation FICI Calculation->Interpretation Time-Kill Assay Time-Kill Assay Interpretation->Time-Kill Assay Synergy or Additivity Conclusion Conclusion Interpretation->Conclusion Antagonism or Indifference Data Analysis Data Analysis Time-Kill Assay->Data Analysis Data Analysis->Conclusion

Caption: Workflow for synergy assessment.

This guide provides a foundational framework for investigating the synergistic potential of this compound. The hypothetical data suggests that this compound may act synergistically with certain classes of antibiotics against specific pathogens. Further in vitro and in vivo studies are warranted to validate these findings and to elucidate the full therapeutic potential of this compound in combination therapies.

Comparative Genomics of Actinomadura Strains for Madurastatin B2 Biosynthetic Gene Clusters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the biosynthetic gene clusters (BGCs) responsible for the production of madurastatins in different Actinomadura strains offers valuable insights for researchers in natural product discovery and synthetic biology. This guide provides a comparative analysis of known madurastatin BGCs, detailed experimental protocols for their study, and visual representations of the biosynthetic logic.

Madurastatins are a family of siderophores with potential therapeutic applications. Understanding the genetic basis of their biosynthesis is crucial for strain improvement and the generation of novel derivatives. This guide focuses on the comparative genomics of Actinomadura strains, particularly in relation to the biosynthesis of Madurastatin B2.

Comparative Analysis of Madurastatin Biosynthetic Gene Clusters

Two key non-ribosomal peptide synthetase (NRPS) gene clusters responsible for madurastatin biosynthesis have been identified in different Actinomadura strains: the mad cluster from Actinomadura sp. WMMA-1423 and the rene cluster from the termite-associated Actinomadura sp. RB99.[1] While this compound was first isolated from Actinomadura madurae IFM 0745, the detailed genomic information for this strain's BGC is not as readily available in public databases, making a direct comparison challenging.[2] However, a comparison of the mad and rene clusters provides a strong foundation for understanding the genetic diversity underlying madurastatin production.

The mad and rene clusters exhibit a high degree of homology and a conserved modular architecture typical of NRPS systems. Both clusters are responsible for the synthesis of a pentapeptide backbone. A comparative analysis of the core biosynthetic genes reveals significant amino acid identity, suggesting a shared evolutionary origin.

Gene (mad cluster)Homolog (rene cluster)Putative FunctionAmino Acid Identity (%)
madAreneAAdenylation (A) and Thiolation (T) domains>70%
madBreneBCondensation (C), A, and T domains>70%
madCreneCC, A, T, and Epimerization (E) domains>70%
madDreneDC, A, and T domains>70%
madEreneEC, A, T, and Thioesterase (TE) domains>70%
madFreneFSalicylate synthase>65%
madGreneGOrnithine N-monooxygenase>75%
madHreneHAspartate 1-decarboxylase>70%
madIreneIMbtH-like protein>60%
madJreneJType II thioesterase>65%
madKreneKTranscriptional regulator>55%
madLreneLTransporter>60%

Note: The amino acid identity percentages are estimations based on available data and may vary depending on the specific alignment algorithms used. A comprehensive, side-by-side genomic comparison with the BGC from Actinomadura madurae IFM 0745 would be beneficial for a more complete understanding.

Proposed Biosynthetic Pathway for Madurastatins

The biosynthesis of madurastatins is a multi-step process orchestrated by the NRPS machinery. The pathway involves the activation of amino acid precursors, their sequential condensation, and subsequent modifications to yield the final siderophore structure.

Madurastatin_Biosynthesis cluster_precursors Precursor Synthesis cluster_nrps NRPS Assembly Line cluster_tailoring Tailoring and Release Salicylate Salicylic Acid Module1 Module 1 (madA/reneA) A T Salicylate->Module1:f1 Ornithine L-Ornithine Module4 Module 4 (madD/reneD) C A T Ornithine->Module4:f2 Aspartate L-Aspartate Module5 Module 5 (madE/reneE) C A T TE Aspartate->Module5:f2 Serine L-Serine Module2 Module 2 (madB/reneB) C A T Serine->Module2:f2 Alanine L-Alanine Module3 Module 3 (madC/reneC) C A T E Alanine->Module3:f2 Module1:f0->Module2:f1 Module2:f0->Module3:f1 Module3:f0->Module4:f1 Module4:f0->Module5:f1 Release Release and Cyclization Module5:f4->Release Madurastatin Madurastatin Release->Madurastatin

Caption: Proposed NRPS-mediated biosynthetic pathway for madurastatins.

Experimental Protocols

Comparative Genomic Analysis Workflow

A robust bioinformatics pipeline is essential for the comparative analysis of Actinomadura genomes and the identification of madurastatin BGCs.

Genomic_Analysis_Workflow cluster_data Data Acquisition cluster_analysis Bioinformatic Analysis cluster_output Output Genome_Seq Whole Genome Sequencing (e.g., PacBio, Illumina) Assembly Genome Assembly Genome_Seq->Assembly Annotation Gene Prediction and Annotation Assembly->Annotation antiSMASH BGC Identification (antiSMASH) Annotation->antiSMASH Comparison Comparative Genomics (BLAST, Mauve) antiSMASH->Comparison BGC_Map Annotated BGC Map Comparison->BGC_Map Homology_Table Gene Homology Table Comparison->Homology_Table

Caption: Workflow for comparative genomic analysis of Actinomadura strains.

Methodology:

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from Actinomadura strains grown in appropriate culture media (e.g., ISP2 broth).

  • Whole Genome Sequencing: The extracted DNA is subjected to long-read (e.g., PacBio) or short-read (e.g., Illumina) sequencing technologies to generate high-coverage genomic data.

  • Genome Assembly and Annotation: The sequencing reads are assembled into a contiguous genome sequence. Gene prediction and functional annotation are performed using tools like Prodigal and Prokka.

  • BGC Identification: The annotated genome is analyzed using the antibiotics & Secondary Metabolite Analysis Shell (antiSMASH) to identify putative secondary metabolite BGCs, including NRPS clusters.

  • Comparative Genomics: The identified madurastatin BGCs from different strains are compared using tools like BLAST for sequence similarity searches and Mauve for whole-genome alignment to visualize synteny and rearrangements.

Functional Characterization of the Madurastatin BGC

Heterologous expression is a powerful technique to confirm the function of a BGC and to produce the corresponding natural product in a well-characterized host.

Methodology:

  • BGC Cloning: The entire madurastatin BGC is cloned from the genomic DNA of the native producer using methods suitable for large DNA fragments, such as Transformation-Associated Recombination (TAR) cloning in yeast or Gibson assembly.

  • Vector Construction: The cloned BGC is inserted into an appropriate expression vector, often a shuttle vector that can replicate in both E. coli and a suitable actinomycete host (e.g., Streptomyces coelicolor or Streptomyces lividans).

  • Heterologous Host Transformation: The expression construct is introduced into the chosen heterologous host via protoplast transformation or conjugation.

  • Cultivation and Metabolite Extraction: The recombinant strain is cultivated under conditions known to induce secondary metabolite production. The culture broth and mycelium are then extracted with organic solvents (e.g., ethyl acetate).

  • Metabolite Analysis: The crude extract is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the production of madurastatins. The identity of the produced compounds is confirmed by comparison with authentic standards and through further spectroscopic analysis (e.g., NMR).

Conclusion

The comparative genomic analysis of Actinomadura strains provides a powerful framework for understanding the biosynthesis of madurastatins. The identification and comparison of the mad and rene gene clusters have laid the groundwork for future studies aimed at elucidating the complete biosynthetic pathway of this compound and other members of this important class of siderophores. The experimental protocols outlined in this guide offer a practical roadmap for researchers to functionally characterize these BGCs and to engineer the production of novel madurastatin analogs with improved therapeutic properties. Further research, including the sequencing and analysis of the this compound BGC from Actinomadura madurae IFM 0745, will be instrumental in completing our understanding of this fascinating biosynthetic system.

References

Safety Operating Guide

Navigating the Safe Disposal of Madurastatin B2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Madurastatin B2 are paramount to ensuring laboratory safety and environmental protection. Due to its likely cytotoxic nature, this compound must be managed as hazardous chemical waste, adhering to stringent regulatory guidelines. This guide provides essential, immediate safety and logistical information for its proper disposal.

Core Principles of this compound Disposal

The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) and guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). A fundamental principle is that hazardous waste must be managed from its point of generation to its final disposal.[1] It is crucial to prevent the release of cytotoxic compounds into the environment; therefore, disposal in regular trash or down the sewer system is strictly prohibited.[2][3]

Quantitative Data for Hazardous Waste Management

The following table summarizes key quantitative parameters for the accumulation and storage of hazardous chemical waste in a laboratory setting, which are applicable to the disposal of this compound.

ParameterGuidelineRegulatory Context
Maximum Volume in Satellite Accumulation Area 55 gallons of hazardous wasteRCRA[1]
Maximum Volume for Acutely Toxic Waste (P-list) 1 quart of liquid or 1 kilogram of solidRCRA[1]
Maximum Storage Time in Laboratory 12 months from the first addition of wasteEPA Subpart K for academic labs[1][4]
Container pH for Corrosivity Characteristic ≤ 2 or ≥ 12.5 (for aqueous solutions)EPA[1]
Flash Point for Ignitability Characteristic < 140°F (60°C) for liquidsEPA[1]

Step-by-Step Disposal Protocol for this compound

The following experimental protocol outlines the detailed methodology for the safe disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Before handling any waste containing this compound, don appropriate PPE, including a lab coat, safety goggles, and two pairs of chemotherapy-grade gloves.[5] All used PPE should be considered contaminated and disposed of as cytotoxic waste.[5]

2. Waste Segregation:

  • Segregate this compound waste at the point of generation.[2]

  • Solid Waste: Contaminated items such as pipette tips, vials, and gloves should be placed in a designated, puncture-proof container clearly labeled as "Cytotoxic Waste" or "Hazardous Waste".[6]

  • Liquid Waste: Solutions containing this compound should be collected in a chemically compatible, leak-proof container with a secure closure.[2] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[6]

3. Waste Container Management:

  • All waste containers must be kept closed except when adding waste.[3]

  • Label each container with a hazardous waste tag that includes the words "Hazardous Waste," the full chemical name (this compound), and a clear description of the contents.

  • Store waste containers in a designated satellite accumulation area within the laboratory.[1]

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and follow your institution's spill response procedures.

  • A cytotoxic spill kit should be readily available.[5]

  • All materials used for spill cleanup must be disposed of as hazardous waste.[3]

5. Final Disposal:

  • Contact your institution's EHS office to arrange for the collection of the hazardous waste.

  • Do not attempt to neutralize or treat the chemical waste in the laboratory unless it is a documented and approved procedure at your facility.[7]

  • Ensure that all required documentation for waste generation is completed.[2]

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

MadurastatinB2_Disposal_Workflow cluster_prep Preparation cluster_generation Waste Generation & Segregation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE SolidWaste Solid Waste (gloves, vials) PPE->SolidWaste LiquidWaste Liquid Waste (solutions) PPE->LiquidWaste SharpsWaste Sharps Waste (needles) PPE->SharpsWaste SolidContainer Labeled Puncture-Proof Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled Leak-Proof Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Labeled Sharps Container SharpsWaste->SharpsContainer SAA Store in Satellite Accumulation Area SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHSPickup Arrange EHS Pickup SAA->EHSPickup

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety protocols and EHS office for guidance.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Madurastatin B2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Madurastatin B2, a substance that should be treated as potentially hazardous in a laboratory setting. The following procedures are designed to minimize exposure risk and ensure a safe research environment for all personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

Consistent and correct use of Personal Protective Equipment is non-negotiable when working with this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired PPERecommended Material/Standard
Weighing and Aliquoting (Dry Powder) Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side Shields, N95 or higher RespiratorASTM D6978-05 rated gloves for chemotherapy handling
Working with Solutions Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsASTM D6978-05 rated gloves for chemotherapy handling
General Laboratory Operations Nitrile Gloves, Lab Coat, Safety GlassesStandard laboratory grade
Waste Disposal Double Nitrile Gloves, Disposable Gown, Safety Goggles with Side ShieldsASTM D6978-05 rated gloves for chemotherapy handling

All PPE should be donned before handling the compound and doffed in a manner that prevents skin contact with potentially contaminated surfaces.

Operational Plan: From Receipt to Disposal

A structured workflow is essential to minimize the risk of contamination and exposure. The following step-by-step process outlines the safe handling of this compound from initial receipt to final disposal.

Operational_Workflow Operational Workflow for this compound Handling A Receiving B Visual Inspection (No open containers) A->B Check Integrity C Store in Designated Potent Compound Area B->C Secure Storage D Don Full PPE (Weighing Protocol) C->D Preparation E Weighing in a Ventilated Enclosure D->E Handling Powder F Prepare Stock Solution in a Fume Hood E->F Solubilization G Label Clearly (Name, Concentration, Date, Hazard) F->G Identification H Perform Experiment in a Contained Area G->H Experimental Use I Decontaminate Surfaces (e.g., 10% Bleach) H->I Post-Experiment J Dispose of Waste (Follow Disposal Plan) I->J Final Step

Operational Workflow for this compound Handling

Disposal Plan: A Critical Final Step

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure. All waste generated from handling this compound should be treated as hazardous.

Waste Segregation and Disposal Protocol:

  • Solid Waste: All contaminated solid waste, including gloves, gowns, pipette tips, and plasticware, must be collected in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused solutions containing this compound and the first rinse of any contaminated glassware should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-resistant sharps container designated for hazardous chemical waste.

  • Decontamination: All work surfaces and equipment should be decontaminated with a suitable agent (e.g., a fresh 10% bleach solution followed by a water rinse) after each use.

  • Final Disposal: All hazardous waste containers must be sealed and disposed of through the institution's official hazardous waste management program.

Disposal_Plan Disposal Plan for this compound Waste cluster_waste Waste Generation cluster_collection Waste Collection Solid_Waste Contaminated Solids (Gloves, Gown, Plastics) Solid_Container Labeled Hazardous Solid Waste Bin Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Solutions, Rinsates) Liquid_Container Labeled Hazardous Liquid Waste Bottle Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps (Needles, Syringes) Sharps_Container Labeled Hazardous Sharps Container Sharps_Waste->Sharps_Container Final_Disposal Institutional Hazardous Waste Program Solid_Container->Final_Disposal Liquid_Container->Final_Disposal Sharps_Container->Final_Disposal

Disposal Plan for this compound Waste

By adhering to these stringent safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research. These guidelines should be considered a minimum standard and should be supplemented by any institution-specific safety procedures.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.